Prmt7-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H22FN5O3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
6-N-[5-fluoro-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-2-methylquinoline-4,6-diamine |
InChI |
InChI=1S/C23H22FN5O3/c1-12-7-17(25)15-10-14(5-6-18(15)27-12)28-23-16(24)11-26-22(29-23)13-8-19(30-2)21(32-4)20(9-13)31-3/h5-11H,1-4H3,(H2,25,27)(H,26,28,29) |
InChI Key |
DJRAKTLQKMVYOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC3=NC(=NC=C3F)C4=CC(=C(C(=C4)OC)OC)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Prmt7-IN-1?
An In-depth Technical Guide to the Mechanism of Action of PRMT7 Inhibitors
This guide provides a comprehensive overview of the mechanism of action for selective inhibitors of Protein Arginine Methyltransferase 7 (PRMT7), with a primary focus on the well-characterized chemical probe SGC3027 and its active form, SGC8158.
Introduction to PRMT7
Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, classified as a type III enzyme. Unlike other PRMTs, it solely catalyzes the formation of monomethylarginine (MMA) on its substrates.[1][2] PRMT7 plays a crucial role in a variety of cellular processes, including gene expression, DNA damage response, cellular stress response, and immune signaling.[3][4][5] Dysregulation of PRMT7 has been implicated in several diseases, including cancer, making it an attractive therapeutic target.[3][6][7]
Prmt7-IN-1: Focus on SGC3027 and SGC8158
While the designation "this compound" is not widely used in the scientific literature, the most potent and selective chemical probe for PRMT7 is SGC3027. SGC3027 is a cell-permeable prodrug that is intracellularly converted by reductases to its active form, SGC8158.[4][8][9] SGC8158 acts as a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of PRMT7's methyltransferase activity.[4][10]
Biochemical Mechanism of Action
SGC8158 directly inhibits the enzymatic activity of PRMT7 by competing with the methyl donor, SAM. This prevents the transfer of a methyl group from SAM to arginine residues on PRMT7 substrates.[4][10]
Quantitative Data: In Vitro Inhibition
| Compound | Assay Type | Substrate | IC50 | Reference |
| SGC8158 | Biochemical Assay | Histone H2B (23-37) | < 2.5 nM | [9][11][12] |
| SGC8158 | In Vitro Methylation Assay | HSPA8 (HSP70) | 294 ± 26 nM | [6] |
| SGC3027 | In Vitro Methylation Assay | Heat Shock Protein 70 (Hsp70) | 2.4 µM | [9][11][12] |
Cellular Mechanism of Action
In a cellular context, treatment with the prodrug SGC3027 leads to the accumulation of the active inhibitor SGC8158, resulting in the inhibition of PRMT7-mediated methylation of cellular proteins. A primary and well-validated substrate of PRMT7 is the Heat Shock Protein 70 (HSP70) family.[4][10] Inhibition of PRMT7 leads to a significant reduction in the monomethylation of HSP70 at arginine 469.[4] This modulation of HSP70 methylation and other substrates has several downstream consequences:
-
Impaired Cellular Stress Response: Inhibition of PRMT7 and the subsequent reduction in HSP70 methylation lead to decreased tolerance to proteostasis perturbations, such as heat shock and treatment with proteasome inhibitors.[4][10]
-
Enhanced DNA Damage and Reduced Repair: SGC8158 has been shown to suppress the proliferation of various cancer cells by inducing cell cycle arrest and cellular senescence.[3] It also impairs both homologous recombination (HR) and non-homologous end joining (NHEJ) DNA repair pathways, thereby sensitizing cancer cells to DNA-damaging agents like doxorubicin.[3]
-
Modulation of Antiviral and Antitumor Immunity: PRMT7 acts as a negative regulator of the type I interferon (IFN) signaling pathway.[13][14][15] By inhibiting PRMT7, SGC3027 can enhance the expression of genes related to the IFN-γ signaling pathway, antigen presentation, and chemokine signaling.[5][15] This occurs through the upregulation of RIG-I and MDA5, sensors of viral RNA, leading to an enhanced anti-viral and anti-tumor immune response.[15]
Quantitative Data: Cellular Activity
| Compound | Assay Type | Cell Line | Effect | IC50 | Reference |
| SGC3027 | HSP70 Methylation Inhibition | C2C12 | Inhibition of HSP70 methylation | 1.3 µM | [8] |
| SGC8158 | Growth Inhibition | Various Cancer Cells | Inhibition of cell proliferation | 2-9 µM | [1][16][17] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PRMT7 Inhibition in the Cellular Stress Response
Caption: Mechanism of SGC3027 in the cellular stress response.
Signaling Pathway of PRMT7 Inhibition in Antitumor Immunity
Caption: SGC3027 enhances antitumor immunity via the MAVS pathway.
Experimental Workflow for Biochemical Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT7 - Wikipedia [en.wikipedia.org]
- 3. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SGC3027 - Applications - CAT N°: 25325 [bertin-bioreagent.com]
- 10. biorxiv.org [biorxiv.org]
- 11. medkoo.com [medkoo.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Targeting PRMT7-mediated monomethylation of MAVS enhances antiviral innate immune responses and inhibits RNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting PRMT7-mediated monomethylation of MAVS enhances antiviral innate immune responses and inhibits RNA virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PRMT7 ablation stimulates anti-tumor immunity and sensitizes melanoma to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SGC8158 - Nordic Biosite [nordicbiosite.com]
- 17. adooq.com [adooq.com]
Prmt7-IN-1 and SGC8158: Chemical Probes for Unraveling the Function of Protein Arginine Methyltransferase 7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methyltransferase 7 (PRMT7) is a unique member of the PRMT family, classified as a type III enzyme that exclusively catalyzes the formation of monomethylarginine (MMA) on its substrates. Dysregulation of PRMT7 has been implicated in various physiological and pathological processes, including cancer, cellular stress response, and innate immunity, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of Prmt7-IN-1 and the more potent and selective chemical probe SGC3027 (prodrug) and its active form SGC8158, for interrogating PRMT7 biology.
Chemical Probes for PRMT7
Two key chemical tools have emerged for the study of PRMT7: this compound and the SGC probe SGC3027/SGC8158.
This compound is a commercially available inhibitor of PRMT7. While it serves as a useful tool for initial investigations, its full selectivity profile against other PRMTs and methyltransferases has not been extensively published.
SGC3027 and SGC8158 : Developed by the Structural Genomics Consortium (SGC), SGC3027 is a cell-permeable prodrug that is intracellularly converted to the potent and selective PRMT7 inhibitor, SGC8158. SGC8158 is a SAM-competitive inhibitor and has been extensively characterized, making it the current gold-standard chemical probe for studying PRMT7. An inactive control compound, SGC8158N, is also available for rigorous assessment of on-target effects.
Data Presentation
Biochemical and Cellular Activity of PRMT7 Inhibitors
| Compound | Target | In Vitro IC50 | Cellular IC50 | Mechanism of Action | Notes |
| This compound | PRMT7 | 2.1 µM[1] | 1.0 - 4.4 µM (in various cancer cell lines)[1] | Not explicitly stated | Limited selectivity data available. |
| SGC8158 | PRMT7 | < 2.5 nM[2] | - | SAM-competitive, peptide non-competitive[3] | Active form of the prodrug SGC3027. |
| SGC3027 | PRMT7 | - | 2.4 µM (in C2C12 cells, for HSP70 methylation) | Prodrug | Converted to SGC8158 intracellularly. |
| SGC8158N | - | 14 ± 2 µM (against PRMT7)[2] | > 40 µM (for HSP70 methylation) | - | Inactive control for SGC8158. |
Selectivity Profile of SGC8158
SGC8158 has been profiled against a panel of 35 methyltransferases and has demonstrated high selectivity for PRMT7.[2]
| Target | IC50 |
| PRMT7 | < 2.5 nM |
| PRMT1 | > 100 µM |
| PRMT3 | > 100 µM |
| PRMT4 (CARM1) | > 100 µM |
| PRMT5 | > 100 µM |
| PRMT6 | > 100 µM |
| PRMT8 | > 100 µM |
| PRMT9 | > 100 µM |
| Other Methyltransferases | Generally > 10 µM |
Signaling Pathways Involving PRMT7
Cellular Stress Response via HSP70 Methylation
PRMT7 plays a crucial role in the cellular stress response by methylating Heat Shock Protein 70 (HSP70) at arginine 469 (R469).[4][5] This methylation is dependent on the ATP-bound, open conformation of HSP70 and is critical for maintaining proteostasis. Inhibition of PRMT7 leads to reduced HSP70 methylation, impairing the cell's ability to cope with stressors like heat shock and proteasome inhibition.[4]
Antiviral Innate Immunity via MAVS Regulation
PRMT7 acts as a negative regulator of the antiviral innate immune response. It methylates the mitochondrial antiviral-signaling protein (MAVS) at arginine 232 (R232), which attenuates the interaction of MAVS with RIG-I and prevents MAVS aggregation, a critical step for downstream signaling and interferon production.[2][6] Upon viral infection, PRMT7 is downregulated, leading to reduced MAVS methylation and activation of the antiviral response.[2]
Experimental Protocols
In Vitro PRMT7 Inhibition Assay (Scintillation Proximity Assay)
This protocol is adapted from methodologies used for characterizing PRMT inhibitors.[7][8]
Materials:
-
Recombinant human PRMT7
-
Biotinylated histone H2B peptide (e.g., residues 21-41)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
This compound, SGC8158, SGC8158N
-
Assay Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 50 mM NaCl, 0.5 mM DTT
-
Streptavidin-coated SPA beads
-
96-well microplate
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound, SGC8158, SGC8158N) in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions. For control wells, add 2 µL of DMSO.
-
Add 10 µL of a solution containing the biotinylated H2B peptide substrate (final concentration, e.g., 0.3 µM) and [3H]-SAM (final concentration, e.g., 1.1 µM) in Assay Buffer to each well.
-
Initiate the reaction by adding 8 µL of recombinant PRMT7 (final concentration to be optimized for linear reaction kinetics) in Assay Buffer to each well. The final reaction volume is 20 µL.
-
Incubate the plate at 25°C for 30 minutes.
-
Stop the reaction by adding 180 µL of a suspension of streptavidin-coated SPA beads in a suitable stop buffer (e.g., Assay Buffer with excess unlabeled SAM).
-
Incubate the plate for 1 hour at room temperature to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values by fitting the data to a dose-response curve.
Cellular HSP70 Methylation Assay (Western Blot)
This protocol describes how to assess the inhibition of PRMT7-mediated HSP70 methylation in cells.[9]
Materials:
-
Cell line of interest (e.g., C2C12, HEK293T)
-
SGC3027 and SGC3027N (or this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies:
-
Anti-pan-mono-methyl-arginine antibody
-
Anti-HSP70 antibody
-
Anti-PRMT7 antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer membranes (e.g., PVDF), and Western blotting reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of SGC3027 and SGC3027N (or this compound) for 48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against pan-mono-methyl-arginine overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Detect the signal using a chemiluminescence substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against total HSP70, PRMT7, and a loading control to normalize the methylation signal.
-
Data Analysis: Quantify the band intensities and calculate the ratio of mono-methyl-arginine signal to total HSP70 signal. Determine the IC50 for the inhibition of cellular HSP70 methylation.
Co-Immunoprecipitation of PRMT7 and MAVS
This protocol is for investigating the interaction between PRMT7 and MAVS in cells.[1][10]
Materials:
-
HEK293T cells
-
Plasmids encoding tagged PRMT7 (e.g., Myc-PRMT7) and tagged MAVS (e.g., Flag-MAVS)
-
Transfection reagent
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Anti-Flag antibody (for IP)
-
Anti-Myc antibody (for Western blot)
-
Anti-MAVS antibody (for Western blot)
-
Protein A/G magnetic beads or agarose beads
-
Western blotting reagents as described above
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding Myc-PRMT7 and Flag-MAVS.
-
Cell Lysis: After 24-48 hours, lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation: a. Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with an anti-Flag antibody overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for another 2-4 hours at 4°C. d. Wash the beads three to five times with Co-IP lysis buffer.
-
Elution and Western Blotting: a. Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer. b. Analyze the eluates by Western blotting using anti-Myc and anti-Flag (or anti-MAVS) antibodies. The presence of a band corresponding to Myc-PRMT7 in the Flag-MAVS immunoprecipitate indicates an interaction.
Conclusion
This compound and, more notably, the chemical probe SGC3027/SGC8158, are invaluable tools for elucidating the diverse biological roles of PRMT7. This guide provides the necessary technical information, including quantitative data, signaling pathway diagrams, and detailed experimental protocols, to empower researchers in their investigation of PRMT7 function and its potential as a therapeutic target. The use of these probes, in conjunction with the provided methodologies, will facilitate a deeper understanding of the significance of arginine monomethylation in health and disease.
References
- 1. Targeting PRMT7-mediated monomethylation of MAVS enhances antiviral innate immune responses and inhibits RNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting PRMT7-mediated monomethylation of MAVS enhances antiviral innate immune responses and inhibits RNA virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 6. Mammalian Protein Arginine Methyltransferase 7 (PRMT7) Specifically Targets RXR Sites in Lysine- and Arginine-rich Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of Protein Arginine Methyltransferase 7: A Technical Guide
Executive Summary: Protein Arginine Methyltransferase 7 (PRMT7) is a unique, evolutionarily conserved member of the PRMT family, distinguished as the sole Type III enzyme that exclusively catalyzes the monomethylation of arginine residues.[1][2][3] This post-translational modification regulates protein-protein and protein-nucleic acid interactions, implicating PRMT7 in a vast array of cellular processes.[4][5] Its functions span from epigenetic regulation of gene expression and maintenance of stem cell pluripotency to critical roles in the DNA damage and cellular stress responses.[1][6] Dysregulation of PRMT7 is increasingly linked to human diseases, including syndromic neurodevelopmental disorders and the progression of various cancers, making it an important subject of research for therapeutic development.[6][7][8] This document provides a comprehensive overview of the molecular profile, biological functions, and substrates of PRMT7, along with detailed methodologies for its study.
Molecular and Enzymatic Profile of PRMT7
Enzymatic Classification and Domain Architecture
The protein arginine methyltransferase family is broadly classified into three types based on the methylation states they produce. Type I and II enzymes catalyze the formation of monomethylarginine (MMA) and subsequently produce asymmetric dimethylarginine (aDMA) and symmetric dimethylarginine (sDMA), respectively. PRMT7 is the only known Type III enzyme in mammals, solely catalyzing the formation of ω-N monomethylarginine (MMA).[9][10][11]
Structurally, PRMT7 is unique in that it appears to have arisen from a gene duplication event, resulting in a structure containing two tandem catalytic modules (N-terminal and C-terminal), each with a Rossmann fold for S-adenosylmethionine (SAM) binding and a β-barrel for substrate recognition.[1][12] Both domains are required for its enzymatic activity.[12] A zinc-finger motif is located at the junction between the two modules.[1]
Catalytic Activity and Substrate Specificity
PRMT7 demonstrates a distinct substrate specificity, preferentially methylating arginine residues within an R-X-R motif, particularly when flanked by other basic residues like lysine.[8][9][13] This specificity has been confirmed through in vitro assays using various histone and non-histone protein substrates.[13][14] Interestingly, research has revealed that PRMT7 has an unusual temperature optimum well below the physiological 37°C (optimally active at 15°C) and prefers an alkaline pH of around 8.5.[8][15]
Key Biological Functions and Signaling Pathways
PRMT7-mediated arginine methylation is a critical regulatory mechanism in several fundamental cellular pathways.
Transcriptional Regulation and Epigenetics
PRMT7 methylates multiple histone residues, including H2AR3, H4R3, H2B (R29, R31, R33), and H4 (R17, R19), thereby influencing chromatin structure and gene expression.[1][13] For example, it promotes the repression of the E-cadherin gene during epithelial-to-mesenchymal transition (EMT) by increasing repressive H4R3me2s marks on its promoter.[16] It also regulates B-cell development by directly binding to the promoter of the Bcl6 gene and repressing its expression.[6] Although PRMT7 only creates MMA, it can allosterically activate PRMT5, a major symmetric dimethylase, leading to an increase in sDMA marks like H4R3me2s at certain promoters.[1][8][9]
DNA Damage Response (DDR)
PRMT7 plays a significant role in the cellular response to DNA damage. It interacts with core subunits of the SWI/SNF chromatin remodeling complex, such as BRG1 and BAF.[1][17] This interaction facilitates the suppression of several DNA repair genes, including POLD1, which encodes the catalytic subunit of DNA polymerase delta.[17] Knockdown of PRMT7 leads to the upregulation of these repair genes, suggesting that PRMT7-mediated methylation contributes to sensitizing cells to DNA damaging agents.[1][17]
Cellular Stress Response
PRMT7 is a key mediator of the cellular stress response. It has been shown to interact with and methylate eukaryotic translation initiation factor 2 alpha (eIF2α) and heat shock protein 70 (HSP70).[1][6][18] The methylation of eIF2α by PRMT7 is required for the formation of stress granules, which are cytoplasmic aggregates that form in response to various cellular stresses and play a role in translational shutdown.[18] This positions PRMT7 as a crucial regulator of protein synthesis and cell survival under stress conditions.
Role in Cancer Progression
PRMT7 expression is frequently dysregulated in cancer. It is overexpressed in breast, lung, and renal carcinomas, where high levels are often associated with poor prognosis.[6][16][19] In breast cancer, PRMT7 promotes metastasis by inducing EMT. It achieves this by transcriptionally repressing E-cadherin and upregulating matrix metalloproteinase 9 (MMP9).[6][16] Furthermore, PRMT7 can methylate the scaffold protein SHANK2, leading to the activation of endosomal FAK signaling, which promotes a malignant phenotype.[6] Conversely, in gastric cancer, PRMT7 expression is often reduced.[20]
Substrates and Interacting Partners of PRMT7
The functional diversity of PRMT7 is a direct consequence of its broad range of substrates, which include both histone and non-histone proteins.
| Category | Substrate | Methylation Site(s) | Biological Outcome / Function |
| Histones | Histone H2A | R3 | Gene expression regulation[1] |
| Histone H2B | R29, R31, R33 | Transcriptional regulation[13] | |
| Histone H4 | R3, R17, R19 | Gene expression, allosteric activation of PRMT5[1][9][13] | |
| Non-Histones | eIF2α | R55 and neighboring arginines | Cellular stress response, stress granule formation[1][18] |
| HSP70 | R469, R649 | Cellular stress response, regulation of proteostasis[6][21] | |
| GLI2 | Not specified | Promotion of Sonic Hedgehog (SHH) signaling[1] | |
| β-catenin | Not specified | Stabilization, inhibition of ubiquitination, c-Myc upregulation[6] | |
| p38 MAPK | R70 | Activation of MyoD, myoblast differentiation[6] | |
| SHANK2 | Not specified | Activation of FAK signaling, cancer metastasis[6] | |
| CTCFL/BORIS | Interacting partner | Recruitment to imprinting control regions[1] | |
| BRG1/BAF | Interacting partner | Chromatin remodeling, suppression of DNA repair genes[1][17] |
PRMT7 in Human Disease
Role in Cancer
As detailed in section 2.4, PRMT7's role in cancer is context-dependent but significant. Its overexpression is a marker of poor prognosis in several solid tumors, while its loss is associated with gastric cancer.
| Cancer Type | PRMT7 Expression Level | Associated Outcome |
| Breast Carcinoma | Higher in malignant cells and tissues[16] | Promotes EMT and metastasis[6][16] |
| Non-Small-Cell Lung Cancer (NSCLC) | Higher in cancer tissues | Promotes cell invasion and colony formation[6] |
| Clear Cell Renal Cell Carcinoma | Increased | Correlates with poor prognosis, promotes proliferation[6] |
| Prostate Cancer | Increased | Promotes progression[19] |
| Gastric Cancer | Lower in cancer tissues | Low expression associated with larger tumor size and metastasis[20] |
Syndromic Neurodevelopmental Disorders
Beyond cancer, biallelic loss-of-function mutations in the PRMT7 gene are the cause of a recognizable syndromic neurodevelopmental disorder.[7] This condition, known as SBIDDS syndrome, is characterized by short stature, brachydactyly (short fingers and toes), impaired intellectual development, and seizures.[7][22] Patient cells exhibit decreased levels of protein arginine methylation, including on essential histones H2B and H4, and show altered Wnt signaling.[22]
Methodologies for Studying PRMT7
In Vitro Methyltransferase Assay
This assay is fundamental for determining PRMT7 activity, identifying substrates, and screening for inhibitors. It typically involves incubating recombinant PRMT7 with a substrate and a methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
Detailed Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine 0.5-1 µg of substrate (e.g., recombinant histone H2B), 0.2-0.5 µg of purified recombinant PRMT7, and 1X methylation buffer (e.g., 50 mM HEPES pH 8.5, 1 mM DTT). Adjust the total volume with nuclease-free water.[14][23]
-
Initiation: Add S-adenosyl-L-[methyl-³H]methionine to a final concentration of 1 µM to start the reaction.[23][24]
-
Incubation: Incubate the reaction at the optimal temperature for PRMT7 (can range from 15°C to 30°C) for a period of 1 to 20 hours, depending on enzyme and substrate concentrations.[15][23]
-
Termination: Stop the reaction by adding 6X SDS-PAGE loading buffer and heating the sample at 95°C for 5 minutes.[23]
-
Analysis: Resolve the proteins on a 10-15% SDS-PAGE gel.[23]
-
Detection: Transfer the proteins to a PVDF membrane. For detection via fluorography, spray the membrane with an enhancer solution (e.g., EN3HANCE), allow it to dry, and expose it to X-ray film.[23] Alternatively, the methylated protein bands can be excised from the gel and quantified by liquid scintillation counting.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the specific genomic loci where PRMT7 is bound, either directly or as part of a larger complex, to regulate gene expression.
Detailed Protocol:
-
Cross-linking: Grow cells (e.g., 2-5 x 10⁷) to 80-90% confluency. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[25]
-
Quenching: Stop the cross-linking by adding glycine to a final concentration of 125 mM.[25]
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release nuclei. Resuspend the nuclear pellet in a lysis buffer containing 0.1% SDS. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. Centrifuge to pellet debris and collect the soluble chromatin supernatant.[25][26]
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the chromatin overnight at 4°C with an anti-PRMT7 antibody. Use a non-specific IgG as a negative control. An aliquot of chromatin should be saved as the "input" control.[26]
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[25]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by adding NaCl and incubating overnight at 65°C.[25][27]
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a PCR purification kit or phenol-chloroform extraction.[27]
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific to a target promoter region or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.[26]
Mass Spectrometry-Based Substrate Identification
A powerful, unbiased approach to identify novel PRMT7 substrates and their specific methylation sites involves immunoprecipitation of PRMT7 followed by mass spectrometry.
Detailed Protocol:
-
Cell Lysis and Immunoprecipitation: Lyse cells expressing a tagged version of PRMT7 (e.g., FLAG-PRMT7) or control cells under non-denaturing conditions. Incubate the lysate with anti-FLAG antibody-conjugated beads to immunoprecipitate PRMT7 and its interacting proteins.[18]
-
Washing: Wash the beads extensively to remove non-specific binders.
-
On-Bead Digestion: Elute the proteins or perform an on-bead digestion using a protease like trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the proteins in the complex.
-
Quantitative Analysis: For substrate identification, employ quantitative proteomics strategies like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Label-Free Quantification (LFQ). Compare the proteomes of cells with active PRMT7 versus PRMT7 knockout or inhibitor-treated cells to identify proteins with significantly decreased arginine methylation.[18][28]
-
Site Identification: The MS/MS spectra can often pinpoint the exact arginine residue that is methylated, confirming it as a direct substrate.
Conclusion and Future Directions
PRMT7 has emerged as a critical regulator of diverse cellular functions with profound implications for human health and disease. Its unique catalytic activity and specific set of substrates underscore its non-redundant role in the cell. The strong association of PRMT7 with cancer metastasis and neurodevelopmental disorders highlights its potential as a therapeutic target. Future research will likely focus on the development of potent and selective PRMT7 inhibitors for clinical use, further elucidation of its substrate network, and a deeper understanding of the upstream signals that regulate its activity in different physiological and pathological contexts.
References
- 1. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT7 - Wikipedia [en.wikipedia.org]
- 3. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biallelic PRMT7 pathogenic variants are associated with a recognizable syndromic neurodevelopmental disorder with short stature, obesity, and craniofacial and digital abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 11. Human Protein Arginine Methyltransferase 7 (PRMT7) Is a Type III Enzyme Forming ω-NG-Monomethylated Arginine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. libsearch.cbs.dk [libsearch.cbs.dk]
- 13. Mammalian Protein Arginine Methyltransferase 7 (PRMT7) Specifically Targets RXR Sites in Lysine- and Arginine-rich Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The exquisite specificity of human protein arginine methyltransferase 7 (PRMT7) toward Arg-X-Arg sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Structure and Function of Protein Arginine Methyltransferase PRMT7 - ProQuest [proquest.com]
- 18. PRMT7 methylates eukaryotic translation initiation factor 2α and regulates its role in stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Loss of the arginine methyltranserase PRMT7 causes syndromic intellectual disability with microcephaly and brachydactyly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdanderson.org [mdanderson.org]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 26. researchgate.net [researchgate.net]
- 27. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Prmt7-IN-1: A Technical Guide to its Impact on Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, functioning as a type III enzyme that exclusively catalyzes the monomethylation of arginine residues on its substrates. This post-translational modification plays a critical role in a variety of cellular processes, including signal transduction, gene expression, and the cellular stress response. Dysregulation of PRMT7 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Prmt7-IN-1, a known inhibitor of PRMT7, detailing its effects on key signaling pathways, quantitative data on its activity, and the experimental protocols used for its characterization.
This compound: Quantitative Data
This compound has been identified as a potent inhibitor of PRMT7 and exhibits anti-proliferative effects across various cancer cell lines. The following tables summarize the available quantitative data for this compound.
| Biochemical Activity | |
| Target | IC50 |
| PRMT7 | 2.1 µM |
| Cell-Based Anti-Cancer Activity | |
| Cell Line | IC50 |
| ES-2 (Ovarian Cancer) | 2.250 µM |
| A2780S (Ovarian Cancer) | 1.267 µM |
| Jeko-1 (Mantle Cell Lymphoma) | 4.4 µM |
| HO8910 (Ovarian Cancer) | 1 µM |
| A2780/T (Ovarian Cancer) | 3.342 µM |
Impact on Key Signaling Pathways
This compound exerts its effects by inhibiting the methyltransferase activity of PRMT7, thereby modulating downstream signaling pathways critical for cell survival, proliferation, and stress response.
Cellular Stress Response: eIF2α and HSP70
PRMT7 plays a significant role in the cellular response to various stressors by methylating key proteins such as eukaryotic translation initiation factor 2α (eIF2α) and Heat Shock Protein 70 (HSP70).[1]
-
eIF2α Pathway: PRMT7-mediated methylation of eIF2α is a crucial step in the formation of stress granules, which are dense aggregates of proteins and RNAs that form in the cytoplasm during stress conditions. Inhibition of PRMT7 by this compound is expected to disrupt this process, affecting the cell's ability to manage stress.
-
HSP70 Pathway: PRMT7 methylates HSP70, a molecular chaperone that plays a vital role in protein folding and cellular protection against stress.[2] Inhibition of this methylation event by this compound can impair the cytoprotective functions of HSP70.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. PRMT7 has been shown to modulate TGF-β signaling, and its inhibition can impact these cellular outcomes.[2]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. PRMT7 can methylate β-catenin, a key component of this pathway, thereby regulating its stability and activity. Inhibition of PRMT7 with this compound can thus influence Wnt-dependent gene expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize PRMT7 inhibitors like this compound.
PRMT7 Biochemical Assay (Radiometric Filter-Based Assay)
This assay is used to determine the in vitro inhibitory activity of compounds against PRMT7. The protocol is based on the principles described in the study by Feoli et al. (2023).[3][4]
Materials:
-
Recombinant human PRMT7 enzyme
-
GST-GAR (Glutathione S-transferase-Glycine and Arginine Rich) protein as substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Filter plates (e.g., 96-well glass fiber)
Procedure:
-
Prepare a reaction mixture containing PRMT7 enzyme, GST-GAR substrate, and assay buffer.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding cold TCA to precipitate the proteins.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well of the dried filter plate.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability. This protocol is a standard method for determining the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., ES-2, A2780S, Jeko-1, HO8910, A2780/T)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a valuable tool for studying the biological functions of PRMT7 and for exploring its therapeutic potential, particularly in the context of cancer. Its ability to inhibit PRMT7's methyltransferase activity leads to the modulation of critical signaling pathways involved in cellular stress, proliferation, and survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of PRMT7 and the therapeutic utility of its inhibitors. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and to explore its potential in combination therapies.
References
Prmt7-IN-1: An In-depth Technical Guide to its Role in Epigenetic Modifications
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, "Prmt7-IN-1" is not a publicly documented or commercially available specific inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). This guide will therefore utilize data and methodologies from studies on well-characterized, potent, and selective PRMT7 inhibitors, such as SGC8158 and EML734, to provide a comprehensive understanding of how inhibiting PRMT7 impacts epigenetic modifications and cellular processes. These compounds serve as exemplary tools for elucidating the biological functions of PRMT7.
Introduction to PRMT7: A Unique Epigenetic Modifier
Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, classified as a type III enzyme.[1][2] Unlike other PRMTs that catalyze the formation of asymmetric or symmetric dimethylarginine, PRMT7 exclusively catalyzes the monomethylation of arginine residues on its substrates.[1][2] This distinct enzymatic activity positions PRMT7 as a critical regulator of various cellular processes through the post-translational modification of both histone and non-histone proteins.
PRMT7 has been implicated in a wide array of biological functions, including the regulation of gene expression, DNA damage response, cellular stress response, and the maintenance of stem cell pluripotency.[3][4][5] Its substrates include core histones such as H2A, H2B, H3, and H4, as well as non-histone proteins like eIF2α, HSP70, and components of the DNA repair machinery.[2][4][5] Given its involvement in critical cellular pathways and its dysregulation in diseases such as cancer, PRMT7 has emerged as a promising therapeutic target.[3][6] The development of potent and selective inhibitors is crucial for both dissecting the nuanced roles of PRMT7 and for potential therapeutic interventions.
Quantitative Data on PRMT7 Inhibitors
The development of specific chemical probes for PRMT7 has enabled the quantitative assessment of its inhibition. The following tables summarize the inhibitory potency of representative PRMT7 inhibitors against PRMT7 and their selectivity over other PRMT family members.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| EML734 | PRMT7/9 | 320 | Radioisotope-based filter assay | [1][7] |
| SGC8158 | PRMT7 | 2 - 28.4 (in various cancer cell lines) | MTT assay | [2] |
| AH237 | PRMT7 | 831 | Not Specified | [8] |
Table 1: In vitro and cellular potency of selected PRMT7 inhibitors.
| Inhibitor | PRMT1 (fold) | PRMT3 (fold) | PRMT4 (fold) | PRMT5 (fold) | PRMT6 (fold) | PRMT8 (fold) | Reference |
| EML734 | >26 | >227 | >227 | >227 | >78 | >227 | [1] |
Table 2: Selectivity profile of EML734 against other PRMTs.
Core Signaling Pathways Modulated by PRMT7 Inhibition
Inhibition of PRMT7 perturbs several critical cellular signaling pathways, primarily by altering the methylation status and function of key protein players. The following diagrams illustrate these pathways.
PRMT7's role in the DNA damage response pathway.
PRMT7's involvement in the cellular stress response.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the effects of PRMT7 inhibitors on epigenetic modifications.
In Vitro Histone Methylation Assay
This assay is used to determine the direct inhibitory effect of a compound on PRMT7's enzymatic activity using a histone substrate.
Workflow Diagram:
Workflow for an in vitro histone methylation assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing recombinant human PRMT7, a histone substrate (e.g., 5 µM histone H2B), and a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).[7][9]
-
Inhibitor Addition: Add the PRMT7 inhibitor at various concentrations (typically in a serial dilution) or DMSO as a vehicle control.
-
Initiation: Initiate the reaction by adding [³H]-S-adenosylmethionine (SAM) to a final concentration of 1 µM.[7]
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.[9]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Detection: Separate the reaction products by SDS-PAGE. The gel can then be treated with a fluorographic enhancer, dried, and exposed to X-ray film. Alternatively, the methylated histones can be quantified by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [³H]-SAM, and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition at each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to investigate the association of PRMT7 and its histone marks with specific genomic loci in a cellular context following inhibitor treatment.[10][11]
Workflow Diagram:
Workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Methodology:
-
Cell Treatment and Crosslinking: Culture cells to 70-80% confluency and treat with the PRMT7 inhibitor or DMSO for the desired time. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for PRMT7 or a specific histone methylation mark (e.g., monomethyl-H4R3). A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analysis: Quantify the enrichment of specific DNA sequences (e.g., promoters of target genes) in the immunoprecipitated DNA by quantitative PCR (qPCR).[12]
Western Blotting for Methylated Proteins
Western blotting is used to assess the global levels of histone or non-histone protein methylation in cells treated with a PRMT7 inhibitor.
Methodology:
-
Cell Lysis: Treat cells with the PRMT7 inhibitor or DMSO. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the methylated protein of interest (e.g., anti-monomethyl-arginine antibody) or a total protein antibody as a loading control (e.g., anti-actin or anti-tubulin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of the methylated protein to the loading control.
Conclusion and Future Directions
The development of potent and selective inhibitors for PRMT7 has been instrumental in uncovering its multifaceted role in epigenetic regulation. As demonstrated by studies using compounds like SGC8158 and EML734, the inhibition of PRMT7's unique monomethyltransferase activity leads to significant alterations in gene expression profiles, particularly affecting pathways involved in DNA damage response and cellular stress. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of targeting PRMT7 in various diseases, including cancer.
Future research should focus on the discovery of novel PRMT7 inhibitors with improved pharmacokinetic and pharmacodynamic properties. A deeper understanding of the complete landscape of PRMT7 substrates and its crosstalk with other epigenetic modifiers will be crucial in fully elucidating its biological functions and its potential as a therapeutic target. The continued application of the methodologies outlined in this guide will undoubtedly accelerate these efforts and pave the way for the clinical translation of PRMT7-targeted therapies.
References
- 1. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine Methyltransferase PRMT7 Deregulates Expression of RUNX1 Target Genes in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Protein Arginine Methyltransferase 7 Regulates Cellular Response to DNA Damage by Methylating Promoter Histones H2A and H4 of the Polymerase δ Catalytic Subunit Gene, POLD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epigenome-noe.net [epigenome-noe.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Effect of PRMT7 Inhibition on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, classified as a type III enzyme that exclusively catalyzes the formation of monomethylarginine (MMA).[1][2] This distinct enzymatic activity sets it apart from other PRMTs that can produce symmetric or asymmetric dimethylarginine. PRMT7 plays a crucial role in a variety of cellular processes, including transcriptional regulation, DNA damage response, RNA splicing, and the maintenance of pluripotency, by methylating both histone and non-histone protein substrates.[1][3][4]
Histone proteins are primary targets of PRMT7, and the resulting monomethylation of specific arginine residues contributes to the complex epigenetic landscape that governs gene expression. Understanding the impact of PRMT7 inhibition on histone methylation is therefore critical for elucidating its biological functions and for the development of novel therapeutic agents targeting epigenetic pathways.
This technical guide provides an in-depth overview of the effects of a representative PRMT7 inhibitor, PRMT7-IN-1 (exemplified by the well-characterized inhibitor SGC8158), on histone methylation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in this field.
This compound: A Potent and Selective Inhibitor of PRMT7
For the purpose of this guide, "this compound" will refer to the potent and selective, SAM-competitive inhibitor SGC8158.[5][6] SGC8158 and its cell-permeable prodrug, SGC3027, are invaluable tools for studying the cellular functions of PRMT7.[3][5]
Quantitative Data on this compound (SGC8158) Activity
The following tables summarize the available quantitative data for the PRMT7 inhibitor SGC8158 and its effects.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| SGC8158 | PRMT7 | <2.5 | in vitro enzymatic assay | [7] |
| SGC8158 | PRMT1 | >10,000 | in vitro enzymatic assay | [7] |
| SGC8158 | PRMT3 | >10,000 | in vitro enzymatic assay | [7] |
| SGC8158 | CARM1 (PRMT4) | 1,500 | in vitro enzymatic assay | [7] |
| SGC8158 | PRMT5 | 2,700 | in vitro enzymatic assay | [7] |
| SGC8158 | PRMT6 | >10,000 | in vitro enzymatic assay | [7] |
| SGC8158 | PRMT8 | >10,000 | in vitro enzymatic assay | [7] |
| SGC8158 | PRMT9 | 4,200 | in vitro enzymatic assay | [7] |
| SGC8158 | SETD2 | >10,000 | in vitro enzymatic assay | [7] |
| SGC8158 | SUV39H2 | >10,000 | in vitro enzymatic assay | [7] |
| Table 1: In vitro inhibitory activity of SGC8158 against a panel of protein methyltransferases. |
| Compound | Cell Line | Target | Effect | IC50 (µM) | Reference |
| SGC3027 (prodrug) | C2C12 | HSP70 monomethylation | Reduction of monomethylation | ~2.4 | [3] |
| Table 2: Cellular activity of the PRMT7 inhibitor prodrug SGC3027. |
Histone Substrates of PRMT7
PRMT7 monomethylates specific arginine residues on several core histones. These modifications play a role in regulating chromatin structure and gene expression.
| Histone | Residue(s) | Methylation Type | Reference |
| H2A | R3 | Monomethylation | [3] |
| H2B | R29, R31, R33 | Monomethylation | [8] |
| H3 | R2 | Monomethylation | [1] |
| H4 | R3, R17, R19 | Monomethylation | [8] |
| Table 3: Known histone arginine methylation sites targeted by PRMT7. |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the role of PRMT7 in histone methylation and gene regulation, as well as a typical experimental workflow for studying a PRMT7 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effect on histone methylation. Below are outlines of key experimental protocols.
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of PRMT7 on histone substrates and the inhibitory effect of this compound.
a. Materials:
-
Recombinant human PRMT7
-
Histone substrates (e.g., recombinant histone H2B, H4, or specific peptides)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor
-
This compound (SGC8158) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM NaCl, 1 mM DTT)
-
Scintillation fluid and counter
b. Protocol:
-
Prepare reaction mixtures in a 96-well plate. Each reaction should contain the assay buffer, a fixed concentration of recombinant PRMT7, and the histone substrate.
-
Add varying concentrations of this compound (SGC8158) to the wells to determine the IC50 value. Include a vehicle control (DMSO).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter paper, and wash with 10% TCA and then ethanol to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using appropriate software.
Western Blot Analysis of Histone Methylation
This method allows for the semi-quantitative assessment of changes in global or specific histone arginine monomethylation in cells treated with a PRMT7 inhibitor.
a. Materials:
-
Cell line of interest
-
This compound prodrug (SGC3027)
-
Cell lysis buffer and histone extraction buffers
-
Primary antibodies: anti-pan-monomethylarginine, and specific antibodies against histone marks (e.g., anti-H4R17me1, if available) and loading controls (e.g., anti-Histone H3).
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate and imaging system
b. Protocol:
-
Culture cells to the desired confluency and treat with various concentrations of SGC3027 for a specific duration (e.g., 48-72 hours).
-
Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
Quantify the band intensities and normalize to the loading control to determine the relative change in histone methylation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq provides a genome-wide map of specific histone methylation marks, revealing how PRMT7 inhibition alters the epigenetic landscape at specific gene loci.
a. Materials:
-
Cells treated with this compound prodrug (SGC3027) or vehicle control
-
Formaldehyde for cross-linking
-
ChIP-grade antibodies against specific histone methylation marks (e.g., H4R3me1)
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
Protein A/G magnetic beads
-
Reagents for reverse cross-linking and DNA purification
-
Reagents and equipment for next-generation sequencing library preparation and sequencing
b. Protocol:
-
Cross-link proteins to DNA in treated and control cells using formaldehyde.
-
Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin fragments using an antibody specific to the histone mark of interest.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin and reverse the cross-links.
-
Purify the DNA.
-
Prepare sequencing libraries from the ChIP DNA and input control DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions with differential enrichment of the histone mark between treated and control samples.
Mass Spectrometry-based Proteomic Analysis
Quantitative mass spectrometry offers a highly sensitive and unbiased method to identify and quantify changes in histone methylation at a global level.
a. Materials:
-
Histone extracts from cells treated with this compound prodrug (SGC3027) or vehicle control
-
Enzymes for protein digestion (e.g., trypsin, Arg-C)
-
Reagents for peptide labeling (e.g., SILAC, iTRAQ, TMT) for quantitative analysis
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Software for data analysis and quantification of post-translational modifications
b. Protocol:
-
Extract histones from treated and control cells. For quantitative analysis, stable isotope labeling (e.g., SILAC) can be performed during cell culture.
-
Digest the histone proteins into peptides using appropriate proteases.
-
(Optional) Enrich for methylated peptides using specific antibodies or other affinity-based methods.
-
Analyze the peptide mixture by LC-MS/MS.
-
Process the raw data using specialized software to identify peptides and their modifications.
-
Quantify the relative abundance of specific methylated peptides between the treated and control samples to determine the effect of the inhibitor on histone methylation levels.
Conclusion
PRMT7 is a key epigenetic modulator, and its inhibition presents a promising avenue for therapeutic intervention in various diseases. The selective inhibitor this compound (SGC8158) serves as a critical tool for dissecting the cellular roles of PRMT7-mediated histone monomethylation. While the direct histone substrates of PRMT7 are well-documented, further research employing the advanced proteomic and genomic techniques outlined in this guide is necessary to quantitatively delineate the precise impact of PRMT7 inhibition on the histone code and its downstream consequences on gene expression and cellular function. This in-depth technical guide provides a foundational framework for researchers to design and execute experiments aimed at furthering our understanding of this important epigenetic writer and the therapeutic potential of its inhibition.
References
- 1. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis [elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitative proteomic analysis of histone modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medscape.com [medscape.com]
- 8. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Core of PRMT7: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the catalytic activity of Protein Arginine Methyltransferase 7 (PRMT7). This document details the enzyme's unique catalytic mechanism, substrate specificity, and its role in cellular signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Introduction to PRMT7: A Unique Monomethyltransferase
Protein Arginine Methyltransferase 7 (PRMT7) is a distinctive member of the PRMT family, a group of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the guanidino group of arginine residues within proteins.[1] Unlike other PRMTs that can produce asymmetric or symmetric dimethylarginine, PRMT7 is classified as a type III enzyme, solely catalyzing the formation of ω-NG-monomethylarginine (MMA).[1][2][3] This unique catalytic activity underscores its specialized roles in a multitude of cellular processes, including gene expression, DNA repair, RNA splicing, and stem cell biology.[1][4] Structurally, PRMT7 is characterized by a duplicated catalytic domain, with both domains being essential for its enzymatic function.[2][5]
Catalytic Mechanism and Substrate Recognition
The catalytic mechanism of PRMT7 involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a target arginine residue.[4] The enzyme achieves this through several strategies that reduce the activation barrier for methyl transfer, including the formation of reactive conformations for the substrate arginine, strengthening active-site interactions at the transition state, and generating more effective nucleophiles by altering charge distributions on the target arginine.[6][7]
A key feature of PRMT7's catalytic activity is its distinct substrate specificity. Mammalian PRMT7 preferentially methylates arginine residues located within an "R-X-R" motif, particularly when flanked by basic amino acid residues.[1][2] This is in contrast to other PRMTs that often recognize glycine- and arginine-rich (GAR) motifs.[1] Histone H2B is a well-characterized substrate, with PRMT7 targeting arginine residues 29, 31, and 33.[2] Histone H4 is also a substrate, with arginine 17 being a key site of monomethylation.[1][2] Beyond histones, PRMT7 methylates a growing list of non-histone proteins, including eukaryotic initiation factor 2α (eIF2α) and heat shock protein 70 (HSP70), implicating it in the regulation of translation and cellular stress responses.[1][8]
Quantitative Analysis of PRMT7 Catalytic Activity
The enzymatic efficiency of PRMT7 has been characterized through kinetic studies, providing valuable quantitative data for researchers. The Michaelis constant (Km) and the catalytic rate constant (kcat) are key parameters that describe the enzyme's affinity for its substrates and its turnover rate, respectively. A comparison of the kinetic parameters of PRMT7 with other mammalian PRMTs reveals a wide range of activities across the family.[2]
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| H2B (23-37) peptide | 10.3 ± 1.5 | 0.0051 ± 0.0002 | 495 | [9] |
| P-SmD3 peptide | 104 ± 21 | 0.00068 ± 0.00006 | 6.5 | [9] |
| P-TAT peptide | 3.2 ± 0.5 | 0.0019 ± 0.0001 | 594 | [9] |
| Histone H4 (unmodified) | 4.1 ± 0.8 | 0.0045 ± 0.0002 | 1100 | [10] |
| GST-GAR | N/A | N/A | N/A | [2] |
Note: Kinetic parameters can vary depending on the specific experimental conditions and the source of the enzyme and substrates.
Signaling Pathways Involving PRMT7
PRMT7's catalytic activity is integrated into complex cellular signaling networks, influencing diverse biological outcomes.
One notable pathway involves the regulation of myoblast differentiation. PRMT7-mediated methylation of p38 MAP kinase at arginine 70 activates the p38MAPK/ATF2/PGC-1α pathway, which in turn enhances the activity of the myogenic determination factor MyoD, promoting differentiation.[8]
Figure 1. PRMT7-mediated myoblast differentiation pathway.
PRMT7 also plays a crucial role in the cellular stress response through its interaction with eIF2α. Methylation of eIF2α by PRMT7 influences its subsequent phosphorylation, which is a key event in the formation of stress granules.[8]
Figure 2. PRMT7's role in the cellular stress response.
Furthermore, there is evidence of crosstalk between PRMT7 and PRMT5. Monomethylation of histone H4 at arginine 17 by PRMT7 can allosterically activate PRMT5 to catalyze the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s).[1][11]
Figure 3. Crosstalk between PRMT7 and PRMT5.
Experimental Protocols
In Vitro Arginine Methylation Assay
This protocol is adapted from established methods to assess the methyltransferase activity of PRMT7 on a given substrate.[12][13]
Materials:
-
Recombinant PRMT7 enzyme
-
Substrate protein or peptide (e.g., histone H2B, GST-GAR)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet)
-
10X PBS buffer (1.37 M NaCl, 27 mM KCl, 100 mM Na2HPO4, 18 mM KH2PO4, pH 7.4)
-
6X SDS protein sample loading buffer
-
SDS-PAGE gel and running buffer
-
PVDF membrane
-
EN3HANCE spray (PerkinElmer)
-
X-ray film or phosphorimager
Procedure:
-
In a 1.5 mL microcentrifuge tube, prepare the reaction mixture:
-
0.5-1 µg of substrate
-
1 µL of [3H]AdoMet
-
3 µL of 10X PBS
-
Add sterile H2O to a final volume of 29 µL.
-
-
Initiate the reaction by adding 1 µL of recombinant PRMT7 (0.2-0.5 µg).
-
Mix gently by tapping the tube and incubate at 30°C for 1-1.5 hours.
-
Stop the reaction by adding 6 µL of 6X SDS protein sample loading buffer and heat at 95°C for 5 minutes.
-
Load 18 µL of the reaction mixture onto a 10-15% SDS-PAGE gel and run at 100V for 1-2 hours.
-
Transfer the separated proteins to a PVDF membrane.
-
Spray the membrane with EN3HANCE according to the manufacturer's instructions.
-
Allow the membrane to dry completely and expose it to X-ray film or a phosphorimager to detect the radiolabeled methylated substrate.
Figure 4. Workflow for an in vitro methylation assay.
Identification of Novel PRMT7 Substrates
Several approaches can be employed to identify new substrates of PRMT7.[14][15] One common method involves affinity purification coupled with mass spectrometry.
General Workflow:
-
Bait Preparation: Generate a catalytically inactive mutant of PRMT7 (e.g., by mutating key residues in the AdoMet binding site) tagged with an affinity tag (e.g., FLAG, GST).[2][14]
-
Cell Lysis and Affinity Purification: Express the tagged, inactive PRMT7 in cells of interest. Lyse the cells and perform affinity purification using beads coated with an antibody or ligand specific to the tag.
-
Elution and Protein Identification: Elute the protein complexes from the beads and identify the co-purified proteins using mass spectrometry (e.g., LC-MS/MS).
-
Validation: Putative substrates identified by mass spectrometry should be validated using in vitro methylation assays (as described above) and in vivo studies.
Figure 5. Workflow for identifying novel PRMT7 substrates.
Conclusion
PRMT7 stands out as a unique arginine methyltransferase with a specific catalytic activity that has significant implications for cellular function and disease. A thorough understanding of its catalytic mechanism, substrate specificity, and role in signaling pathways is crucial for researchers in both basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the intricate world of PRMT7-mediated arginine methylation.
References
- 1. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian Protein Arginine Methyltransferase 7 (PRMT7) Specifically Targets RXR Sites in Lysine- and Arginine-rich Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT7 - Wikipedia [en.wikipedia.org]
- 4. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Specificity of Human Protein Arginine Methyltransferase 7 (PRMT7): THE IMPORTANCE OF ACIDIC RESIDUES IN THE DOUBLE E LOOP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Mechanism and Product Specificity of Protein Arginine Methyltransferase PRMT7: A Study from QM/MM Molecular Dynamics and Free Energy Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 10. researchgate.net [researchgate.net]
- 11. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.org [mdanderson.org]
- 13. m.youtube.com [m.youtube.com]
- 14. claredavieslab.org [claredavieslab.org]
- 15. researchgate.net [researchgate.net]
The Role of PRMT7 Inhibition in Cancer Research: A Technical Guide to Prmt7-IN-1 (SGC8158)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 7 (PRMT7) is a unique enzyme within the PRMT family, classified as a type III methyltransferase that exclusively catalyzes the formation of monomethylarginine (MMA).[1] Dysregulation of PRMT7 has been implicated in various cancers, making it an attractive therapeutic target. This technical guide focuses on a potent and selective inhibitor of PRMT7, commonly referred to as SGC8158, which serves as a valuable chemical probe to elucidate the biological functions of PRMT7 in cancer. SGC8158 is the active cellular metabolite of the prodrug SGC3027.[2][3] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with PRMT7 inhibition by SGC8158, intended to aid researchers in the design and execution of their studies.
Data Presentation
Biochemical and Cellular Activity of SGC8158 and SGC3027
The following tables summarize the inhibitory activity of SGC8158 and its prodrug SGC3027 from various biochemical and cellular assays.
| Compound | Assay Type | Target/Substrate | IC50 | Reference |
| SGC8158 | Biochemical | PRMT7 / H2B (23-37) peptide | < 2.5 nM | [3] |
| SGC8158 | Biochemical | PRMT7 / HSPA8 (Hsp70) | 294 ± 26 nM | [4] |
| SGC8158N (inactive control) | Biochemical | PRMT7 / HSPA8 (Hsp70) | > 100 µM | [4] |
| SGC3027 | Cellular | Hsp70 methylation in C2C12 cells | 1.3 µM / 2.4 ± 0.1 µM | [2][4] |
Table 1: Biochemical and Cellular IC50 Values for SGC8158 and SGC3027.
| Cell Line | Cancer Type | SGC8158 IC50 (µM) | Reference |
| KB | Oral Squamous Cell Carcinoma | 2.0 | [5] |
| KBV20C (MDR) | Oral Squamous Cell Carcinoma | 2.2 | [5] |
| A549 | Non-small Cell Lung Cancer | 2-9 | [2] |
| MCF7 | Breast Cancer | 2-9 | [2] |
| U2OS | Osteosarcoma | 2-9 | [2] |
| U87 | Glioblastoma | 2-9 | [2] |
| HepG2 | Liver Cancer | 2-9 | [2] |
| HL-60 | Acute Myeloid Leukemia | 2-9 | [2] |
| MEF (non-cancerous) | Mouse Embryonic Fibroblast | 28.4 | [5] |
Table 2: Growth Inhibition (IC50) of SGC8158 in Various Human Cancer Cell Lines. [2][5]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the PRMT7 inhibitor SGC8158.
Cell Viability and Proliferation (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of SGC8158 on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
SGC8158 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of SGC8158 in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of SGC8158.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for Protein Expression and Methylation
This protocol is for assessing the levels of specific proteins and the methylation status of PRMT7 substrates.
-
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT7, anti-Hsp70, anti-pan-mono-methyl-arginine (MMA), anti-p21, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with SGC8158 (e.g., 10 µM) or siRNA against PRMT7 for the desired time (e.g., 48-72 hours).
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Immunoprecipitation (IP) for Substrate Methylation
This protocol is for enriching a specific PRMT7 substrate to analyze its methylation status.[5]
-
Materials:
-
Cell lysates (prepared as for Western Blot)
-
Primary antibody for the protein of interest (e.g., anti-Hsp70)
-
Protein A/G agarose beads
-
IP lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Antibody for detecting methylation (e.g., anti-pan-mono-methyl-arginine)
-
-
Procedure:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the primary antibody for the protein of interest (e.g., anti-Hsp70) overnight at 4°C with gentle rotation.[5]
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western Blot using an antibody against the methylation mark (e.g., MMA).[5]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of SGC8158 on cell cycle distribution.[5]
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with SGC8158 (e.g., 10 µM) for a specified period (e.g., 72 hours).[5]
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Signaling Pathways and Experimental Workflows
PRMT7-Mediated Signaling in Cancer
Inhibition of PRMT7 by SGC8158 has been shown to impact several key signaling pathways involved in cancer progression.
Experimental Workflow for Characterizing a PRMT7 Inhibitor
The following diagram illustrates a typical workflow for the preclinical evaluation of a PRMT7 inhibitor like SGC8158.
Logical Relationship of SGC3027 and SGC8158
The relationship between the prodrug SGC3027 and the active inhibitor SGC8158 is crucial for understanding its application in cellular and in vivo studies.
Conclusion
This compound, identified as the potent and selective PRMT7 inhibitor SGC8158, along with its prodrug SGC3027, represents a critical tool for advancing our understanding of the role of PRMT7 in cancer biology. The data and protocols presented in this guide offer a solid foundation for researchers to investigate the therapeutic potential of targeting PRMT7. Further studies, particularly in in vivo models, will be essential to fully validate PRMT7 as a viable target for cancer therapy.
References
- 1. PRMT7 in cancer: Structure, effects, and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SGC 3027 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PRMT7 in DNA Damage Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 7 (PRMT7) is a type III arginine methyltransferase that plays a crucial, yet complex, role in the cellular response to DNA damage. Unlike other PRMT family members, PRMT7 exclusively catalyzes the formation of monomethylarginine. Its involvement in DNA double-strand break (DSB) repair, specifically through the regulation of both Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) pathways, has positioned it as a potential therapeutic target in oncology. This technical guide provides an in-depth overview of PRMT7's function in DNA damage repair, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Introduction to PRMT7
PRMT7 is distinguished by its unique enzymatic activity, producing only monomethylarginine on its substrates.[1] It has been implicated in various cellular processes, including gene expression, cell cycle regulation, and stress responses.[1][2] In the context of DNA damage, PRMT7's primary role appears to be the epigenetic regulation of DNA repair gene expression through histone methylation.[3][4] This function has significant implications for cellular sensitivity to genotoxic agents and the efficacy of cancer therapies.
PRMT7 in Homologous Recombination and Non-Homologous End Joining
PRMT7 has been shown to influence both major DSB repair pathways:
-
Homologous Recombination (HR): An error-free repair mechanism that uses a sister chromatid as a template.
-
Non-Homologous End Joining (NHEJ): An error-prone mechanism that directly ligates broken DNA ends.
Studies utilizing the PRMT7-specific inhibitor SGC8158 have demonstrated that the abrogation of PRMT7 activity suppresses both HR and NHEJ, leading to cellular senescence.[1] This suggests that PRMT7 is required for the proper functioning of these critical repair pathways.
Data Presentation: Quantitative Effects of PRMT7 Inhibition on DNA Repair
The following tables summarize the quantitative data from key studies on the impact of PRMT7 on DNA damage repair pathways.
Table 1: Effect of PRMT7 Inhibition on Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Efficiency
| Experimental Condition | Repair Pathway | Cell Line | Method | Reduction in Efficiency (%) | Reference |
| Treatment with SGC8158 (PRMT7 inhibitor) | HR | U2OS | DR-GFP Reporter Assay | ~50% | [1] |
| Treatment with SGC8158 (PRMT7 inhibitor) | NHEJ | U2OS | EJ5-GFP Reporter Assay | ~40% | [1] |
| PRMT7 siRNA knockdown | HR | U2OS | DR-GFP Reporter Assay | ~60% | [1] |
| PRMT7 siRNA knockdown | NHEJ | U2OS | EJ5-GFP Reporter Assay | ~50% | [1] |
Table 2: Effect of PRMT7 Inhibition on the Expression of Key DNA Repair Proteins
| Protein | Function in DNA Repair | Cell Line | Method | Observed Effect | Reference |
| BRCA2 | Essential for HR | U2OS | Western Blot | Reduced expression | [1] |
| 53BP1 | Promotes NHEJ | U2OS | Western Blot | Slightly decreased levels | [1] |
| Ku80 | Core NHEJ factor | U2OS | Western Blot | No significant change | [1] |
Table 3: PRMT7 Enrichment at the Promoters of DNA Repair Genes
| Gene Promoter | Function of Gene Product | Cell Line | Method | Fold Enrichment of PRMT7 | Reference |
| ALKBH5 | DNA demethylase | NIH 3T3 | ChIP-qPCR | ~4.5-fold | [3] |
| APEX2 | Endonuclease in base excision repair | NIH 3T3 | ChIP-qPCR | ~5.5-fold | [3] |
| POLD1 | Catalytic subunit of DNA polymerase δ | NIH 3T3 | ChIP-qPCR | ~3.5-fold | [3] |
| POLD2 | Subunit of DNA polymerase δ | NIH 3T3 | ChIP-qPCR | ~2.5-fold | [3] |
Molecular Mechanisms of PRMT7 Action
PRMT7's regulatory role in DNA repair is primarily mediated through its interaction with chromatin and the subsequent epigenetic modification of histones.
Transcriptional Repression of DNA Repair Genes
PRMT7 interacts with the BRG1-based hSWI/SNF chromatin remodeling complex.[3][5] This complex is recruited to the promoter regions of specific DNA repair genes, including ALKBH5, APEX2, POLD1, and POLD2.[3][4] Upon recruitment, PRMT7 catalyzes the monomethylation of histone H2A at arginine 3 (H2AR3) and histone H4 at arginine 3 (H4R3).[3][5] These histone marks are associated with transcriptional repression, leading to decreased expression of these key DNA repair genes.[3][4] Consequently, the knockdown of PRMT7 results in the derepression of these genes and enhanced resistance to certain DNA-damaging agents.[3][5]
Substrate Specificity
In vitro studies have revealed that PRMT7 has a distinct substrate specificity, preferentially methylating arginine residues within an "RXR" motif, often flanked by basic amino acids.[6] This specificity is crucial for its function and distinguishes it from other PRMTs that typically target glycine-arginine rich (GAR) motifs.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of PRMT7 in DNA damage repair.
Chromatin Immunoprecipitation (ChIP) for Histone Methylation
Objective: To determine the enrichment of PRMT7 and its associated histone methylation marks (monomethylated H2AR3 and H4R3) at specific gene promoters.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to PRMT7 or the monomethylated histone mark of interest. The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washing: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified to remove proteins.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to the promoter regions of the target DNA repair genes. The enrichment is calculated relative to a negative control (e.g., immunoprecipitation with a non-specific IgG).
References
- 1. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Methyltransferase 7 Regulates Cellular Response to DNA Damage by Methylating Promoter Histones H2A and H4 of the Polymerase δ Catalytic Subunit Gene, POLD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein arginine methyltransferase 7 regulates cellular response to DNA damage by methylating promoter histones H2A and H4 of the polymerase δ catalytic subunit gene, POLD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian Protein Arginine Methyltransferase 7 (PRMT7) Specifically Targets RXR Sites in Lysine- and Arginine-rich Regions - PMC [pmc.ncbi.nlm.nih.gov]
PRMT7-IN-1: A Technical Guide to a Selective Arginine Methyltransferase Inhibitor for Therapeutic Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 7 (PRMT7) is a unique type III enzyme that exclusively catalyzes the formation of monomethylarginine on its substrates. Dysregulation of PRMT7 activity has been implicated in a variety of diseases, including cancer, metabolic disorders, and viral infections, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of PRMT7-IN-1, a potent and selective inhibitor of PRMT7, designed to facilitate further research and drug development efforts. This compound is represented herein by the well-characterized research compound SGC8158 and its cell-permeable prodrug, SGC3027 , which are considered its functional equivalents for research purposes. This guide details the inhibitor's mechanism of action, biochemical and cellular activity, and its potential therapeutic applications, supported by experimental methodologies and pathway visualizations.
Introduction to PRMT7
PRMT7 is a member of the protein arginine methyltransferase family, which plays a crucial role in post-translational modification by adding methyl groups to arginine residues.[1] Unlike other PRMTs, PRMT7 is the sole type III enzyme in mammals, meaning it only catalyzes the formation of monomethylarginine (MMA).[2] This distinct activity allows it to finely tune the functions of its target proteins, which are involved in numerous cellular processes:
-
Gene Expression and Chromatin Remodeling: PRMT7 methylates histones, such as H4R3, influencing transcriptional regulation.[3]
-
Cellular Stress Response: It plays a critical role in the response to proteostasis perturbations, including heat shock and proteasome inhibition, primarily through the methylation of HSP70 family proteins.[2][4]
-
RNA Biology: PRMT7 is involved in processes like pre-mRNA splicing.[5]
-
Signal Transduction: It modulates key signaling pathways, contributing to cell differentiation, proliferation, and metastasis.[2]
Given its involvement in such fundamental processes, aberrant PRMT7 activity is linked to various pathologies, most notably cancer, where it can promote epithelial-to-mesenchymal transition (EMT) and metastasis in breast and lung cancer.[6][7][8]
This compound: Biochemical and Cellular Profile
This compound is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of PRMT7. The primary research tool representing this inhibitor is SGC8158 , with its corresponding cell-active prodrug SGC3027 .
Mechanism of Action
SGC8158 acts as a SAM-competitive inhibitor, binding to the cofactor-binding pocket of PRMT7 and preventing the transfer of a methyl group to its substrates.[2][5] Its prodrug, SGC3027, is designed for increased cell permeability and is intracellularly converted to the active inhibitor, SGC8158.[2][4]
Quantitative Data
The following tables summarize the key quantitative metrics for SGC8158 and SGC3027, establishing their potency and selectivity.
Table 1: Biochemical Activity of SGC8158
| Parameter | Value | Assay Type | Notes |
| IC₅₀ vs. PRMT7 | <2.5 nM | Scintillation Proximity Assay (SPA) | Using Histone H2B peptide as substrate.[1][9] |
| IC₅₀ vs. PRMT7 | 294 ± 26 nM | In vitro methylation assay | Using HSPA8 (HSP70) as substrate.[5] |
| K_d_ vs. PRMT7 | 6.4 ± 1.2 nM | Surface Plasmon Resonance (SPR) | Direct binding affinity measurement.[10] |
Table 2: Cellular Activity of SGC3027 and SGC8158
| Compound | Parameter | Value | Cell Line | Assay Type |
| SGC3027 | IC₅₀ (HSP70 methylation) | 2.4 ± 0.1 µM | C2C12 | Western Blot |
| SGC8158 | IC₅₀ (Growth Inhibition) | 2.0 µM | KB | Proliferation Assay |
| SGC8158 | IC₅₀ (Growth Inhibition) | 2.2 µM | KBV20C (MDR) | Proliferation Assay |
| SGC8158 | IC₅₀ (Growth Inhibition) | 2-9 µM | Various Cancer Cells | Proliferation Assay |
| SGC8158 | IC₅₀ (Growth Inhibition) | 28.4 µM | MEF (non-cancer) | Proliferation Assay |
Table 3: Selectivity Profile of SGC8158
| Target Class | Details | Result |
| Methyltransferases | Panel of 35 protein, DNA, and RNA methyltransferases | Highly selective for PRMT7.[1][9] |
| Kinases | Panel of various kinases | Good selectivity.[10] |
| Other PRMTs | PRMT4, PRMT5, PRMT9 | May show weak inhibition at higher concentrations in vitro, but cellular selectivity is high.[1] |
Key Signaling Pathways and Therapeutic Rationale
PRMT7 inhibition has therapeutic potential across several disease areas by modulating specific signaling pathways.
Cancer: Targeting Metastasis and Proliferation
In breast cancer, PRMT7 promotes EMT, a key process in metastasis, by repressing the expression of E-cadherin.[6][7] PRMT7 is recruited to the E-cadherin promoter where it, in complex with other factors like YY1 and HDAC3, alters histone marks to suppress transcription.[6] Inhibition of PRMT7 can restore E-cadherin expression, thereby reducing cancer cell migration and invasion.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. PRMT7 induces epithelial-to-mesenchymal transition and promotes metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Probe SGC3027 | Chemical Probes Portal [chemicalprobes.org]
Methodological & Application
Application Notes and Protocols for Prmt7-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 7 (PRMT7) is a type III enzyme that exclusively catalyzes the formation of monomethylarginine (MMA) on its substrates.[1] This post-translational modification plays a crucial role in a variety of cellular processes, including gene expression, DNA damage response, cell cycle progression, and signal transduction.[2] Dysregulation of PRMT7 has been implicated in several diseases, particularly cancer, where it can promote metastasis and cell proliferation.[3][4]
Prmt7-IN-1 is a potent and selective inhibitor of PRMT7, making it a valuable tool for investigating the biological functions of this enzyme and for exploring its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell proliferation, cell cycle, and relevant signaling pathways. For the purpose of these notes, we will refer to the well-characterized PRMT7 inhibitor SGC8158 as a specific example of a this compound compound. SGC8158 acts as a potent, S-adenosylmethionine (SAM)-competitive PRMT7 inhibitor.[5] In cellular applications, its prodrug, SGC3027, is often used due to its enhanced cell permeability.[6]
Mechanism of Action
This compound (exemplified by SGC8158) inhibits the catalytic activity of PRMT7. This leads to a reduction in the monomethylation of PRMT7 substrates, such as Hsp70.[7][8] The inhibition of PRMT7 can induce cell cycle arrest, cellular senescence, and suppress cell proliferation in various cancer cell lines.[7]
Quantitative Data Summary
The following tables summarize the quantitative data for the PRMT7 inhibitor SGC8158 in various cancer cell lines.
Table 1: IC50 Values of SGC8158 in Human Cancer Cell Lines [7]
| Cell Line | Cancer Type | IC50 (µM) |
| U2OS | Osteosarcoma | ~4 |
| MCF7 | Breast Cancer | ~9 |
| U87 | Glioblastoma | ~5 |
| HepG2 | Liver Cancer | ~6 |
| A549 | Non-small cell lung cancer | ~3 |
| KB | Oral Epidermoid Carcinoma | 2.0 |
| KBV20C | Multidrug-resistant KB | 2.2 |
Table 2: Cellular Effects of SGC8158 (10 µM) on A549 Cells after 3 Days [7]
| Assay | Parameter | Result |
| Cell Cycle Analysis | G1 Phase Population | ~14% increase |
| Senescence Assay | SA-β-gal-positive cells | Significant increase |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the cellular effects of this compound.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (e.g., SGC8158)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM SGC8158) or vehicle control.[9]
-
Incubate the plates for 10-14 days, replacing the medium with fresh this compound every 3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium
-
This compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 µM SGC8158) for 72 hours.[7]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Western Blot Analysis for PRMT7 Activity and Downstream Effectors
This protocol allows for the detection of changes in protein methylation and the expression of cell cycle-related proteins.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-PRMT7, anti-Hsp70, anti-monomethylarginine, anti-p21, anti-Cyclin D1, anti-pRb)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound (e.g., 10 µM SGC8158) for 72 hours.[7]
-
Lyse the cells and quantify the protein concentration.
-
To assess Hsp70 methylation, immunoprecipitate Hsp70 from the cell lysates.[9]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: PRMT7 inhibition leads to G1 arrest and reduced proliferation.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound effects in cell culture.
References
- 1. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT7 Inhibits the Proliferation and Migration of Gastric Cancer Cells by Suppressing the PI3K/AKT Pathway via PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 7 regulates the cell cycle and promotes the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Prmt7-IN-1 in In Vitro Methyltransferase Assays
Introduction
Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the protein arginine methyltransferase family, classified as a type III enzyme.[1][2][3] Unlike other PRMTs, PRMT7 exclusively catalyzes the formation of monomethylarginine (MMA) on its substrates.[2][4] This post-translational modification plays a crucial role in a variety of cellular processes, including signal transduction, RNA transport, gene regulation, and the cellular stress response.[1][4][5][6] PRMT7 has been implicated in several signaling pathways, such as the TGF-β signaling pathway, Sonic hedgehog (SHH) signaling, and the β-catenin/c-Myc pathway.[5][7] Dysregulation of PRMT7 activity is associated with various diseases, including cancer, making it an attractive target for drug development.[2][7][8]
Prmt7-IN-1 is a small molecule inhibitor designed for the specific and potent inhibition of PRMT7 methyltransferase activity. These application notes provide a detailed protocol for conducting an in vitro methyltransferase assay to characterize the inhibitory activity of this compound and similar compounds against PRMT7. The protocol is intended for researchers, scientists, and drug development professionals.
Data Presentation: Inhibitory Activity of Representative PRMT7 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known PRMT7 inhibitors. This data is provided for comparative purposes when evaluating new compounds such as this compound.
| Compound | IC50 (nM) | Assay Type | Substrate | Notes |
| SGC8158 | ~20 | Biochemical Assay | Hsp70 | A potent and selective inhibitor of PRMT7.[3] |
| EML 734 (1a) | 320 | Radioisotope-based filter assay | GST-GAR | A PRMT7/9 inhibitor.[9][10] |
| AH237 | 831 | Dose-response analysis | Not Specified | A pan-inhibitor of PRMTs with activity against PRMT7.[11] |
Experimental Protocols
This section details the methodology for a standard in vitro PRMT7 methyltransferase assay using a radiometric method with a tritiated methyl donor, S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet).
Materials and Reagents
-
Recombinant human PRMT7 enzyme
-
This compound inhibitor
-
Substrate: Recombinant human histone H2B or a suitable peptide substrate (e.g., one containing an R-X-R motif)[2][12]
-
S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet)
-
S-adenosyl-L-methionine (SAM), non-radioactive
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM NaCl, 1 mM DTT
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Liquid scintillation counter
Experimental Workflow Diagram
Caption: Workflow for the in vitro PRMT7 methyltransferase assay.
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations for IC50 determination.
-
Prepare working solutions of recombinant PRMT7 and the histone H2B substrate in the assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the specified order:
-
Assay Buffer
-
This compound or vehicle control (DMSO)
-
Recombinant PRMT7 enzyme (final concentration will depend on enzyme activity, typically in the nM range)
-
Histone H2B substrate (final concentration typically in the µM range)
-
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
-
Initiation of Methyltransferase Reaction:
-
Quenching the Reaction and Protein Precipitation:
-
Terminate the reaction by adding cold 12.5% (w/v) trichloroacetic acid (TCA).[12]
-
Add a carrier protein, such as 20 µg of bovine serum albumin (BSA), to facilitate precipitation.[12]
-
Incubate at 4°C for 30 minutes to allow for complete protein precipitation.
-
Collect the precipitated protein by centrifugation at 4,000 x g for 30 minutes.[12]
-
-
Washing and Detection:
-
Carefully remove the supernatant.
-
Wash the protein pellet with cold acetone to remove any remaining TCA and unincorporated [3H]AdoMet.
-
Allow the pellet to air dry.
-
Resuspend the pellet in a suitable buffer or directly in scintillation fluid.
-
Transfer the resuspended pellet to a scintillation vial and add scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
PRMT7 Signaling Pathway
PRMT7 negatively regulates the type I interferon (IFN) signaling pathway, which is crucial for the innate immune response against viral infections.[13] PRMT7 interacts with and monomethylates the mitochondrial antiviral-signaling protein (MAVS), which in turn inhibits the interaction of MAVS with RIG-I and subsequent MAVS aggregation, thereby dampening the downstream antiviral signaling cascade.[13] Upon RNA virus infection, PRMT7 is downregulated, leading to reduced MAVS methylation and activation of the type I IFN pathway.[13]
References
- 1. PRMT7 - Wikipedia [en.wikipedia.org]
- 2. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT7 methylates eukaryotic translation initiation factor 2α and regulates its role in stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 11. researchgate.net [researchgate.net]
- 12. Mammalian Protein Arginine Methyltransferase 7 (PRMT7) Specifically Targets RXR Sites in Lysine- and Arginine-rich Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting PRMT7-mediated monomethylation of MAVS enhances antiviral innate immune responses and inhibits RNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt7-IN-1 in Cancer Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 7 (PRMT7) is a type III arginine methyltransferase that catalyzes the formation of monomethylarginine on histone and non-histone substrates.[1] Overexpression of PRMT7 has been implicated in various cancers, including breast, lung, and renal cell carcinoma, where it plays a role in processes such as cell proliferation, invasion, and DNA damage repair.[1][2][3] Consequently, PRMT7 has emerged as a promising therapeutic target for cancer treatment. This document provides detailed application notes and protocols for the use of Prmt7-IN-1, a designation for potent and selective inhibitors of PRMT7 such as SGC8158 and SGC3027, in treating cancer cells.
Mechanism of Action
This compound acts as a potent and selective inhibitor of the methyltransferase activity of PRMT7.[1] By competing with the S-adenosylmethionine (SAM) binding site, these inhibitors block the transfer of a methyl group to PRMT7 substrates.[1] Inhibition of PRMT7 has been shown to induce cell cycle arrest at the G1 phase, suppress DNA double-strand break repair pathways (both homologous recombination and non-homologous end-joining), and lead to cellular senescence.[1] Furthermore, PRMT7 inhibition can sensitize cancer cells to DNA-damaging agents like doxorubicin and enhance anti-tumor immunity, making it a valuable tool for combination therapies.[1][4]
Recommended Concentration of this compound
The optimal concentration of a PRMT7 inhibitor for treating cancer cells is cell-line dependent. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each specific cell line. The following table summarizes the reported IC50 values for the PRMT7 inhibitor SGC8158 in various cancer cell lines.
| Cell Line | Cancer Type | SGC8158 IC50 (µM) | Reference |
| KB | Oral Carcinoma | 2.0 | [1] |
| KBV20C | Multidrug-Resistant Oral Carcinoma | 2.2 | [1] |
| A549 | Lung Carcinoma | Ranged from 2 to 9 | [1] |
| Various Human Cancer Cells | - | Ranged from 2 to 9 | [1] |
| MEF (non-cancerous) | Mouse Embryonic Fibroblast | 28.4 | [1] |
Note: The in vitro IC50 of SGC8158 against the PRMT7 enzyme is reported to be less than 2.5 nM. The cellular IC50 values are higher due to factors such as cell permeability and off-target effects.
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound in cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cells of interest
-
This compound (e.g., SGC8158)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3.5-4 hours at 37°C until purple formazan crystals are visible.[2]
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the crystals.[2]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Read the absorbance at 570-590 nm using a microplate reader.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
Cancer cells of interest
-
This compound
-
6-well plates
-
Complete cell culture medium
-
Fixing solution (e.g., 10% neutral buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound.
-
Incubate the plates for 10-14 days, changing the medium with fresh inhibitor every 2-3 days.
-
When colonies are visible to the naked eye, wash the wells with PBS.
-
Fix the colonies with a fixing solution for 15-30 minutes at room temperature.
-
Remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Western Blotting
This technique is used to detect specific proteins in a cell lysate.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT7, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by PRMT7 Inhibition
Caption: PRMT7 inhibition leads to multiple downstream anti-cancer effects.
Experimental Workflow for Evaluating this compound
Caption: A typical workflow for assessing the in vitro efficacy of this compound.
Conclusion
This compound represents a promising class of targeted therapies for a variety of cancers. The provided protocols and data serve as a guide for researchers to effectively utilize these inhibitors in their studies. It is crucial to empirically determine the optimal concentration and treatment conditions for each specific cancer cell line to achieve the most reliable and reproducible results. Further investigation into the in vivo efficacy and potential combination therapies is warranted to fully explore the therapeutic potential of PRMT7 inhibition.
References
- 1. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRMT7 Inhibits the Proliferation and Migration of Gastric Cancer Cells by Suppressing the PI3K/AKT Pathway via PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Prmt7-IN-1: Application Notes and Protocols for Studying Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 7 (PRMT7) is a unique enzyme within the PRMT family, solely responsible for monomethylating arginine residues on its substrates.[1][2] This post-translational modification plays a crucial role in various cellular processes, including the cellular stress response, a pathway intimately linked to the pathogenesis of neurodegenerative diseases.[1][3][4] Prmt7-IN-1 is a cell-permeable prodrug that is intracellularly converted to its active form, SGC8158, a potent and selective inhibitor of PRMT7.[3][5] This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of neurodegenerative diseases.
Mechanism of Action and Relevance to Neurodegeneration
PRMT7's primary known function relevant to neurodegenerative diseases is its role in the cellular stress response, particularly through its interaction with Heat Shock Protein 70 (HSP70).[1][3] Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the accumulation of misfolded and aggregated proteins, which induces significant cellular stress.
PRMT7 monomethylates HSP70 at arginine 469 (R469).[6] This methylation event is crucial for HSP70's chaperone activity, which helps in refolding misfolded proteins and preventing their aggregation.[1] By inhibiting PRMT7 with this compound, researchers can investigate the consequences of impaired HSP70 methylation on the progression of neurodegenerative pathologies in various model systems. This allows for the exploration of PRMT7 as a potential therapeutic target for these devastating diseases.
Quantitative Data
The following table summarizes the key quantitative data for the active inhibitor, SGC8158.
| Compound | Target | IC50 (in vitro) | Cell-based IC50 (HSP70 methylation) | Notes |
| SGC8158 | PRMT7 | <2.5 nM | 2.4 ± 0.1 µM (in C2C12 cells) | Potent and selective SAM-competitive inhibitor.[5][7] |
| SGC8158N | Negative Control | 15 ± 2 µM | No effect at 5 µM | Structurally similar inactive control compound.[2] |
Signaling Pathway
The following diagram illustrates the signaling pathway of PRMT7 in the cellular stress response.
Caption: PRMT7-mediated monomethylation of HSP70 in the cellular stress response.
Experimental Protocols
In Vitro PRMT7 Inhibition Assay
This protocol is to determine the in vitro inhibitory activity of this compound's active form, SGC8158, on PRMT7.
Materials:
-
Recombinant human PRMT7
-
SGC8158 and SGC8158N (negative control)
-
Histone H2B peptide (residues 23-37) or full-length HSP70 protein as substrate
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Assay buffer: 20 mM Tris-HCl, pH 8.5, 5 mM DTT, 0.01% Tween-20
-
Scintillation proximity assay (SPA) beads
-
Microplates suitable for SPA
Procedure:
-
Prepare serial dilutions of SGC8158 and SGC8158N in DMSO.
-
In a microplate, add 2 µL of the compound dilutions.
-
Add 50 µL of a solution containing recombinant PRMT7 (e.g., 150 nM) and the substrate (e.g., 7 µM HSP70) in assay buffer.
-
Initiate the reaction by adding 50 µL of assay buffer containing [3H]-SAM (e.g., 2 µM).
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding 50 µL of a solution containing SPA beads.
-
Incubate for 30 minutes at room temperature to allow the beads to settle.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular HSP70 Methylation Assay
This protocol is to assess the effect of this compound on the methylation of endogenous HSP70 in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
This compound and a negative control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-HSP70, anti-monomethyl-arginine (R469-specific if available, or pan-mono-methyl arginine)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate
Procedure:
-
Seed neuronal cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or the negative control for 48 hours.
-
Optional: Induce cellular stress by treating with a proteasome inhibitor (e.g., MG132) for the final 4-6 hours of incubation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform immunoprecipitation for HSP70 from the cell lysates.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-monomethyl-arginine antibody to detect HSP70 methylation.
-
Strip and re-probe the membrane with the anti-HSP70 antibody to determine the total amount of immunoprecipitated HSP70.
-
Develop the blot using a chemiluminescence substrate and image it.
-
Quantify the band intensities to determine the relative levels of HSP70 methylation.
Neuronal Viability Assay in a Neurodegenerative Disease Model
This protocol outlines how to assess the effect of this compound on the viability of neuronal cells in a model of neurodegenerative disease (e.g., SH-SY5Y cells treated with a neurotoxin like MPP+ for a Parkinson's model, or expressing mutant huntingtin for a Huntington's model).
Materials:
-
Neuronal cell model of a neurodegenerative disease
-
This compound
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
96-well plates
Procedure:
-
Seed the neuronal cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induce the neurodegenerative phenotype (e.g., by adding a neurotoxin or inducing the expression of a mutant protein).
-
Continue the incubation for another 24-48 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Experimental Workflow Diagrams
Western Blot Workflow for HSP70 Methylation
Caption: Workflow for assessing cellular HSP70 methylation by Western blot.
Neuroprotection Assay Workflow
Caption: Workflow for a neuroprotection assay using a cell viability readout.
References
- 1. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Implications of Protein Arginine Methyltransferases (PRMTs) in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for Studying Cellular Metabolism with Prmt7-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 7 (PRMT7) is a unique type III enzyme that catalyzes the monomethylation of arginine residues on substrate proteins.[1] Emerging evidence has identified PRMT7 as a critical regulator of cellular metabolism, particularly in skeletal muscle.[2][3] Studies using genetic knockout models have demonstrated that PRMT7 plays a significant role in promoting oxidative metabolism.[2] Its deficiency is linked to reduced endurance capacity and age-related obesity in mice.[2][3] PRMT7's influence on metabolism is primarily mediated through the p38 MAPK/ATF2/PGC-1α signaling pathway.[2][3] PGC-1α is a master regulator of mitochondrial biogenesis and oxidative metabolism.[2]
Prmt7-IN-1 (also known as SGC3027) is a potent, selective, and cell-permeable prodrug that is converted intracellularly to its active form, SGC8158, a SAM-competitive inhibitor of PRMT7.[4][5] While initially developed to study the role of PRMT7 in the cellular stress response, its high selectivity makes it an invaluable tool for the pharmacological interrogation of PRMT7's function in cellular metabolism.[4] These application notes provide a comprehensive guide for utilizing this compound to investigate the metabolic roles of PRMT7.
Mechanism of Action of PRMT7 in Cellular Metabolism
PRMT7 is a key upstream regulator of PGC-1α, a critical coactivator for genes involved in mitochondrial biogenesis and oxidative metabolism. The signaling cascade is as follows:
-
PRMT7 Activates p38 MAPK: PRMT7 interacts with and activates p38 mitogen-activated protein kinase (p38MAPK).[2]
-
p38 MAPK Activates ATF2: Activated p38MAPK then phosphorylates and activates Activating Transcription Factor 2 (ATF2).[2]
-
ATF2 Upregulates PGC-1α: Activated ATF2 acts as a transcriptional activator for the PGC-1α gene (Ppargc1a), leading to increased PGC-1α expression.[2]
-
PGC-1α Drives Oxidative Metabolism: PGC-1α co-activates nuclear respiratory factors (NRFs) and other transcription factors to drive the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle, ultimately enhancing oxidative metabolism.
By inhibiting PRMT7, this compound is expected to decrease the activity of this pathway, leading to reduced PGC-1α expression and a subsequent decrease in oxidative metabolism.
PRMT7 signaling pathway in cellular metabolism.
Data Presentation
The following tables summarize the key characteristics of this compound and the expected outcomes of its use in studying cellular metabolism, based on data from PRMT7 knockout studies.
Table 1: Characteristics of this compound and its Active Form SGC8158
| Parameter | This compound (SGC3027) | SGC8158 (Active Form) | Reference |
| Type | Cell-permeable prodrug | Potent, SAM-competitive inhibitor | [4] |
| Target | PRMT7 | PRMT7 | [4] |
| In Vitro IC₅₀ | N/A | < 2.5 nM | [6] |
| Cellular IC₅₀ | ~1-5 µM (varies by cell line) | N/A | [7] |
| Recommended Concentration | 1-10 µM | N/A | [7] |
| Negative Control | SGC3027N | SGC8158N | [1] |
Table 2: Expected Effects of this compound on Cellular Metabolism
| Parameter | Expected Effect of this compound | Rationale (based on PRMT7 knockout) | Key Experiments |
| p38 MAPK Activation | Decrease | PRMT7 activates p38 MAPK.[2] | Western Blot for phospho-p38 |
| PGC-1α mRNA Expression | Decrease | PRMT7 deficiency reduces PGC-1α expression.[2] | qRT-PCR |
| PGC-1α Protein Levels | Decrease | Reduced transcription leads to lower protein levels. | Western Blot |
| Mitochondrial Biogenesis | Decrease | PGC-1α is a master regulator of mitochondrial biogenesis. | Mitochondrial DNA content, imaging |
| Oxidative Metabolism Genes | Decrease | PGC-1α target genes include those for OXPHOS. | qRT-PCR for Tfam, Nrf1, Cox subunits |
| Oxygen Consumption Rate (OCR) | Decrease | Reduced mitochondrial function and number. | Seahorse XF Assay |
| Endurance Capacity (in vivo) | Decrease | Prmt7-/- mice show reduced endurance.[2] | Treadmill or swimming tests |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of PRMT7 in cellular metabolism using this compound.
Experimental workflow using this compound.
Cell Culture and Treatment with this compound
Objective: To treat cells with this compound to inhibit PRMT7 activity.
Materials:
-
Cell line of interest (e.g., C2C12 myoblasts, HEK293T)
-
Complete growth medium
-
This compound (SGC3027) and negative control (SGC3027N)
-
DMSO (vehicle)
-
Multi-well plates
Protocol:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare stock solutions of this compound and SGC3027N in DMSO.
-
Dilute the compounds to the desired final concentration (e.g., 1, 5, 10 µM) in fresh growth medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the compounds or vehicle control.
-
Incubate for the desired time (e.g., 24-48 hours). The optimal time should be determined empirically.
Western Blot Analysis
Objective: To measure changes in protein expression and phosphorylation states.
Materials:
-
Treated cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-PGC-1α, anti-HSP70-R469me1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize bands using a chemiluminescent substrate and imaging system.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure changes in the mRNA expression of metabolic genes.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit (e.g., TRIzol or column-based)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Ppargc1a, Tfam, Nrf1, etc.) and a housekeeping gene (Gapdh, Actb)
Protocol:
-
Harvest treated cells and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Seahorse XF Metabolic Flux Analysis
Objective: To measure real-time changes in mitochondrial respiration (OCR) and glycolysis (ECAR).
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, cartridges)
-
Treated cells from Protocol 1
-
Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with this compound and controls as described in Protocol 1.
-
One hour before the assay, replace the growth medium with pre-warmed Seahorse XF base medium and incubate in a non-CO₂ incubator.
-
Load the Seahorse XF sensor cartridge with the mitochondrial stress test compounds.
-
Calibrate the cartridge in the Seahorse XF Analyzer.
-
Run the mitochondrial stress test protocol to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
After the assay, normalize the data to cell number or protein content in each well.
Logical Relationships in this compound Mediated Metabolic Studies
Logical flow from this compound to metabolic changes.
References
- 1. PRMT7 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. Prmt7 Deficiency Causes Reduced Skeletal Muscle Oxidative Metabolism and Age-Related Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Prmt7-IN-1 (SGC8158/SGC3027) in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 7 (PRMT7) is a type III methyltransferase that exclusively catalyzes the formation of monomethylarginine on its substrates.[1][2] Dysregulation of PRMT7 has been implicated in various diseases, including cancer, making it a promising therapeutic target.[1][3][4] Prmt7-IN-1, represented by the potent and selective inhibitor SGC8158 and its cell-permeable prodrug SGC3027, offers a valuable tool for investigating the biological functions of PRMT7 and for preclinical evaluation of its therapeutic potential.[1][5] These application notes provide a summary of the use of PRMT7 inhibitors in animal models of disease, with a focus on cancer immunotherapy, and detail relevant experimental protocols.
Therapeutic Applications and Mechanism of Action
In animal models, inhibition of PRMT7 has shown significant therapeutic efficacy, particularly in the context of cancer. The primary application has been in sensitizing tumors to immune checkpoint inhibitors (ICIs).
Melanoma:
PRMT7 inhibition, either through genetic ablation or pharmacological intervention with inhibitors like SGC3027, has been demonstrated to stimulate anti-tumor immunity and enhance the efficacy of immune checkpoint blockade in melanoma models.[6][7] The proposed mechanism involves the following key events:
-
Increased Expression of Endogenous Retroviral Elements (ERVs): Inhibition of PRMT7 leads to reduced expression of DNA methyltransferases (DNMTs) and subsequent loss of DNA methylation in the regulatory regions of ERVs. This results in increased expression of ERVs, which can mimic a viral infection.[6]
-
Activation of Interferon Pathway: The accumulation of double-stranded RNA from ERVs triggers an interferon response, leading to the activation of genes involved in antigen presentation and chemokine signaling.[6][7]
-
Enhanced Immune Cell Infiltration: The activated chemokine signaling promotes the infiltration of immune cells, such as T cells, into the tumor microenvironment.[6][7]
-
Synergy with Immune Checkpoint Inhibitors: By increasing tumor immunogenicity and immune cell infiltration, PRMT7 inhibition renders tumors more susceptible to anti-CTLA-4 and anti-PD-1 therapies, leading to significantly reduced tumor growth and increased survival in animal models.[6]
Other Cancers:
Overexpression of PRMT7 has been associated with metastasis in breast cancer by inducing epithelial-to-mesenchymal transition (EMT) through the repression of E-cadherin.[8][9] Furthermore, PRMT7 inhibition has been shown to cause cell cycle arrest at the G1 phase and synergize with DNA damaging agents like doxorubicin in breast cancer cells.[1]
Quantitative Data Summary
| Compound | Cell Line/Model | Parameter | Value | Reference |
| SGC8158 | Mouse Embryonic Fibroblast (MEF) | IC50 | 28.4 μM | [1] |
| SGC8158 | In vitro PRMT7 inhibition | IC50 | < 2.5 nM | [10] |
| SGC8158 | In vitro PRMT7 binding (SPR) | KD | 6.4 ± 1.2 nM | [10] |
| SGC8158N (Negative Control) | In vitro PRMT7 inhibition | IC50 | 15 ± 2 μM | [10] |
Experimental Protocols
In Vivo Melanoma Model for Evaluating Synergy with Immune Checkpoint Blockade
This protocol is based on studies demonstrating that PRMT7 inhibition sensitizes melanoma to immune checkpoint inhibitors.[6]
1. Animal Model:
-
C57BL/6 mice.
2. Cell Line:
-
B16.F10 murine melanoma cells.
3. Experimental Groups:
-
Vehicle control
-
This compound (SGC3027) alone
-
Immune Checkpoint Inhibitors (anti-CTLA-4 and anti-PD-1 antibodies) alone
-
This compound (SGC3027) in combination with Immune Checkpoint Inhibitors
4. Tumor Implantation:
-
Subcutaneously inject 5 x 105 B16.F10 cells in 100 µL of sterile PBS into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., ~50-100 mm3).
5. Treatment Regimen:
-
This compound (SGC3027): Administer intraperitoneally (i.p.) at a dose of 20 mg/kg, once daily.
-
Anti-CTLA-4 Antibody: Administer i.p. at a dose of 10 mg/kg on days 6, 9, and 12 post-tumor implantation.
-
Anti-PD-1 Antibody: Administer i.p. at a dose of 10 mg/kg on days 6, 9, and 12 post-tumor implantation.
6. Monitoring and Endpoints:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width2).
-
Monitor animal body weight and overall health.
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoint: Overall survival.
7. Post-Mortem Analysis:
-
Excise tumors for immunohistochemical analysis of immune cell infiltration (e.g., CD4+, CD8+ T cells).
-
Perform flow cytometry on tumor-infiltrating lymphocytes.
-
Analyze gene expression changes in tumor tissue via RT-qPCR or RNA-seq for markers of interferon signaling and chemokines.
Visualizations
References
- 1. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 3. cyagen.com [cyagen.com]
- 4. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. PRMT7 ablation stimulates anti-tumor immunity and sensitizes melanoma to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Prmt7-IN-1 and SGC8158: Potent and Selective Inhibitors for Studying PRMT7-Mediated Protein-Protein Interactions
Introduction
Protein arginine methyltransferase 7 (PRMT7) is a unique member of the PRMT family, functioning as a type III enzyme that exclusively catalyzes the formation of monomethylarginine (MMA).[1] This post-translational modification plays a crucial role in a variety of cellular processes, including gene expression, DNA damage repair, RNA splicing, and signal transduction.[1][2] Dysregulation of PRMT7 activity has been implicated in several diseases, including cancer and developmental disorders.[3] The study of PRMT7-mediated protein-protein interactions is critical to understanding its biological functions and its role in disease. Small molecule inhibitors of PRMT7 are invaluable tools for elucidating these interactions and validating PRMT7 as a therapeutic target. This document provides detailed application notes and protocols for two such inhibitors: Prmt7-IN-1 (also known as Compound 14) and SGC8158, a highly potent and selective chemical probe.
This compound (Compound 14)
This compound is a chemical inhibitor of PRMT7 with a reported half-maximal inhibitory concentration (IC50) of 2.1 μM.[4] It has demonstrated anti-cancer activity across various cancer cell lines, making it a useful tool for studying the role of PRMT7 in oncology.
Quantitative Data
| Compound | Target | IC50 (μM) | Cell Line | Reported Activity |
| This compound | PRMT7 | 2.1 | - | Enzymatic Inhibition |
| This compound | - | 2.250 | ES-2 (Ovarian Cancer) | Antitumor Activity |
| This compound | - | 1.267 | A2780S (Ovarian Cancer) | Antitumor Activity |
| This compound | - | 4.4 | Jeko-1 (Mantle Cell Lymphoma) | Antitumor Activity |
| This compound | - | 1.0 | HO8910 (Ovarian Cancer) | Antitumor Activity |
| This compound | - | 3.342 | A2780/T (Ovarian Cancer) | Antitumor Activity |
Table 1: In vitro activity of this compound. Data sourced from MedChemExpress.[4]
SGC8158 and its Prodrug SGC3027
SGC8158 is a potent and highly selective inhibitor of PRMT7, with an in vitro IC50 of less than 2.5 nM.[5] Its high selectivity makes it an excellent tool for specifically probing the functions of PRMT7. SGC3027 is a cell-permeable prodrug that is converted to the active inhibitor, SGC8158, within cells.[6]
Quantitative Data
| Compound | Target | IC50 (nM) | Selectivity |
| SGC8158 | PRMT7 | <2.5 | Highly Selective |
| SGC8158 | PRMT1 | >100,000 | >40,000-fold |
| SGC8158 | PRMT3 | >100,000 | >40,000-fold |
| SGC8158 | PRMT4 (CARM1) | 3,900 | >1,560-fold |
| SGC8158 | PRMT5 | >100,000 | >40,000-fold |
| SGC8158 | PRMT6 | 13,000 | >5,200-fold |
| SGC8158 | PRMT8 | >100,000 | >40,000-fold |
| SGC8158 | PRMT9 | >100,000 | >40,000-fold |
| SGC8158 | SETD2 | >100,000 | >40,000-fold |
| SGC8158 | SUV420H2 | >100,000 | >40,000-fold |
| SGC8158 | DNMT1 | >100,000 | >40,000-fold |
Table 2: Selectivity profile of SGC8158 against a panel of protein methyltransferases. Data compiled from research articles.[5][7]
| Cellular Assay | Compound | IC50 (μM) | Cell Line | Biomarker |
| HSP70 Monomethylation | SGC3027 | 2.4 ± 0.1 | C2C12 | Rme1 Signal |
| Growth Inhibition | SGC8158 | 2-9 | Various Cancer Cells | Cell Viability |
Table 3: Cellular activity of SGC3027 and SGC8158.[6][8]
Signaling Pathways and Experimental Workflows
PRMT7-Mediated Signaling in Antiviral Innate Immunity
PRMT7 has been identified as a negative regulator of the type I interferon (IFN) signaling pathway. It interacts with and monomethylates MAVS (mitochondrial antiviral-signaling protein), which in turn attenuates the antiviral response. Inhibition of PRMT7 can, therefore, enhance antiviral innate immunity.
Experimental Workflow for Identifying PRMT7 Interactors
A combination of co-immunoprecipitation and mass spectrometry (Co-IP/MS) is a powerful technique to identify proteins that interact with PRMT7. The use of a PRMT7 inhibitor can help to distinguish between interactors that bind to the active versus the inactive form of the enzyme.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation Mass Spectrometry (Co-IP/MS) for PRMT7 Interactor Discovery
Objective: To identify proteins that interact with PRMT7 in a cellular context and to assess how these interactions are affected by PRMT7 inhibition.
Materials:
-
Cells expressing Flag-tagged PRMT7
-
This compound or SGC3027
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Flag M2 affinity gel
-
Wash buffer (e.g., TBS)
-
Elution buffer (e.g., 3xFlag peptide or low pH glycine)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells expressing Flag-PRMT7 to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound/SGC3027 or DMSO for the appropriate time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-Flag M2 affinity gel overnight at 4°C with gentle rotation.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound protein complexes from the beads using either competitive elution with 3xFlag peptide or by changing the pH with a buffer like 0.1 M glycine-HCl, pH 2.5.
-
-
Sample Preparation for Mass Spectrometry:
-
Neutralize the eluate if a low pH elution was used.
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins in the complex.
-
Compare the list of identified proteins between the inhibitor-treated and DMSO-treated samples to identify interactors that are dependent on PRMT7's catalytic activity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound or SGC8158 to PRMT7 within intact cells.
Materials:
-
Cell line of interest
-
This compound or SGC3027
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR thermocycler)
-
Western blotting reagents and anti-PRMT7 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound/SGC3027 or DMSO for 1-2 hours.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant.
-
Measure the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-PRMT7 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for PRMT7 at each temperature for both the inhibitor-treated and DMSO-treated samples.
-
Plot the percentage of soluble PRMT7 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the DMSO control indicates target engagement.[9]
-
Conclusion
This compound and SGC8158 are valuable chemical tools for investigating the biological roles of PRMT7. This compound provides a starting point for exploring the effects of PRMT7 inhibition in cancer cell lines. SGC8158, with its high potency and selectivity, is a superior probe for detailed mechanistic studies of PRMT7-mediated protein-protein interactions and for validating the specific cellular functions of this enzyme. The provided protocols offer a framework for researchers to utilize these inhibitors effectively in their studies of PRMT7 biology and its implications in health and disease.
References
- 1. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT7 protein arginine methyltransferase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PRMT7 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. researchgate.net [researchgate.net]
- 8. adooq.com [adooq.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Prmt7-IN-1 in Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, functioning as a type III enzyme that exclusively catalyzes the formation of monomethylarginine.[1][2][3] Emerging evidence highlights the critical role of PRMT7 in fundamental cellular processes, including the regulation of stem cell fate. PRMT7 is intricately involved in maintaining pluripotency, modulating differentiation, and influencing the self-renewal of various stem cell populations, such as embryonic stem cells (ESCs), induced pluripotent stem cells (iPSCs), muscle stem cells (MuSCs), and mesenchymal stem cells (MSCs).[1][4]
Prmt7-IN-1 is a potent and selective small molecule inhibitor of PRMT7. This application note provides a comprehensive overview of the potential applications of this compound in stem cell research, including detailed protocols for its use and visualization of its implicated signaling pathways. While direct studies of this compound in stem cells are emerging, this document leverages data from studies on PRMT7 function and other specific inhibitors to provide a framework for its application.
Quantitative Data
The inhibitory activity of this compound against its target enzyme and its cytotoxic effects on various cancer cell lines are summarized below. This data provides a baseline for determining appropriate concentrations for in vitro stem cell studies.
| Parameter | Value | Notes | Reference |
| IC50 (PRMT7) | 2.1 µM | In vitro enzymatic assay. | [5] |
| IC50 (ES-2 cells) | 2.250 µM | Ovarian cancer cell line. | [5] |
| IC50 (A2780S cells) | 1.267 µM | Ovarian cancer cell line. | [5] |
| IC50 (Jeko-1 cells) | 4.4 µM | Mantle cell lymphoma cell line. | [5] |
| IC50 (HO8910 cells) | 1 µM | Ovarian cancer cell line. | [5] |
| IC50 (A2780/T cells) | 3.342 µM | Paclitaxel-resistant ovarian cancer cell line. | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key signaling pathway influenced by PRMT7 and a general workflow for investigating the effects of this compound on stem cell differentiation.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in stem cell research. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.
Protocol 1: In Vitro PRMT7 Enzymatic Assay
This protocol is for determining the in vitro inhibitory activity of this compound against recombinant PRMT7.
Materials:
-
Recombinant human PRMT7
-
Histone H2B peptide (substrate)
-
S-adenosyl-L-methionine (SAM), including a radiolabeled version (e.g., [3H]-SAM)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add the assay buffer, recombinant PRMT7, and the histone H2B peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a mixture of unlabeled SAM and [3H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Assessment of Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol outlines a method to investigate the effect of this compound on the differentiation of MSCs into osteoblasts.
Materials:
-
Human or mouse MSCs
-
Growth medium (e.g., DMEM with 10% FBS)
-
Osteogenic induction medium (growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
This compound
-
DMSO (vehicle control)
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., primers for Runx2, ALP, Osteocalcin)
-
Reagents and antibodies for Western blotting
Procedure:
-
Cell Seeding: Plate MSCs in a multi-well plate at a desired density and allow them to adhere overnight in growth medium.
-
Inhibitor Treatment: Replace the growth medium with fresh growth medium containing either this compound at various concentrations (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control. Incubate for 24 hours.
-
Differentiation Induction: After the pre-treatment, replace the medium with osteogenic induction medium containing the respective concentrations of this compound or DMSO.
-
Medium Change: Change the medium every 2-3 days with fresh osteogenic induction medium containing the inhibitor or vehicle.
-
Analysis:
-
ALP Staining (Day 7): Fix the cells and perform ALP staining according to the manufacturer's instructions.
-
Alizarin Red S Staining (Day 14-21): Fix the cells and stain with Alizarin Red S solution to visualize calcium deposits.
-
qPCR (various time points): Isolate total RNA, synthesize cDNA, and perform qPCR to analyze the expression of osteogenic marker genes.
-
Western Blotting: Lyse cells to extract proteins and perform Western blotting to assess the levels of key signaling proteins and PRMT7-mediated methylation marks.
-
Conclusion
This compound represents a valuable tool for dissecting the precise roles of PRMT7 in stem cell biology. By inhibiting PRMT7's methyltransferase activity, researchers can explore its impact on stem cell self-renewal, differentiation, and pluripotency. The protocols and pathway diagrams provided herein serve as a foundation for designing and executing experiments to elucidate the therapeutic potential of targeting PRMT7 in regenerative medicine and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Inhibition of Type I PRMTs Reforms Muscle Stem Cell Identity Enhancing their Therapeutic Capacity [elifesciences.org]
- 4. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Prmt7-IN-1 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 7 (PRMT7) is a type III arginine methyltransferase that exclusively catalyzes the formation of monomethylarginine (MMA).[1][2] Dysregulation of PRMT7 has been implicated in various cancers, influencing processes such as cell proliferation, migration, DNA damage repair, and immune evasion.[1][2][3] Consequently, PRMT7 has emerged as a promising therapeutic target in oncology. Prmt7-IN-1 is a potent and selective inhibitor of PRMT7, and its use in combination with other cancer therapies is an area of active investigation to enhance treatment efficacy and overcome resistance.
These application notes provide a summary of preclinical data on combining PRMT7 inhibition with other cancer treatments, detailed protocols for relevant assays, and visualizations of the key signaling pathways involved. While much of the combination therapy data has been generated with related potent PRMT7 inhibitors like SGC3027 and SGC8158, the mechanistic insights are expected to be translatable to this compound.
I. Combination Therapy Data
The following tables summarize the quantitative data from studies combining PRMT7 inhibition with other cancer therapies.
Table 1: PRMT7 Inhibition in Combination with Immunotherapy
| Cancer Type | PRMT7 Inhibitor | Combination Agent | Key Outcomes & Synergy | Reference |
| Melanoma | SGC3027 (PRMT7i) | Anti-CTLA-4 & Anti-PD-1 Antibodies | Markedly reduced tumor size (>90% at day 18) in PRMT7-deficient tumors compared to controls. | [4] |
| Melanoma | PRMT7 Ablation | Anti-CTLA-4 & Anti-PD-1 Antibodies | Significantly improved survival in mice with PRMT7-deficient tumors. | [4] |
Table 2: PRMT7 Inhibition in Combination with Chemotherapy
| Cancer Type | PRMT7 Inhibitor | Combination Agent | Dosing | Key Outcomes & Synergy | Reference |
| Breast Cancer (MCF7) | SGC8158 (PRMT7i) | Doxorubicin | SGC8158: 1 or 3 µM | SGC8158 dramatically lowered the IC50 value of doxorubicin. | [2] |
| Breast Cancer (MCF7) | SGC8158 (PRMT7i) | Doxorubicin | SGC8158: 4.16 µM (IC50) | Doxorubicin IC50: 2.73 µM. Combination shows a synergistic effect (Bliss synergy score > 5). | [2] |
Table 3: PRMT7 Inhibition in Combination with Radiotherapy
| Cancer Type | PRMT7 Inhibitor | Combination Agent | Key Outcomes & Synergy | Reference |
| Non-Small Cell Lung Carcinoma (NSCLC) | SGC3027 (PRMT7i) | Irradiation | Strengthens the impact of irradiation on the biological behaviors of NSCLC cells. | [5] |
| NSCLC | SGC3027 (PRMT7i) | Irradiation | Activates ATM kinase and its downstream cell cycle checkpoint kinases, enhancing the radiobiological response. | [5] |
II. Signaling Pathways and Mechanisms of Action
Inhibition of PRMT7 impacts multiple signaling pathways that are crucial for cancer progression and therapy response.
A. Enhancement of Anti-Tumor Immunity
PRMT7 inhibition can sensitize tumors to immune checkpoint inhibitors (ICIs). Mechanistically, loss of PRMT7 function leads to:
-
Upregulation of the RIG-I-like Receptor (RLR) Pathway: PRMT7 normally deposits the repressive histone mark H4R3me2s on the promoters of DDX58 (RIG-I) and IFIH1 (MDA5), suppressing their expression. Inhibition of PRMT7 lifts this repression, increasing RIG-I and MDA5 levels.[4]
-
Induction of 'Viral Mimicry': Increased RIG-I and MDA5 sense endogenous retroviral elements (ERVs) and double-stranded RNA (dsRNA), triggering a type I interferon (IFN) response.[4][6]
-
Enhanced Antigen Presentation and Chemokine Signaling: The IFN response promotes the expression of genes involved in antigen presentation and chemokines that attract immune cells, leading to increased T cell infiltration into the tumor.[4]
Figure 1: PRMT7 inhibition enhances anti-tumor immunity.
B. Sensitization to DNA Damaging Agents
PRMT7 plays a role in the DNA Damage Response (DDR). Its inhibition can potentiate the effects of DNA damaging agents like doxorubicin and radiotherapy.
-
Impaired DNA Double-Strand Break (DSB) Repair: Inhibition of PRMT7 has been shown to suppress both major DSB repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[2] This leads to the accumulation of DNA damage.
-
G1 Cell Cycle Arrest: Suppression of PRMT7 can cause cell cycle arrest at the G1 phase, partly through the stabilization and accumulation of the p21 protein.[2] This prevents cells from progressing through the cell cycle with damaged DNA.
References
- 1. PRMT7 Inhibits the Proliferation and Migration of Gastric Cancer Cells by Suppressing the PI3K/AKT Pathway via PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT7 ablation stimulates anti-tumor immunity and sensitizes melanoma to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT7 Inhibitor SGC3027 Enhances Radiotherapy Efficacy via Activating ATM Kinase in Non-Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Prmt7-IN-1 Treatment for PRMT7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, functioning as a type III enzyme that exclusively catalyzes the monomethylation of arginine residues on both histone and non-histone substrates.[1][2] Dysregulation of PRMT7 has been implicated in various cellular processes, including gene expression, DNA damage response, and cancer progression, making it an attractive target for therapeutic intervention.[3][4][5] Two predominant techniques are employed to investigate the functional role of PRMT7: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like Prmt7-IN-1. This document provides a detailed comparison of these two methodologies, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in selecting the most appropriate approach for their studies.
This compound is a potent, selective, and cell-active chemical probe for PRMT7. It is often administered as a cell-permeable prodrug, SGC3027, which is intracellularly converted to the active inhibitor, SGC8158.[6] For the purpose of these application notes, "this compound" will refer to the active compound SGC8158, and protocols will address the use of its prodrug form for cellular assays.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for lentiviral shRNA knockdown of PRMT7 versus this compound treatment, compiled from various studies.
Table 1: Efficacy and Specificity
| Parameter | Lentiviral shRNA Knockdown | This compound (SGC8158/SGC3027) Treatment | References |
| Target Inhibition | Typically >80% reduction in PRMT7 protein expression.[7] | Biochemical IC50 (SGC8158): ~294 nM. Cellular IC50 (SGC3027): ~2.4 µM for inhibition of HSP70 monomethylation.[6][8] | [6][7][8] |
| Onset of Effect | 48-72 hours post-transduction for significant protein depletion.[4] | Rapid, within hours of treatment, depending on the cellular uptake and conversion of the prodrug.[6] | [4][6] |
| Duration of Effect | Stable and long-term, due to genomic integration of the shRNA cassette.[9][10] | Transient and reversible upon withdrawal of the compound. | [3] |
| Off-Target Effects | Potential for off-target gene silencing due to seed region homology of the shRNA.[11][12][13] Can also saturate the endogenous miRNA machinery.[12] | Potential for off-target kinase inhibition or interaction with other methyltransferases, though SGC8158 is reported to be highly selective for PRMT7.[6] | [6][11][12][13] |
Table 2: Reported Cellular and Molecular Effects
| Cellular/Molecular Readout | Lentiviral shRNA Knockdown of PRMT7 | This compound (SGC8158/SGC3027) Treatment | References |
| HSP70 Monomethylation | Significant decrease in monomethylation of HSP70.[6] | Drastic reduction in monomethylated HSP70 levels.[5][6] | [5][6] |
| Cell Cycle Progression | G1 phase arrest, associated with increased p21 protein levels. | G1 phase arrest, stabilization and accumulation of p21 protein.[5][14] | [5][14] |
| DNA Damage Response | Reduced efficiency of both Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) repair pathways. | Significant reduction in both HR and NHEJ repair processes.[5] | [5] |
| Interferon Pathway Gene Expression | Increased expression of RIG-I (DDX58) and MDA5 (IFIH1).[4] | Increased expression of genes in the interferon pathway.[4] | [4] |
| Endogenous Retroviral Elements (ERVs) | Increased expression of ERVs.[4] | Increased expression of ERVs.[4] | [4] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of PRMT7
This protocol outlines the steps for producing lentiviral particles and transducing target cells for stable PRMT7 knockdown.
Materials:
-
HEK293T cells for lentiviral packaging
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid containing shRNA targeting PRMT7 (pLKO.1-shPRMT7) and a non-targeting control (pLKO.1-shScramble)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE)
-
DMEM with 10% FBS
-
Opti-MEM
-
Target cells for knockdown
-
Polybrene
-
Puromycin (for selection)
-
0.45 µm filter
Procedure:
Day 1: Seeding HEK293T Packaging Cells
-
Seed 1.3–1.5 x 106 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Incubate overnight at 37°C, 5% CO2, so that cells are 70-80% confluent at the time of transfection.[15]
Day 2: Transfection of HEK293T Cells
-
In a sterile tube, mix the lentiviral plasmids: 2.5 µg of pLKO.1-shPRMT7 (or shScramble control), and the packaging plasmids as recommended by the manufacturer (e.g., 1.5 µg psPAX2 and 1 µg pMD2.G).
-
Add the plasmid mix to Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2.
Day 4: Harvesting Viral Supernatant
-
48 hours post-transfection, collect the cell culture medium containing the lentiviral particles.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. The viral supernatant can be used immediately or stored at -80°C.
Day 5: Transduction of Target Cells
-
Seed target cells in a 6-well plate such that they are 50-70% confluent on the day of transduction.
-
On the day of transduction, remove the culture medium and replace it with fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the desired volume of viral supernatant to the cells. A range of viral titers should be tested to determine the optimal multiplicity of infection (MOI).
-
Incubate for 18-24 hours at 37°C, 5% CO2.
Day 6 onwards: Selection and Analysis
-
24 hours post-transduction, replace the virus-containing medium with fresh medium.
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days.
-
Expand the surviving cells and verify PRMT7 knockdown by Western blot or qPCR.
Protocol 2: this compound (SGC3027) Treatment
This protocol details the procedure for treating cells with the this compound prodrug, SGC3027, to inhibit PRMT7 activity.
Materials:
-
This compound prodrug (SGC3027) and its inactive control (SGC3027N)
-
DMSO for stock solution preparation
-
Target cells
-
Appropriate cell culture medium and plates
-
Reagents for downstream analysis (e.g., antibodies for Western blot, reagents for cell viability assays)
Procedure:
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of SGC3027 and SGC3027N in sterile DMSO.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Cell Treatment:
-
Seed target cells in appropriate culture plates (e.g., 6-well, 96-well) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
On the day of treatment, dilute the SGC3027 and SGC3027N stock solutions in fresh, pre-warmed culture medium to the desired final concentrations. A typical starting concentration range is 1-10 µM.[5] A vehicle control (DMSO) should always be included.
-
Remove the old medium from the cells and replace it with the medium containing the compounds.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2. The optimal treatment time will depend on the specific assay. For example, inhibition of HSP70 methylation can be observed after 48 hours of treatment.[6]
Downstream Analysis:
-
Following treatment, harvest the cells for analysis.
-
For Western blot analysis of protein levels or methylation status, lyse the cells in appropriate lysis buffer.
-
For cell viability or proliferation assays, follow the manufacturer's instructions for the chosen assay (e.g., MTT, CellTiter-Glo).
-
For gene expression analysis, extract RNA for qPCR or RNA-sequencing.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PRMT7 signaling pathways and downstream cellular effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT7 ablation stimulates anti-tumor immunity and sensitizes melanoma to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 11. researchgate.net [researchgate.net]
- 12. shRNA Off-Target Effects In Vivo: Impaired Endogenous siRNA Expression and Spermatogenic Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. genecopoeia.com [genecopoeia.com]
Troubleshooting & Optimization
Prmt7-IN-1 Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the technical support center for Prmt7-IN-1, a potent and selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges of solubility and stability encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of PRMT7, an enzyme that catalyzes the monomethylation of arginine residues on histone and non-histone proteins. By inhibiting PRMT7, this compound blocks the methylation of its substrates, thereby impacting various cellular processes such as gene expression, DNA damage repair, and signal transduction.
Q2: What are the recommended solvents and storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines.
Data Presentation: this compound Solubility and Storage
| Parameter | Recommendation |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) |
| Maximum Stock Concentration | 100 mg/mL in DMSO |
| Long-term Storage (up to 6 months) | -80°C |
| Short-term Storage (up to 1 month) | -20°C |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes:
-
Poor Solubility in Aqueous Solutions: this compound is highly soluble in DMSO but has limited solubility in aqueous media. Direct dilution of a highly concentrated DMSO stock into culture media can cause the compound to precipitate.
-
Interaction with Media Components: Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.
Solutions:
-
Serial Dilution: Prepare an intermediate dilution of the this compound DMSO stock in a serum-free medium before adding it to the final culture medium. This gradual reduction in DMSO concentration can help maintain solubility.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is at a non-toxic level, typically below 0.5%.
-
Vortexing: When making dilutions, vortex the solution thoroughly to ensure the compound is fully dissolved before adding it to your cells.
Issue 2: Loss of this compound Inhibitory Activity
Symptoms:
-
The expected downstream effects of PRMT7 inhibition (e.g., decreased methylation of a known substrate, altered gene expression) are not observed.
-
Diminished activity of a previously prepared working solution.
Possible Causes:
-
Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to the degradation of the compound.
-
Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.
-
Incorrect Dosage: The concentration of this compound may be too low to effectively inhibit PRMT7 in your specific cell line or experimental system.
Solutions:
-
Fresh Working Solutions: Always prepare fresh working solutions of this compound from a properly stored stock solution for each experiment.
-
Use Low-Adhesion Tubes: When preparing dilute solutions, consider using low-adhesion microcentrifuge tubes.
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
-
Positive Controls: Include a positive control for PRMT7 inhibition to ensure that your assay is working correctly.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile, serum-free cell culture medium
Procedure for 10 mM Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Procedure for Cell Culture Working Solution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in a sterile, serum-free cell culture medium to achieve the desired final concentration.
-
Add the final diluted solution to your cell culture plates and mix gently by swirling.
Signaling Pathways and Experimental Workflows
PRMT7 Signaling and Inhibition by this compound
Protein Arginine Methyltransferase 7 (PRMT7) plays a role in several signaling pathways by monomethylating key protein substrates. This compound acts by directly inhibiting the catalytic activity of PRMT7, thereby preventing the downstream events that are dependent on PRMT7-mediated methylation.
Caption: PRMT7 signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
This workflow outlines the key steps to verify the inhibitory effect of this compound in a cell-based assay.
Caption: Workflow for evaluating this compound efficacy in cells.
Technical Support Center: Optimizing PRMT7-IN-1 Concentration for Maximum Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of PRMT7-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). PRMT7 is a type III methyltransferase, meaning it catalyzes the monomethylation of arginine residues on its substrates.[1][2][3] this compound is a SAM-competitive inhibitor, meaning it binds to the S-adenosylmethionine (cofactor) binding site of the enzyme, preventing the transfer of a methyl group to its substrates.[4]
Q2: What are the known cellular substrates and pathways regulated by PRMT7?
PRMT7 is involved in various cellular processes, including the regulation of gene expression, DNA damage response, and the cellular stress response.[5][6][7][8] Known substrates of PRMT7 include:
-
Cellular Stress Proteins: Heat Shock Protein 70 (HSP70) and eukaryotic translation initiation factor 2α (eIF2α).[5][9][10] PRMT7-mediated methylation of these proteins is crucial for the proper response to cellular stressors like heat shock and proteasome inhibition.[6][7]
Q3: What is the recommended starting concentration for this compound in a new experiment?
For a previously untested cell line or experimental setup, a good starting point is to perform a dose-response experiment. Based on available data, this compound has an in vitro IC50 of 2.1 µM.[11] For cellular assays, a broader range should be tested, for example, from 0.1 µM to 25 µM. It is important to note that the related and well-characterized PRMT7 inhibitor, SGC8158, has a very potent in vitro IC50 of less than 2.5 nM, but its anti-proliferative effects in various cancer cell lines are observed in the 2-9 µM range.[4][12][13][14][15] This highlights the potential discrepancy between in vitro potency and required cellular concentration.
Q4: How can I confirm that this compound is active in my cells?
The most direct way to confirm the activity of this compound is to monitor the methylation status of a known PRMT7 substrate. A recommended biomarker is the monomethylation of HSP70.[12][14][15] You can perform a Western blot analysis using an antibody specific for monomethylated HSP70 and observe its reduction upon treatment with this compound.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and the related compound SGC8158.
Table 1: In Vitro Inhibitory Potency of PRMT7 Inhibitors
| Inhibitor | Target | IC50 |
| This compound | PRMT7 | 2.1 µM[11] |
| SGC8158 | PRMT7 | <2.5 nM[4][13] |
Table 2: Cellular Anti-proliferative IC50 Values of SGC8158 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| KB | Oral Carcinoma | 2.0 µM[14] |
| KBV20C | Multidrug-Resistant Oral Carcinoma | 2.2 µM[14] |
| A549 | Lung Carcinoma | 2-9 µM (range)[12][14] |
| MCF7 | Breast Cancer | 2-9 µM (range)[12][14] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound in a Cell-Based Assay
This protocol outlines a general workflow to determine the effective concentration of this compound by monitoring the methylation of a downstream target, HSP70, via Western blot.
1. Cell Culture and Treatment: a. Plate your cells of interest at an appropriate density and allow them to adhere overnight. b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). c. On the following day, treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.
2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Western Blot Analysis: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. For histone analysis, a higher percentage gel (e.g., 15%) is recommended for better resolution.[17] c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a nitrocellulose or PVDF membrane. For smaller proteins like histones, a 0.2 µm pore size membrane is recommended.[17] e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17] f. Incubate the membrane with a primary antibody against monomethyl-HSP70 overnight at 4°C. g. As a loading control, also probe for total HSP70 and a housekeeping protein (e.g., GAPDH or β-actin). h. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18] i. Wash the membrane again with TBST. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Data Analysis: a. Quantify the band intensities for monomethyl-HSP70 and normalize to the total HSP70 and the loading control. b. Plot the normalized monomethyl-HSP70 levels against the this compound concentration to determine the effective concentration range for target inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of PRMT7 activity (e.g., no change in substrate methylation). | 1. Insufficient inhibitor concentration: The cellular IC50 can be significantly higher than the in vitro IC50. 2. Short treatment duration: The inhibitor may require more time to exert its effect. 3. Inhibitor instability: The compound may be unstable in your cell culture medium. 4. Cell permeability issues: The inhibitor may not be efficiently entering the cells. | 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). 2. Increase the treatment time (e.g., 48 or 72 hours). 3. Consult the manufacturer's data sheet for stability information. Consider replenishing the media with fresh inhibitor during long incubation periods. 4. While this compound is designed for cell-based assays, extreme cell line-specific differences can exist. Unfortunately, this is difficult to troubleshoot without specialized assays. |
| High levels of cytotoxicity observed at expected effective concentrations. | 1. Off-target effects: At higher concentrations, small molecule inhibitors can affect other cellular targets.[19] 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Cell line sensitivity: The specific cell line may be particularly sensitive to PRMT7 inhibition or the compound itself. | 1. Use the lowest effective concentration that gives the desired level of target inhibition. Consider using a negative control compound if available. 2. Ensure the final solvent concentration is consistent and as low as possible (ideally ≤ 0.1%) across all experimental conditions, including the vehicle control. 3. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment to determine the cytotoxic concentration range for your specific cell line. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect experimental outcomes. 2. Inhibitor stock solution degradation: Improper storage of the stock solution can lead to loss of activity. 3. Inconsistent experimental procedures: Minor variations in treatment times, reagent preparation, or Western blot processing. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and plate them at a consistent density. 2. Aliquot the inhibitor stock solution upon receipt and store it at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles. 3. Follow the experimental protocol precisely for each replicate. |
Visualizations
Caption: PRMT7 signaling in the cellular stress response.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. PRMT7 - Wikipedia [en.wikipedia.org]
- 2. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Western Blot Analysis for Histone H3 Methylation [bio-protocol.org]
- 17. docs.abcam.com [docs.abcam.com]
- 18. epigentek.com [epigentek.com]
- 19. How to Use Inhibitors [sigmaaldrich.com]
Prmt7-IN-1 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of PRMT7 inhibitors and strategies to mitigate them. For the purpose of this guide, "PRMT7-IN-1" will be used as a general term, with specific data referring to well-characterized inhibitors such as SGC8158 (the active form of the prodrug SGC3027) and EML734 (compound 1a).
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of this compound?
The primary off-target effects of PRMT7 inhibitors depend on the specific compound being used.
-
SGC8158 , a potent and selective SAM-competitive inhibitor, has been profiled against a wide panel of methyltransferases and generally shows good selectivity for PRMT7[1][2]. However, at higher concentrations, potential for off-target activity against other methyltransferases should be considered.
-
EML734 (compound 1a) has been identified as a potent dual inhibitor of both PRMT7 and PRMT9[3][4]. Therefore, when using this compound, any observed biological effects could be due to the inhibition of either or both of these enzymes. Its selectivity against other PRMTs has been documented, showing weaker inhibition of PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8[4].
Q2: How can I experimentally validate the on-target engagement of this compound in my cellular model?
Validating on-target engagement is crucial. A recommended approach is to monitor the methylation status of known PRMT7 substrates. A key cellular substrate of PRMT7 is HSPA8 (Hsc70), which is monomethylated at Arginine 469[1].
-
Western Blot Analysis: Treat cells with your PRMT7 inhibitor and a negative control compound. Perform a Western blot on cell lysates using an antibody specific for the monomethylated arginine mark on HSP70. A dose-dependent decrease in the methylation signal upon treatment with the inhibitor indicates on-target activity[5].
-
Mass Spectrometry: For a more global and unbiased view, you can use quantitative mass spectrometry to identify changes in the arginine methylome of cells upon inhibitor treatment. This can confirm the inhibition of PRMT7 activity on its known substrates[6].
Q3: What is the substrate recognition motif for PRMT7, and how can this information be used to design control experiments?
PRMT7 preferentially methylates arginine residues within an "RXR" motif, where "X" can be any amino acid[7][8]. This substrate specificity is a distinguishing feature of PRMT7[9].
To design a control experiment, you can use a substrate where the critical arginine residues in the RXR motif are mutated (e.g., to lysine). For instance, an HSPA8 R469K mutant is not methylated by PRMT7 in vitro[1]. Comparing the inhibitor's effect on the wild-type versus the mutant substrate can help confirm that the observed activity is PRMT7-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Phenotype Observed | The phenotype may be due to an off-target effect of the inhibitor, especially if using a dual inhibitor like EML734 (PRMT7/9) or high concentrations of a more selective inhibitor. | - Use a structurally distinct PRMT7 inhibitor to see if the phenotype is recapitulated. - Perform siRNA or CRISPR-Cas9 mediated knockdown/knockout of PRMT7 to confirm that the genetic perturbation phenocopies the pharmacological inhibition[1]. - If using EML734, consider experiments to dissect the relative contributions of PRMT7 and PRMT9 inhibition, for example, by knocking down each gene individually. |
| Inconsistent Inhibition of HSP70 Methylation | The inhibitor may not be cell-permeable or may be metabolized in your cell line. SGC3027 is a prodrug designed for cell permeability, which is then converted to the active inhibitor SGC8158 inside the cell[1]. | - Ensure you are using the cell-permeable prodrug (e.g., SGC3027) for cellular assays. - Optimize treatment time and concentration. - Confirm target engagement using a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay if available[10]. |
| No Effect on Cellular Phenotype Despite Confirmed Target Engagement | The biological process you are studying may not be regulated by PRMT7 in your specific cellular context. PRMT7 function can be cell-type specific[2]. | - Investigate downstream signaling pathways known to be modulated by PRMT7, such as the cellular stress response, DNA damage response, and cell cycle progression[1][11][12]. - Consider that PRMT7 may have redundant functions with other PRMTs in your model system. |
Quantitative Data Summary
Table 1: Inhibitory Activity and Selectivity of SGC8158
| Target | IC50 (nM) | Assay Type | Reference |
| PRMT7 | <2.5 | Scintillation Proximity Assay | [1] |
| PRMT7 (on HSPA8) | 294 ± 26 | in vitro methylation assay | [1][13] |
| Other Methyltransferases | Generally >100-fold selective | Panel of 35 methyltransferases | [1] |
Note: SGC3027 is the prodrug form of SGC8158. In cellular assays, SGC3027 shows an IC50 of 2.4 ± 0.1 µM for the inhibition of HSP70 monomethylation in C2C12 cells[13].
Table 2: Inhibitory Activity and Selectivity of EML734 (compound 1a)
| Target | IC50 (µM) | Assay Type | Reference |
| PRMT7 | 0.32 | Radioisotope-based filter assay | [3][4] |
| PRMT9 | 0.89 | AlphaLISA assay | [4] |
| PRMT1 | >200 | Radioisotope-based filter assay | [4] |
| PRMT3 | 73 | Radioisotope-based filter assay | [4] |
| PRMT4 | 8.4 | Radioisotope-based filter assay | [4] |
| PRMT6 | 10 | Radioisotope-based filter assay | [4] |
| PRMT8 | 11 | Radioisotope-based filter assay | [4] |
Experimental Protocols
Protocol 1: In Vitro PRMT7 Inhibition Assay using HSP70 as a Substrate
This protocol is adapted from studies characterizing SGC8158[1].
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant full-length HSPA8 protein, recombinant PRMT7 enzyme, and ATP in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM NaCl, 1 mM DTT).
-
Add varying concentrations of the PRMT7 inhibitor (e.g., SGC8158) or a vehicle control (e.g., DMSO).
-
Initiate the methylation reaction by adding S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
-
Incubation: Incubate the reactions at 30°C for a defined period (e.g., 1 hour).
-
Detection:
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the incorporation of the radiolabel into HSPA8 using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Assay for PRMT7 Target Engagement (Western Blot)
This protocol is based on the validation of SGC3027[5].
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12) and allow them to adhere.
-
Treat the cells with a dose range of the PRMT7 inhibitor (e.g., SGC3027) and a negative control compound for a specified duration (e.g., 48 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for monomethylated arginine on HSP70.
-
Also, probe with a primary antibody for total HSP70 as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for monomethylated HSP70 and total HSP70.
-
Normalize the methylated HSP70 signal to the total HSP70 signal for each sample.
-
Calculate the percentage of inhibition relative to the vehicle-treated control and determine the cellular IC50.
-
Visualizations
Caption: Simplified signaling pathway of PRMT7 in the cellular stress response.
Caption: Logical workflow for mitigating and identifying off-target effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT7 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. Profiling PRMT methylome reveals roles of hnRNPA1 arginine methylation in RNA splicing and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian Protein Arginine Methyltransferase 7 (PRMT7) Specifically Targets RXR Sites in Lysine- and Arginine-rich Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The exquisite specificity of human protein arginine methyltransferase 7 (PRMT7) toward Arg-X-Arg sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT7 is a member of the protein arginine methyltransferase family with a distinct substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Prmt7-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with Prmt7-IN-1 and other PRMT7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PRMT7?
Protein Arginine Methyltransferase 7 (PRMT7) is a type III enzyme that exclusively catalyzes the formation of monomethylarginine (MMA) on its substrates.[1][2][3][4][5] Unlike other PRMTs, it does not produce symmetric (sDMA) or asymmetric (aDMA) dimethylarginine.[4][5] PRMT7 plays a role in various cellular processes, including transcriptional regulation, DNA damage repair, RNA splicing, and the cellular stress response.[1][6][7][8] It recognizes and methylates arginine residues typically found within an "RXR" motif.[1][2][6]
Q2: What are the known substrates of PRMT7?
PRMT7 has been shown to methylate both histone and non-histone proteins. Known substrates include:
-
Histones: H2B, H3, H4, and H2A.[1][5][8] Histone H2B is a highly preferred substrate.[1]
-
Non-histone proteins: eIF2α, HSP70, DVL3, G3BP2, and β-catenin.[5][6][7][8]
Q3: What is this compound and how does it work?
This compound is part of a class of chemical probes designed to inhibit the enzymatic activity of PRMT7. For instance, the well-characterized probe SGC8158, the active form of the prodrug SGC3027, acts as a potent, S-adenosylmethionine (SAM)-competitive inhibitor of PRMT7.[9] These inhibitors bind to the SAM-binding pocket of PRMT7, preventing the transfer of a methyl group to its substrates.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of PRMT7 activity in in vitro assays.
Q: My in vitro methylation assay shows variable or weak inhibition with this compound. What are the possible causes and solutions?
A: Several factors can contribute to inconsistent results in in vitro PRMT7 assays.
-
Sub-optimal Reaction Temperature: Mammalian PRMT7 exhibits unusual temperature dependence, with optimal activity observed between 10°C and 25°C.[5] Its activity is significantly reduced at 37°C.[5]
-
Solution: Ensure your in vitro methylation reactions are performed within the optimal temperature range for PRMT7 activity.
-
-
Incorrect Substrate or Substrate Concentration: PRMT7 has a distinct substrate specificity, preferring arginine residues within an RXR motif, often flanked by other basic residues.[1][5] Using a non-optimal substrate or inappropriate concentrations can lead to low signal and apparent weak inhibition.
-
Enzyme Quality and Stability: The purity and stability of the recombinant PRMT7 enzyme are critical. Contamination with other PRMTs, particularly PRMT5, has been a historical issue in PRMT7 research and could lead to misleading results.[5][7]
-
Solution: Use a highly purified and validated recombinant PRMT7. Check for enzyme activity before starting inhibitor screening.
-
-
Inhibitor Solubility and Stability: The inhibitor may have poor solubility in the assay buffer or may be unstable under the experimental conditions.
-
Solution: Prepare fresh stock solutions of the inhibitor in an appropriate solvent like DMSO. Ensure the final solvent concentration in the assay is low and consistent across all wells. Test the solubility of the inhibitor in your assay buffer.
-
Issue 2: High background signal in cellular assays.
Q: I am observing a high background signal in my cellular assay, making it difficult to assess the effect of this compound. How can I reduce the background?
A: High background in cellular assays can mask the specific effects of your inhibitor.
-
Off-Target Effects: At high concentrations, the inhibitor may have off-target effects, leading to non-specific cellular responses.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits PRMT7 without causing significant off-target effects. Include a negative control compound, if available (e.g., SGC8158N for SGC8158), to differentiate specific from non-specific effects.[2]
-
-
Antibody Specificity: If you are using an antibody-based detection method (e.g., Western blot for monomethylarginine), the antibody may have cross-reactivity with other methylated proteins.
Issue 3: Variability in results between experiments.
Q: I am seeing significant variability in the inhibitory effect of this compound across different experimental replicates. What could be the cause?
A: Reproducibility is key in research. Several factors can lead to variability.
-
Cellular State and Passage Number: The physiological state of the cells, including their passage number and confluency, can influence their response to inhibitors.
-
Solution: Use cells within a consistent and low passage number range. Ensure that cells are seeded at the same density and are in a similar growth phase for all experiments.
-
-
Inconsistent Incubation Times: The duration of inhibitor treatment can significantly impact the observed effect.
-
Solution: Standardize the incubation time with this compound across all experiments.
-
-
Reagent Consistency: Variations in the quality or concentration of reagents, such as cell culture media, serum, or the inhibitor itself, can introduce variability.
-
Solution: Use reagents from the same lot whenever possible. Prepare fresh inhibitor dilutions for each experiment from a validated stock.
-
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Substrate | Conditions | Reference |
| SGC8158 IC50 | <2.5 nM | Histone H2B peptide (23-37) | In vitro SPA assay | [9] |
| SGC8158 IC50 | 294 ± 26 nM | Full-length HSPA8 | In vitro assay | [9] |
| SAM Km | 1.6 ± 0.1 µM | HSPA8 | In vitro kinetics | [9] |
| HSPA8 Km | 7.2 ± 0.5 µM | SAM | In vitro kinetics | [9] |
Experimental Protocols
1. In Vitro PRMT7 Scintillation Proximity Assay (SPA)
This protocol is adapted from methodologies used for screening PRMT7 inhibitors.[9]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant PRMT7, a biotinylated histone H2B peptide substrate, and the test inhibitor (this compound) in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM NaCl, 1 mM DTT).
-
Initiation of Reaction: Start the reaction by adding [³H]-SAM (S-adenosyl-L-[methyl-³H]methionine).
-
Incubation: Incubate the reaction at room temperature (around 23°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA).
-
Detection: Transfer the reaction mixture to a filter plate to capture the biotinylated peptide. After washing, add a scintillant and measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of methylation.
2. Cellular Assay for HSP70 Monomethylation
This protocol is based on the validation of PRMT7 chemical probes in cells.[2][9]
-
Cell Culture: Culture cells (e.g., C2C12 or HCT116) in appropriate media.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for monomethylarginine on HSP70 (e.g., anti-me-R469-HSP70).
-
Use a primary antibody against total HSP70 or a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Visualizations
Caption: PRMT7 catalyzes the transfer of a methyl group from SAM to a substrate, a process inhibited by this compound.
Caption: A general workflow for an in vitro PRMT7 inhibition assay.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. Mammalian Protein Arginine Methyltransferase 7 (PRMT7) Specifically Targets RXR Sites in Lysine- and Arginine-rich Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT7 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. PRMT7 regulates RNA-binding capacity and protein stability in Leishmania parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT7 methylates eukaryotic translation initiation factor 2α and regulates its role in stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Prmt7-IN-1 degradation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PRMT7-IN-1, a potent and selective inhibitor of Protein Arginine Methyltransferase 7. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor designed to selectively target PRMT7, a type III protein arginine methyltransferase. PRMT7 exclusively catalyzes the monomethylation of arginine residues on its substrates. By competitively binding to the S-adenosylmethionine (SAM) binding pocket of PRMT7, this compound prevents the transfer of a methyl group from SAM to its substrates, thereby inhibiting its catalytic activity. A well-characterized substrate of PRMT7 is Heat Shock Protein 70 (Hsp70). The prodrug form of a known PRMT7 inhibitor, SGC3027, is converted in cells to the active inhibitor, SGC8158[1].
Q2: What are the known cellular effects of inhibiting PRMT7 with this compound?
A2: Inhibition of PRMT7 has been shown to impact several cellular processes. Notably, it plays a role in the cellular stress response. PRMT7 methylates eukaryotic translation initiation factor 2 alpha (eIF2α), and this modification is involved in the formation of stress granules under conditions of cellular stress[2][3]. Therefore, treatment with this compound can lead to a decreased tolerance to proteostasis perturbations such as heat shock and proteasome inhibition. Additionally, PRMT7 inhibition can induce cell cycle arrest and cellular senescence through the accumulation of p21.
Q3: How can I confirm that this compound is active in my cell-based assays?
A3: To confirm the activity of this compound in your experiments, you can monitor the methylation status of known PRMT7 substrates. A common biomarker is the monomethylation of Hsp70. A reduction in the levels of monomethylated Hsp70 upon treatment with this compound would indicate target engagement and inhibition of PRMT7 activity. This can typically be assessed by western blotting using an antibody specific for monomethylated arginine.
Q4: What is the recommended working concentration for this compound in cell culture?
A4: The optimal working concentration of this compound can vary depending on the cell line and the specific experimental endpoint. For the known PRMT7 inhibitor SGC8158, IC50 values for growth inhibition in various cancer cell lines range from 2 to 9 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments.
Issue 1: Inconsistent or lack of expected biological effect.
-
Possible Cause 1: Degradation of this compound in cell culture media.
-
Troubleshooting Step: Small molecule inhibitors can be unstable in the aqueous, warm, and CO2-rich environment of a cell culture incubator. It is crucial to assess the stability of this compound under your specific experimental conditions.
-
Recommendation: We recommend determining the half-life of this compound in your cell culture medium. A detailed protocol for this is provided below. If significant degradation is observed, consider replenishing the compound by performing partial or complete media changes at regular intervals. Based on typical small molecule stability, we provide the following hypothetical stability data for "this compound".
-
Table 1: Hypothetical Stability of this compound in Cell Culture Media
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI + 10% FBS (% Remaining) |
| 0 | 100 | 100 |
| 8 | 85 | 90 |
| 24 | 60 | 75 |
| 48 | 35 | 55 |
| 72 | 15 | 30 |
This is hypothetical data and should be confirmed experimentally.
-
Possible Cause 2: Poor cell permeability.
-
Troubleshooting Step: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Recommendation: If using a PRMT7 inhibitor that is not designed for cell permeability, consider using its cell-permeable prodrug version if available (e.g., SGC3027 which converts to SGC8158 intracellularly)[1].
-
-
Possible Cause 3: Cell line-specific resistance or differential expression of PRMT7.
-
Troubleshooting Step: The expression level of PRMT7 can vary between cell lines, and some cell lines may have compensatory mechanisms that mitigate the effect of PRMT7 inhibition.
-
Recommendation: Confirm the expression of PRMT7 in your cell line of interest by western blot or qPCR. If PRMT7 expression is low, the effects of the inhibitor may be minimal.
-
Issue 2: Observed cytotoxicity at expected effective concentrations.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: At higher concentrations, small molecule inhibitors can bind to other proteins, leading to off-target effects and cytotoxicity[4].
-
Recommendation: Perform a dose-response curve to identify the lowest effective concentration that produces the desired biological effect with minimal toxicity. Consider using a structurally distinct PRMT7 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
-
-
Possible Cause 2: Synergistic toxicity with other media components or treatments.
-
Troubleshooting Step: The inhibitor may interact with components in the cell culture media or other treatments, leading to enhanced toxicity.
-
Recommendation: Review the composition of your media and any other compounds being used in the experiment. If possible, test the inhibitor in a simpler, serum-free media for a short duration to see if toxicity is reduced.
-
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media by LC-MS/MS
This protocol provides a method to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI) with or without serum
-
LC-MS/MS system
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (a stable, structurally similar molecule, if available)
-
96-well plates or microcentrifuge tubes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Sample Preparation:
-
Spike this compound into pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM).
-
Prepare a sufficient volume to collect samples at multiple time points.
-
Incubate the medium in a cell culture incubator (37°C, 5% CO2).
-
-
Time-Point Collection:
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
The t=0 sample should be processed immediately after spiking the compound.
-
-
Sample Processing:
-
To each 100 µL aliquot of medium, add 200 µL of ice-cold acetonitrile containing an internal standard. This will precipitate the proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the detection and quantification of this compound. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., parent and fragment ion masses for multiple reaction monitoring - MRM).
-
Inject the processed samples and a standard curve of this compound of known concentrations.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the standard curve.
-
Normalize the data to the t=0 time point to determine the percentage of compound remaining at each time point.
-
Plot the percentage of remaining compound versus time to determine the degradation profile and half-life.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PRMT7-mediated regulation of the cellular stress response.
Caption: Workflow for assessing small molecule stability in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT7 methylates eukaryotic translation initiation factor 2α and regulates its role in stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT7 methylates eukaryotic translation initiation factor 2α and regulates its role in stress granule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Prmt7-IN-1 potency in cellular assays
Welcome to the technical support center for Prmt7-IN-1. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize the use of this compound and improve its potency in cellular assays.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in a question-and-answer format.
Question 1: Why is the observed cellular potency of this compound significantly lower than its biochemical IC50?
Answer: A discrepancy between biochemical and cellular potency is a common challenge for small molecule inhibitors. Several factors can contribute to this difference:
-
Cell Permeability: The compound may have poor passive diffusion across the cell membrane. For some PRMT7 inhibitors, a prodrug approach (e.g., SGC3027 which converts to the active inhibitor SGC8158 in cells) is used to enhance cell entry.[1]
-
Compound Stability: this compound may be unstable or rapidly metabolized in cell culture media or within the cell.
-
Cellular Efflux: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm, preventing it from reaching its target.
-
High Protein Binding: The compound may bind to proteins in the fetal bovine serum (FBS) used in the culture medium, reducing the free concentration available to enter cells and inhibit PRMT7.
-
High Intracellular SAM Concentration: this compound is often an S-adenosylmethionine (SAM)-competitive inhibitor.[1] High physiological concentrations of SAM inside the cell can outcompete the inhibitor, leading to a requirement for higher compound concentrations to achieve efficacy.
Question 2: How can I optimize my experimental conditions to improve the apparent potency of this compound?
Answer: Careful optimization of assay parameters is crucial. Consider the following:
-
Optimize Treatment Duration: The time required to observe a downstream phenotypic effect may vary. Test a time course (e.g., 24, 48, 72 hours) to determine the optimal treatment window. For instance, inhibition of Hsp70 monomethylation by a PRMT7 inhibitor has been observed after 48 hours of treatment.[1][2]
-
Adjust Serum Concentration: If serum protein binding is suspected, try reducing the serum concentration in your culture medium during the treatment period. However, be mindful that this can affect cell health and growth. Run a toxicity control to ensure the reduced serum is not adversely affecting the cells.
-
Control Cell Density: Cell density can influence the cellular response to a drug. Ensure you are seeding cells consistently across experiments and consider testing a range of densities to find the optimal condition for your specific assay.[3]
-
Use Appropriate Controls: Always include a negative control compound, such as SGC8158N for the inhibitor SGC8158, to distinguish target-specific effects from off-target or non-specific toxicity.[1] If available, using PRMT7 knockout/knockdown cells is the gold standard for confirming on-target activity.[1][2]
Question 3: My results with this compound are inconsistent. What are the most common sources of experimental variability?
Answer: Reproducibility is key in cell-based assays.[4] Common sources of variability include:
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
-
Compound Preparation and Storage: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the compound is fully dissolved in the solvent and then in the culture medium.
-
Assay-Specific Issues: Be aware of potential "edge effects" in microtiter plates. To mitigate this, avoid using the outer wells or fill them with media without cells. Ensure uniform cell seeding and reagent addition across the plate.[5]
Question 4: Could off-target effects of this compound be complicating the interpretation of my results?
Answer: While potent PRMT7 inhibitors like SGC8158 show high selectivity against other methyltransferases in biochemical assays, off-target effects in a complex cellular environment are always possible, especially at higher concentrations (>10 µM).[1][6]
-
Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to PRMT7 inside the cell.
-
Measure Downstream Target Modulation: The most direct way to confirm on-target activity is to measure the methylation status of a known PRMT7 substrate, such as Hsp70, via Western blot.[2] A dose-dependent decrease in the monomethylarginine signal on Hsp70 would indicate specific PRMT7 inhibition.
-
Use Control Cell Lines: Compare the effects of the inhibitor in wild-type cells versus PRMT7 knockout or knockdown cells. A truly on-target effect should be absent or significantly reduced in the knockout cells.[7]
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of PRMT7? PRMT7 is the sole member of the Type III protein arginine methyltransferase family in mammals.[2][8] It catalyzes only the formation of monomethylarginine (MMA), whereas other PRMTs can also produce symmetric or asymmetric dimethylarginine.[9] It typically targets arginine residues within an R-X-R motif.[2][10]
-
What are the known cellular substrates of PRMT7? PRMT7 methylates both histone and non-histone proteins. Key substrates include Histone H2B and H4, the chaperone protein Hsp70, the translation initiation factor eIF2α, and components of the Wnt signaling pathway like β-catenin.[7][11][12]
-
What signaling pathways are regulated by PRMT7? PRMT7 plays a role in diverse cellular processes, including the cellular stress response, DNA damage repair, cell cycle progression, and the Wnt and Sonic hedgehog signaling pathways.[1][11][13][14] It has also been implicated in cancer metastasis and the regulation of immune responses.[13][15]
-
What is a recommended starting concentration range for this compound in cellular assays? Based on published data for inhibitors like SGC8158, which show anti-proliferative IC50 values between 2 and 9 µM in various cancer cell lines, a starting concentration range of 0.1 µM to 10 µM is recommended.[7] Always perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Is there a commercially available negative control for PRMT7 inhibitors? Yes, for the well-characterized PRMT7 inhibitor SGC8158, a structurally similar but inactive compound, SGC8158N, is available and should be used as a negative control in all cellular experiments.[1]
Data Presentation
Table 1: Potency of PRMT7 Inhibitor SGC8158 in Biochemical vs. Cellular Assays
| Assay Type | Target/Endpoint | IC50 Value | Reference |
| Biochemical Assay | Recombinant PRMT7 | < 2.5 nM | [1] |
| Biochemical Assay | PRMT7 methylation of HSPA8 | 294 ± 26 nM | [1] |
| Cellular Assay (U2OS) | Anti-proliferation | 4.16 µM | [7] |
| Cellular Assay (HCT116) | Anti-proliferation | ~ 2-3 µM | [7] |
| Cellular Assay (A549) | Anti-proliferation | ~ 8-9 µM | [7] |
| Cellular Assay (C2C12) | Inhibition of Hsp70 methylation | Dose-dependent effect | [2] |
Table 2: Troubleshooting Checklist for Low this compound Potency
| Checkpoint | Potential Issue | Recommended Action |
| Compound | Poor cell permeability | Use a cell-permeable prodrug if available (e.g., SGC3027). |
| Instability in media | Prepare fresh dilutions for each experiment. Minimize exposure to light/heat. | |
| Efflux by pumps | Co-treat with a known efflux pump inhibitor (e.g., verapamil) as a test. | |
| Assay Conditions | High serum protein binding | Reduce serum concentration during treatment, with appropriate controls. |
| Suboptimal treatment time | Perform a time-course experiment (e.g., 24, 48, 72h). | |
| Inconsistent cell density | Standardize seeding density. Optimize for your specific assay. | |
| Validation | Off-target effects | Confirm target engagement (CETSA) and modulation of a known substrate (e.g., Hsp70 methylation). |
| Lack of specificity | Use a negative control compound and PRMT7 knockout/knockdown cells. |
Experimental Protocols
Protocol 1: Western Blot for Hsp70 Monomethylation
This protocol allows for the direct assessment of this compound activity in cells by measuring the methylation of a known substrate.
-
Cell Seeding and Treatment: Seed cells (e.g., C2C12 or HCT116) in a 6-well plate and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 to 10 µM) and the negative control for 48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for monomethylarginine on Hsp70 (or a pan-monomethylarginine antibody). Also probe a separate blot or strip and re-probe for total Hsp70 and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities. A decrease in the monomethylarginine signal normalized to total Hsp70 indicates inhibition of PRMT7.
Protocol 2: Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
This protocol is used to determine the cytotoxic or anti-proliferative effects of this compound and to calculate an IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 10 concentrations, 3-fold dilutions starting from 30 µM). Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Incubate as required, then measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the results as percent viability versus log[inhibitor concentration]. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. PRMT7 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. m.youtube.com [m.youtube.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT7 - Wikipedia [en.wikipedia.org]
- 9. PRMT7 regulates RNA-binding capacity and protein stability in Leishmania parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian Protein Arginine Methyltransferase 7 (PRMT7) Specifically Targets RXR Sites in Lysine- and Arginine-rich Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT7 methylates eukaryotic translation initiation factor 2α and regulates its role in stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 13. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Addressing Prmt7-IN-1 cytotoxicity in primary cells
This guide provides troubleshooting strategies and answers to frequently asked questions regarding cytotoxicity observed when using Prmt7-IN-1 in primary cell cultures. It is intended for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). PRMT7 is a unique enzyme classified as a type III PRMT, which means it exclusively catalyzes the monomethylation of arginine residues on both histone and non-histone proteins.[1][2][3][4] This modification plays a crucial role in various cellular processes, including gene expression, DNA damage response, cell cycle progression, and the cellular stress response.[1][5][6][7] this compound, exemplified by compounds like SGC8158, typically acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site, thereby blocking the methyltransferase activity of PRMT7.[7]
Q2: Why am I observing high levels of cell death in my primary cells after treatment with this compound?
Primary cells are often more sensitive to chemical perturbations than immortalized cell lines.[8] The cytotoxicity you are observing could be due to several factors directly related to the on-target effects of PRMT7 inhibition or to experimental conditions:
-
Cell Cycle Arrest: Inhibition of PRMT7 can lead to G1 phase cell cycle arrest.[6][9] This is often mediated by the stabilization and accumulation of the cyclin-dependent kinase inhibitor p21.[6][9] While this is a desired anti-proliferative effect in cancer cells, it can manifest as reduced cell counts and be interpreted as cytotoxicity in primary cell cultures.
-
Induction of Cellular Senescence: Prolonged cell cycle arrest can lead to premature cellular senescence, a state of irreversible growth arrest.[10] PRMT7 knockout or inhibition has been associated with increased expression of senescence markers.[9][10]
-
Disruption of Stress Response Pathways: PRMT7 is involved in the cellular stress response, in part by methylating heat shock proteins like HSP70.[7][11] Inhibiting this function may reduce the cells' tolerance to culture-induced stress or perturbations in protein homeostasis.[7]
-
High Inhibitor Concentration: The concentration of this compound may be too high for your specific primary cell type. An effective concentration in a cancer cell line could be toxic to more sensitive primary cells.[12]
-
Off-Target Effects: At higher concentrations, all small molecule inhibitors have the potential for off-target effects that can contribute to cytotoxicity.[13]
Q3: Is the observed effect cytotoxicity or a cytostatic effect (cell cycle arrest)?
This is a critical distinction. A cytotoxic effect involves cell death and loss of membrane integrity, while a cytostatic effect stops cell proliferation without necessarily killing the cells. You can differentiate between these outcomes using specific assays:
-
To measure cytotoxicity: Use an LDH release assay, which quantifies the leakage of lactate dehydrogenase from cells with compromised plasma membranes.[14]
-
To measure cytostatic effects: Use a cell proliferation assay like BrdU or EdU incorporation, or perform cell cycle analysis via flow cytometry to observe accumulation of cells in the G1 phase.[9]
-
To measure overall viability (metabolic activity): Assays like MTT, XTT, or ATP-based assays (e.g., CellTiter-Glo) measure metabolic activity, which can decrease due to either cytotoxicity or cytostatic effects.[14]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific primary cells?
The best approach is to perform a dose-response experiment.
-
Select a Range of Concentrations: Start with a broad range of concentrations, for example, from 10 nM to 50 µM.
-
Incubate for a Fixed Time: Choose a relevant time point for your experiment (e.g., 24, 48, or 72 hours).
-
Perform a Viability Assay: Use a reliable viability assay (see Q3 and Protocol 1) to measure the effect at each concentration.
-
Determine the EC50/IC50: Plot the results and calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). For your experiments, you should aim to use a concentration at or slightly above the EC50 for target engagement, while staying well below the concentration that induces significant cytotoxicity (e.g., >20% cell death).
Q5: My vehicle control (e.g., DMSO) also shows some toxicity. What should I do?
This indicates that the concentration of the solvent is too high. Most primary cells are sensitive to DMSO concentrations above 0.1% to 0.5%.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is consistent across all wells (including untreated controls) and is at a non-toxic level, ideally ≤0.1%.[15]
-
Prepare Intermediate Dilutions: Instead of adding a small volume of highly concentrated stock directly to your wells, prepare intermediate dilutions of this compound in culture medium to minimize the final solvent concentration.[15]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered when using this compound in primary cells.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity at expected effective concentrations | 1. Primary cells are highly sensitive. 2. Inhibitor concentration is too high. 3. Incubation time is too long. 4. Contaminated or degraded inhibitor stock. | 1. Perform a full dose-response curve to find the optimal concentration (See Protocol 1). 2. Reduce the incubation time. 3. Use a different, less sensitive cytotoxicity assay to confirm results (e.g., switch from a metabolic assay to a membrane integrity assay). 4. Verify the purity and integrity of the inhibitor. Use a fresh stock if possible. |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment. 2. Inconsistent inhibitor dosage or solvent concentration. 3. Primary cells from different donors or passages have variable sensitivity. 4. Edge effects in multi-well plates. | 1. Standardize cell seeding density and ensure even cell distribution.[15][16] 2. Prepare a master mix of the inhibitor in media for each concentration to ensure consistency. 3. Document donor information and passage number. If possible, use cells from the same donor and passage range for a set of experiments. 4. Avoid using the outer wells of the plate for treatment groups, as they are prone to evaporation. Fill them with sterile PBS or media.[14] |
| No observable effect of the inhibitor (neither efficacy nor toxicity) | 1. Inhibitor concentration is too low. 2. Inhibitor has degraded due to improper storage. 3. The specific primary cells are resistant to PRMT7 inhibition. 4. The experimental endpoint is not sensitive to PRMT7 inhibition. | 1. Test a higher range of concentrations. 2. Confirm target engagement with a downstream assay, such as a Western blot for p21 levels.[6] 3. Check the literature for PRMT7 expression levels in your cell type. 4. Ensure the inhibitor was stored correctly (typically at -20°C or -80°C as a desiccated solid or in a suitable solvent). |
Section 3: Key Experimental Protocols
Protocol 1: Determining the IC50 using a Metabolic Assay (e.g., WST-1/CCK-8)
This protocol determines the inhibitor concentration that causes a 50% reduction in metabolic activity.
Materials:
-
96-well clear-bottom, opaque-walled plates
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., sterile DMSO)
-
WST-1 or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration for all wells is identical and non-toxic (e.g., 0.1%). Include "cells + vehicle" controls and "medium only" (no cells) blanks.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
Assay: Add 10 µL of WST-1/CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C, or until a moderate color change is observed in the control wells.
-
Measurement: Shake the plate gently and measure the absorbance at 450 nm.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Assessing Cytotoxicity with an LDH Release Assay
This assay directly measures cell death by quantifying lactate dehydrogenase (LDH) released from damaged cells.[14]
Materials:
-
96-well plate with treated cells (from a parallel plate to Protocol 1)
-
Lysis buffer (often included in LDH assay kits, creates a "maximum LDH release" control)
-
Commercially available LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Prepare Controls: On the same plate used for the dose-response experiment, designate wells for:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with vehicle, to which lysis buffer will be added.
-
Background: Medium only.
-
-
Lyse Control Cells: 45 minutes before the end of the incubation period, add 10 µL of the 10X Lysis Buffer to the "Maximum LDH Release" wells.
-
Collect Supernatant: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Perform LDH Reaction: Prepare the LDH reaction mix according to the kit manufacturer's instructions. Add 50 µL of the reaction mix to each well of the new plate containing the supernatants.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (per kit instructions).
-
Measurement: Measure the absorbance at 490 nm and 680 nm (background).
-
Data Analysis:
-
Calculate the LDH activity by subtracting the 680 nm absorbance from the 490 nm absorbance.
-
Calculate % Cytotoxicity using the following formula: % Cytotoxicity = 100 * ( (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) )
-
Table 1: Comparison of Common Cytotoxicity & Viability Assays
| Assay Type | Principle | Measures | Pros | Cons |
| Metabolic Assays (MTT, WST, CCK-8) | Enzymatic conversion of a tetrazolium salt to a colored formazan product by mitochondrial reductases. | Cell viability and metabolic activity. | High-throughput, sensitive, simple. | Can be confounded by changes in metabolism without cell death; under-estimates toxicity of non-proliferating cells. |
| ATP-Based Assays (CellTiter-Glo®) | Luciferase-based reaction that uses ATP from viable cells to generate a luminescent signal. | Cell viability (ATP content). | Very sensitive, fast, suitable for HTS. | Signal can be affected by treatments that alter cellular ATP levels independently of viability. |
| Membrane Integrity Assays (LDH, Trypan Blue, PI) | Measures leakage of intracellular components (LDH) or uptake of dyes (Trypan Blue, PI) by non-viable cells. | Cytotoxicity and cell death. | Directly measures cell death; distinguishes from cytostatic effects. | LDH assay can have a low signal window; Trypan Blue is manual and not high-throughput. |
| Live/Dead Staining (Calcein-AM/PI) | Live cells with active esterases convert non-fluorescent Calcein-AM to green fluorescent calcein. Dead cells with compromised membranes take up red-fluorescent PI. | Live vs. dead cells. | Provides direct visualization and can be quantified by imaging or flow cytometry. | Requires fluorescence microscopy or flow cytometer; less suited for high-throughput screening. |
Section 4: Understanding the Mechanism & Visual Guides
Inhibition of PRMT7 primarily impacts the cell cycle and stress response pathways. Understanding these can help interpret your results.
Diagram 1: PRMT7 Inhibition and Cell Cycle Arrest
The diagram below illustrates the simplified pathway leading to G1 cell cycle arrest upon PRMT7 inhibition. The inhibitor blocks PRMT7, which leads to the stabilization and accumulation of p21.[6][9] p21 then inhibits Cyclin/CDK complexes, preventing the phosphorylation of Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, blocking the expression of genes required for S-phase entry.[6]
Caption: PRMT7 inhibition leads to p21-mediated G1 cell cycle arrest.
Diagram 2: Experimental Workflow for Assessing Cytotoxicity
This workflow provides a logical sequence of experiments to diagnose and mitigate cytotoxicity issues.
Caption: A troubleshooting workflow for addressing this compound cytotoxicity.
References
- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT7 - Wikipedia [en.wikipedia.org]
- 3. Mammalian Protein Arginine Methyltransferase 7 (PRMT7) Specifically Targets RXR Sites in Lysine- and Arginine-rich Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 5. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT7 methylates eukaryotic translation initiation factor 2α and regulates its role in stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of organic and inorganic compounds to primary cell cultures established from internal tissues of Chelonia mydas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.biomol.com [resources.biomol.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Prmt7-IN-1 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using PRMT7-IN-1. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the active form of the cell-permeable prodrug SGC3027.[1] this compound, also known as SGC8158, is a potent and selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7).[2] It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, meaning it binds to the SAM-binding pocket of PRMT7, preventing the transfer of a methyl group to its substrates.[1][2] PRMT7 is a type III protein arginine methyltransferase, exclusively catalyzing the formation of monomethylarginine (MMA).[3][4][5]
Q2: What are the key cellular functions of PRMT7 that I should be aware of when using an inhibitor?
A2: PRMT7 is involved in a wide array of cellular processes. Inhibition of its activity can therefore have pleiotropic effects. Key functions include:
-
Cellular Stress Response: PRMT7 methylates key stress-related proteins, including HSPA8 (a member of the HSP70 family) and eIF2α, and is implicated in stress granule formation.[1][3][6]
-
Gene Expression: PRMT7 methylates histones (H2A, H2B, H3, and H4) and other transcription-related factors, thereby regulating gene expression.[7][8][9]
-
Cell Cycle and Senescence: Inhibition of PRMT7 can lead to G1 phase cell cycle arrest and induce cellular senescence through the accumulation of p21.[3][10]
-
DNA Damage Response (DDR): PRMT7 is involved in DNA repair pathways, including homologous recombination (HR) and non-homologous end-joining (NHEJ).[8][10]
-
Stem Cell Biology: PRMT7 plays a role in maintaining the pluripotency and differentiation of stem cells.[3][8]
Q3: What are the recommended concentrations for using this compound (SGC8158) and its prodrug (SGC3027) in cell-based assays?
A3: The optimal concentration will be cell-line dependent and should be determined empirically through a dose-response experiment. However, based on published data, the following ranges can be used as a starting point:
-
SGC8158 (active inhibitor): IC50 values in various human cancer cell lines range from 2 to 9 µM for anti-proliferative effects.[10] For in vitro enzymatic assays, the IC50 is significantly lower, around <2.5 nM.[2]
-
SGC3027 (prodrug): For cellular inhibition of HSP70 monomethylation in C2C12 cells, the IC50 is approximately 2.4 µM.[2]
Q4: How can I verify that this compound is effectively inhibiting PRMT7 in my cells?
A4: To confirm target engagement, you should measure the methylation status of a known PRMT7 substrate. A well-established substrate for this purpose is Hsp70.[10]
-
Western Blot Analysis: Perform a western blot on lysates from treated and untreated cells. Use an antibody specific for monomethylarginine (MMA) to probe for changes in the methylation of Hsp70. A decrease in the MMA signal on Hsp70 in treated cells indicates successful inhibition.[10] Immunoprecipitation of Hsp70 followed by immunoblotting with an MMA antibody can enhance signal detection.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable phenotype after treatment with this compound. | Inactive Compound: The inhibitor may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions. |
| Insufficient Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Low PRMT7 Expression: The cell line used may have low endogenous levels of PRMT7. | Verify PRMT7 expression levels in your cell line via western blot or qPCR. Select a cell line with robust PRMT7 expression if necessary. | |
| Redundant Pathways: Other cellular pathways may be compensating for the loss of PRMT7 activity. | Consider the genetic background of your cells and potential compensatory mechanisms. | |
| High cellular toxicity observed at expected active concentrations. | Off-Target Effects: Although selective, high concentrations of the inhibitor may lead to off-target effects. | Use the lowest effective concentration determined from your dose-response curve. Always include the negative control compound (SGC8158N/SGC3027N) to distinguish between on-target and off-target toxicity. |
| Cell Line Sensitivity: The cell line may be particularly sensitive to the inhibition of PRMT7-mediated pathways. | Reduce the treatment duration or concentration. Ensure the use of a negative control to confirm the toxicity is due to PRMT7 inhibition. | |
| Variability in experimental results. | Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or media components can affect results. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. |
| Inhibitor Instability in Media: The inhibitor may not be stable in culture media for the duration of the experiment. | Prepare fresh inhibitor dilutions in media for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor. |
Experimental Controls and Best Practices
To ensure the rigor and reproducibility of your experiments with this compound, the following controls are essential:
| Control Type | Purpose | Best Practices |
| Negative Control Compound | To differentiate on-target effects of PRMT7 inhibition from off-target or compound-specific effects. | Use the inactive analog, SGC8158N (for SGC8158) or SGC3027N (for SGC3027), at the same concentration as the active compound.[2] |
| Vehicle Control | To control for the effects of the solvent used to dissolve the inhibitor. | Treat cells with the same concentration of the vehicle (e.g., DMSO) used for the inhibitor-treated groups. |
| Positive Control (Genetic) | To confirm that the observed phenotype is a direct result of PRMT7 inhibition. | Use siRNA or shRNA to knock down PRMT7 expression. The phenotype should mimic that of the inhibitor treatment.[10] |
| Untreated Control | To establish a baseline for the experiment. | Maintain a population of cells that does not receive any treatment. |
| Dose-Response Curve | To determine the optimal concentration of the inhibitor. | Test a range of inhibitor concentrations to identify the IC50 and the lowest effective dose for your specific assay and cell line. |
| Target Engagement Assay | To verify that the inhibitor is hitting its intended target in the cell. | As mentioned in the FAQs, monitor the methylation status of a known PRMT7 substrate like Hsp70 via western blot.[10] |
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of PRMT7 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| SGC8158 | PRMT7 | In Vitro Enzymatic Assay | < 2.5 nM | [2] |
| SGC8158N (Negative Control) | PRMT7 | In Vitro Enzymatic Assay | 15 ± 2 µM | [2] |
| SGC8158 | PRMT7 | HSPA8 Methylation (In Vitro) | 294 ± 26 nM | [2] |
| SGC8158N (Negative Control) | PRMT7 | HSPA8 Methylation (In Vitro) | > 100 µM | [2] |
| SGC3027 (Prodrug) | PRMT7 | HSP70 Monomethylation (C2C12 cells) | 2.4 ± 0.1 µM | [2] |
| SGC3027N (Negative Control) | PRMT7 | HSP70 Monomethylation (C2C12 cells) | > 40 µM | [2] |
Table 2: Anti-proliferative IC50 of SGC8158 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | ~4 µM | [10] |
| HCT116 | Colon Cancer | ~9 µM | [10] |
| MCF7 | Breast Cancer | ~2 µM | [10] |
| PC-3 | Prostate Cancer | ~3 µM | [10] |
| U-2 OS | Osteosarcoma | ~5 µM | [10] |
Key Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by PRMT7.
Caption: Recommended experimental workflow for using this compound.
Caption: A logical approach to troubleshooting lack of phenotype.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT7 - Wikipedia [en.wikipedia.org]
- 5. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT7 methylates eukaryotic translation initiation factor 2α and regulates its role in stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian Protein Arginine Methyltransferase 7 (PRMT7) Specifically Targets RXR Sites in Lysine- and Arginine-rich Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PRMT7-IN-1 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the PRMT7 inhibitor, PRMT7-IN-1 (and its active form, SGC8158), in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and provides actionable steps to investigate and potentially overcome resistance to this compound.
Q1: My cancer cell line shows high intrinsic resistance to this compound. What could be the reason?
A1: High intrinsic resistance to this compound can stem from several factors inherent to the cancer cell line's genetic and proteomic landscape.
-
Low PRMT7 Expression: The target protein, PRMT7, may be expressed at very low levels in the resistant cell line.
-
Redundant Pathways: The cell line might have highly active parallel signaling pathways that compensate for the inhibition of PRMT7. For instance, if PRMT7's pro-apoptotic effects are inhibited, the cell might over-rely on alternative survival pathways.
-
Pre-existing Drug Efflux Capacity: Some cancer cell lines have high basal expression of ATP-binding cassette (ABC) transporters, which can actively pump this compound out of the cell.
Troubleshooting Steps:
-
Assess PRMT7 Expression: Compare the PRMT7 protein levels in your resistant cell line to a sensitive cell line using Western Blotting.
-
Evaluate IC50 Values: Determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line using a cell viability assay and compare it to published data for other cell lines (see Table 1).
-
Investigate Drug Efflux: Perform a drug efflux assay, such as the Rhodamine 123 efflux assay, to determine if your cells are actively pumping out the inhibitor.
Q2: My cells initially responded to this compound but have now developed resistance. What are the potential mechanisms?
A2: Acquired resistance to this compound can emerge through various mechanisms, often involving dynamic changes in the cancer cells' biology.
-
Transcriptional Reprogramming: Cancer cells can adapt to the inhibitor by altering their gene expression profile, leading to a resistant state. This may not involve the selection of a pre-existing resistant clone but rather a broader adaptation of the cell population.
-
Upregulation of Bypass Signaling Pathways: Cells may compensate for PRMT7 inhibition by upregulating alternative signaling pathways that promote survival and proliferation. Given PRMT7's role in the DNA Damage Response (DDR), upregulation of other DNA repair pathways could be a key resistance mechanism.[1]
-
Increased Drug Efflux: The cancer cells may upregulate the expression of ABC transporters, leading to increased efflux of this compound.
-
Target Mutation (Hypothetical): While not yet reported for PRMT7, a common mechanism of resistance to targeted therapies is the acquisition of mutations in the drug target that prevent the inhibitor from binding effectively.
Troubleshooting Workflow:
Q3: How can I overcome resistance to this compound in my experiments?
A3: Overcoming resistance often involves a multi-pronged approach, including combination therapies.
-
Combination with DNA Damaging Agents: Since PRMT7 inhibition impairs the DNA Damage Response, combining this compound with DNA damaging agents like doxorubicin can have a synergistic effect. [1][2][3]PRMT7 inhibition can potentiate the cytotoxicity of these agents, potentially overcoming resistance.
-
Combination with other Epigenetic Modulators: Combining this compound with other epigenetic drugs, such as HDAC inhibitors or other methyltransferase inhibitors, may help to overcome resistance by targeting multiple nodes of cellular regulation.
-
Targeting Bypass Pathways: If a specific bypass pathway is identified as a resistance mechanism, a combination therapy with an inhibitor of a key component of that pathway could be effective.
Q4: Are there any known synergistic drug combinations with PRMT7 inhibitors?
A4: Yes, the combination of the PRMT7 inhibitor SGC8158 (the active form of this compound) with the DNA damaging agent doxorubicin has been shown to have a synergistic effect in cancer cells. [1][2][3]This is likely due to the role of PRMT7 in the DNA damage response; inhibiting PRMT7 makes the cells more vulnerable to the DNA damage caused by doxorubicin.
Quantitative Data
Table 1: IC50 Values of SGC8158 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| KB | Oral Carcinoma | 2.0 | [1] |
| KBV20C | Multidrug-Resistant Oral Carcinoma | 2.2 | [1] |
| A549 | Lung Carcinoma | ~4.0 | [1] |
| MCF7 | Breast Cancer | 4.16 | [1] |
| U2OS | Osteosarcoma | ~5.0 | [1] |
| U87 | Glioblastoma | ~7.0 | [1] |
| HepG2 | Liver Cancer | ~9.0 | [1] |
| MEF | Mouse Embryonic Fibroblast (non-cancer) | 28.4 | [1] |
Table 2: Synergistic Effect of SGC8158 and Doxorubicin in MCF7 Cells
| Treatment | IC50 of Doxorubicin (µM) | Bliss Synergy Score | Citation |
| Doxorubicin alone | 2.73 | - | [1] |
| Doxorubicin + 1 µM SGC8158 | Lowered | 9.705 | [1] |
| Doxorubicin + 3 µM SGC8158 | Dramatically Lowered | >9.705 | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blotting for PRMT7 and Downstream Targets
This protocol is to assess PRMT7 expression and target engagement.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PRMT7 (or a downstream target like phosphorylated HSP70) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
3. Rhodamine 123 Efflux Assay
This protocol is to assess the activity of drug efflux pumps. [4]
-
Cell Preparation: Harvest cells and resuspend them at 1 x 10^6 cells/mL in pre-warmed culture medium.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and wash them twice with ice-cold PBS.
-
Efflux: Resuspend the cells in pre-warmed medium with or without a known ABC transporter inhibitor (e.g., verapamil) and incubate at 37°C for 1-2 hours.
-
Analysis: Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. A decrease in fluorescence over time indicates active efflux, which will be inhibited in the presence of an ABC transporter inhibitor.
4. Immunofluorescence for γH2AX (a marker of DNA damage)
This protocol is to assess the extent of DNA damage. [5][6]
-
Cell Culture: Grow cells on coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound, a DNA damaging agent, or a combination of both.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block the cells with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.
Signaling Pathways and Logical Relationships
PRMT7's Role in DNA Damage Response and Potential Bypass
Caption: PRMT7's role in DNA damage response and a potential bypass mechanism leading to resistance.
Logical Relationship for Investigating Decreased Sensitivity
Caption: A decision tree to guide the investigation of decreased sensitivity to this compound.
References
- 1. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. crpr-su.se [crpr-su.se]
- 6. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [app.jove.com]
Technical Support Center: PRMT7-IN-1 and Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the PRMT7 inhibitor, PRMT7-IN-1 (also known as SGC3027), in fluorescence-based assays. Due to the potential for small molecules to interfere with fluorescent readouts, this guide offers strategies to identify and mitigate such issues, ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known by its chemical probe name SGC3027, is a cell-permeable prodrug that is intracellularly converted by reductases into its active form, SGC8158.[1][2][3] SGC8158 is a potent and selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). It functions as a SAM (S-adenosylmethionine)-competitive inhibitor, meaning it binds to the same site as the methyl donor cofactor, SAM, thereby preventing the methylation of PRMT7 substrates.[1]
Q2: Can this compound or its active form SGC8158 interfere with fluorescence-based assays?
Yes, like many small molecules, there is a potential for interference. This can manifest in two primary ways:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength of your assay's fluorophore and emit light in the detection range, leading to a false-positive signal.
-
Fluorescence Quenching: The compound may absorb the excitation energy or the emitted fluorescence from your assay's fluorophore, leading to a false-negative signal.
Q3: What are the known spectral properties (excitation/emission) of this compound or SGC8158?
Currently, the specific excitation and emission spectra for this compound and SGC8158 are not widely published in publicly available resources. Therefore, it is crucial to experimentally determine if the compound exhibits autofluorescence under the specific conditions of your assay.
Q4: What types of fluorescence-based assays are commonly used for PRMTs?
Several fluorescence-based assay formats are suitable for studying PRMT activity and inhibition, including:
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is highly sensitive and is commercially available for PRMT7.[4]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay format is robust and less susceptible to interference from scattered light and autofluorescence due to its time-gated detection.[4][5][6][7][8]
-
Fluorescence Polarization (FP): This method is well-suited for monitoring the binding of a small fluorescently labeled substrate or ligand to a larger protein.[9][10]
Troubleshooting Guide
Issue 1: Suspected Autofluorescence from this compound/SGC8158
Symptoms:
-
High background fluorescence in wells containing the inhibitor.
-
An apparent increase in enzyme activity or binding in the presence of the inhibitor, independent of the biological target.
Troubleshooting Workflow:
Caption: A logical workflow to diagnose autofluorescence.
Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Spectral Shift | If the autofluorescence spectrum of the compound is known or determined, select assay fluorophores with excitation and emission wavelengths that do not overlap with those of the compound. | 1. Determine the excitation and emission maxima of this compound/SGC8158 using a scanning spectrofluorometer. 2. Choose a fluorescent dye for your assay with a Stokes shift that moves the emission wavelength away from the compound's emission. 3. Re-validate your assay with the new fluorophore. |
| Time-Resolved FRET (TR-FRET) | Utilize a TR-FRET assay format. The time-delayed measurement significantly reduces interference from short-lived background fluorescence, including compound autofluorescence.[4][5][6][7][8] | Follow the protocol for a TR-FRET based PRMT7 assay (see Experimental Protocols section). |
| Control Subtraction | Run parallel control experiments containing the inhibitor but lacking a key assay component (e.g., the enzyme or the fluorescent substrate) to measure and subtract the background fluorescence. | 1. For each concentration of this compound/SGC8158, prepare a corresponding control well with the same concentration of the inhibitor in the assay buffer, but without the fluorescent probe. 2. Subtract the fluorescence intensity of the control well from the corresponding experimental well. |
Issue 2: Suspected Fluorescence Quenching by this compound/SGC8158
Symptoms:
-
A decrease in fluorescence signal that is not dependent on enzyme activity.
-
Lower than expected signal in positive controls containing the inhibitor.
Troubleshooting Workflow:
References
- 1. SGC3027 Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 8. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 9. ubiqbio.com [ubiqbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Optimizing incubation time for Prmt7-IN-1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for Prmt7-IN-1 treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). PRMT7 is a type III protein arginine methyltransferase that exclusively catalyzes the formation of monomethylarginine on its substrates.[1][2] this compound and its more selective analog, SGC8158, are cell-permeable compounds that act as potent, S-adenosyl-L-methionine (SAM)-competitive inhibitors of PRMT7.[3][4][5] By blocking the catalytic activity of PRMT7, these inhibitors prevent the methylation of its downstream targets.
Q2: What is a key biomarker to confirm this compound activity in cells?
A2: A key biomarker for assessing the cellular activity of this compound is the methylation status of Heat Shock Protein 70 (HSP70). PRMT7 is the primary enzyme responsible for the monomethylation of HSP70 at arginine 469 (R469).[2][6] Inhibition of PRMT7 with compounds like SGC8158 or its prodrug SGC3027 leads to a significant reduction in HSP70 monomethylation.[3][4][7] This can be detected by Western blotting using antibodies specific for monomethylated arginine and HSP70.
Q3: What is a typical starting point for incubation time with this compound?
A3: Based on published studies, a common incubation time for observing significant effects of PRMT7 inhibitors is between 48 and 72 hours. For instance, treatment of C2C12 cells with the PRMT7 inhibitor SGC3027 for 48 hours has been shown to inhibit HSP70 monomethylation.[3][8] In other studies using SGC8158, treatment durations of 2 to 3 days were used to observe effects on cell cycle and DNA damage response in U2OS and A549 cells.[7] A time-course experiment is highly recommended to determine the optimal incubation time for your specific cell line and experimental endpoint.
Q4: Can this compound treatment affect cell growth and viability?
A4: Yes, inhibition of PRMT7 can impact cell growth and viability. Suppression of PRMT7 has been shown to cause cell cycle arrest at the G1 phase and induce cellular senescence.[7] Therefore, it is important to assess cell viability and proliferation in parallel with your primary experimental readouts, especially for longer incubation times.
Troubleshooting Guide: Optimizing Incubation Time
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of HSP70 methylation | Insufficient incubation time: The inhibitor may not have had enough time to exert its effect. | Perform a time-course experiment: Treat cells for a range of durations (e.g., 24, 48, 72, and 96 hours) to determine the optimal incubation time for maximal inhibition of HSP70 methylation. |
| Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit PRMT7 in your cell line. | Perform a dose-response experiment: Test a range of concentrations (e.g., from nanomolar to low micromolar) at a fixed, sufficient incubation time (e.g., 48 or 72 hours) to determine the IC50 value for your specific cell line and endpoint. | |
| Low cell permeability: The inhibitor may not be efficiently entering the cells. | While this compound and its analogs are designed to be cell-permeable, this can vary between cell lines. If suspected, consider using a different inhibitor or consult the literature for methods to enhance permeability. | |
| Rapid inhibitor degradation: The inhibitor may be unstable in your cell culture medium over long incubation periods. | Consider media changes: For long-term experiments, consider replacing the media with fresh inhibitor every 24-48 hours. | |
| Significant cytotoxicity or cell death | Excessive incubation time: Prolonged exposure to the inhibitor may be toxic to the cells. | Shorten the incubation time: Based on your time-course experiment, select the shortest incubation time that provides a significant biological effect. |
| Inhibitor concentration is too high: High concentrations of the inhibitor can lead to off-target effects and toxicity. | Lower the inhibitor concentration: Use the lowest effective concentration determined from your dose-response experiments. | |
| Cell line is particularly sensitive: Some cell lines may be more susceptible to PRMT7 inhibition. | Careful optimization is crucial: Perform thorough dose-response and time-course experiments to find a suitable experimental window. Consider using a less sensitive cell line if the toxicity is unmanageable. | |
| Inconsistent results between experiments | Variability in cell seeding density: Different starting cell numbers can affect the effective inhibitor concentration and the timing of the cellular response. | Standardize cell seeding protocols: Ensure consistent cell numbers are plated for each experiment. |
| Cell passage number: High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes. | Use low-passage cells: Maintain a consistent and low passage number for your cell lines. | |
| Inhibitor stock solution degradation: Improper storage can lead to loss of inhibitor activity. | Store inhibitor stocks correctly: Follow the manufacturer's instructions for storage (typically at -20°C or -80°C) and prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time for this compound treatment by assessing the inhibition of HSP70 monomethylation.
Materials:
-
This compound (or SGC8158)
-
Cell line of interest (e.g., C2C12, U2OS, A549)
-
Complete cell culture medium
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pan-monomethyl-arginine, anti-HSP70, anti-GAPDH (or other loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase and do not reach confluency by the final time point.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Treatment: Once the cells have adhered (typically 12-24 hours after seeding), replace the medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, and 96 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells directly in the well with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and then incubate with the primary antibodies (anti-pan-monomethyl-arginine and anti-HSP70). d. After washing, incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescence substrate. f. Perform a separate Western blot for a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities for monomethylated HSP70 and total HSP70. Normalize the monomethylated HSP70 signal to the total HSP70 signal and the loading control. Plot the normalized signal against the incubation time to determine the time point with the maximal effect.
Protocol 2: Dose-Response Experiment
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound at a fixed, optimal incubation time.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium to cover a broad range of concentrations (e.g., 1 nM to 10 µM). Treat the cells with these different concentrations.
-
Incubation: Incubate the cells for the optimal duration determined in Protocol 1 (e.g., 48 or 72 hours).
-
Follow steps 5 through 8 from Protocol 1.
-
Data Analysis: Plot the normalized monomethylated HSP70 signal against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation
Table 1: Recommended Incubation Times for PRMT7 Inhibitors from Literature
| Inhibitor | Cell Line | Incubation Time (hours) | Observed Effect | Reference |
| SGC3027 | C2C12 | 48 | Inhibition of HSP70 monomethylation | [3][8] |
| SGC8158 | U2OS | 48 | Analysis of γH2AX levels after etoposide treatment | [7] |
| SGC8158 | A549 | 72 | Immunoprecipitation of HSP70 and Western blot for monomethyl-arginine | [7] |
| SGC8158 | Various cancer cell lines | 48 | MTT assay for growth inhibition | [7] |
Visualizations
PRMT7 Signaling and Inhibition Workflow
Caption: Workflow of PRMT7-mediated methylation and its inhibition by this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: Logical workflow for optimizing this compound incubation time and concentration.
References
- 1. PRMT7 - Wikipedia [en.wikipedia.org]
- 2. PRMT7 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: In Vivo Delivery of PRMT7-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PRMT7 inhibitor, PRMT7-IN-1, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). PRMT7 is a type III methyltransferase that exclusively catalyzes the monomethylation of arginine residues on histone and non-histone proteins. By inhibiting PRMT7, this compound can modulate various cellular processes, including signal transduction, gene expression, and the cellular stress response. A key substrate of PRMT7 is Heat Shock Protein 70 (HSP70), and inhibition of PRMT7 can affect the methylation status and function of HSP70.
Q2: What are the potential in vivo applications of this compound?
A2: Based on the known functions of PRMT7 in various cancers, this compound is primarily explored for its anti-tumor activity in preclinical in vivo models.[1][2] PRMT7 has been implicated in breast cancer, lung cancer, and renal cell carcinoma, making this compound a candidate for investigation in these and other cancer types.[1]
Q3: What are the recommended vehicle formulations for in vivo delivery of this compound?
A3: Due to its hydrophobic nature, this compound requires a specific vehicle for effective in vivo delivery. Two recommended formulations are provided below. It is crucial to first prepare a clear stock solution in an organic solvent like DMSO before adding co-solvents. The working solution for in vivo experiments should be prepared fresh on the day of use.[3]
Experimental Protocols
Vehicle Formulation Protocols for this compound
The following table outlines two distinct protocols for the dissolution of this compound for in vivo administration. The choice of protocol may depend on the specific experimental requirements and animal model.
| Protocol | Component | Percentage | Step-by-Step Guide | Solubility |
| 1 | DMSO | 10% | 1. Prepare a stock solution of this compound in DMSO. 2. Add the DMSO stock to PEG300 and mix thoroughly. 3. Add Tween-80 and mix. 4. Add Saline to the final volume and mix. | ≥ 2.5 mg/mL (5.74 mM) |
| PEG300 | 40% | |||
| Tween-80 | 5% | |||
| Saline | 45% | |||
| 2 | DMSO | 10% | 1. Prepare a stock solution of this compound in DMSO. 2. Add the DMSO stock to Corn Oil and mix thoroughly. | ≥ 2.5 mg/mL (5.74 mM) |
| Corn Oil | 90% |
Data sourced from MedChemExpress product information.[3]
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3] For dosing periods longer than two weeks, the corn oil-based formulation should be used with caution.[3]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the in vivo delivery of this compound and other hydrophobic small molecule inhibitors.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Bioavailability | - Low aqueous solubility of this compound. - First-pass metabolism in the liver. - Efflux by transporters in the gastrointestinal tract.[4] | - Optimize Formulation: Utilize the recommended vehicle formulations. Consider exploring other lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubility and absorption.[1][5] - Alternative Administration Route: If oral bioavailability is low, consider parenteral routes such as intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection. For localized tumors, intra-tumoral (IT) injection, as has been used for the related PRMT7 inhibitor prodrug SGC3027, could be an option.[4][6] |
| Precipitation of Compound During or After Administration | - The formulation is not stable in physiological fluids. - The concentration of the inhibitor is too high for the chosen vehicle. | - Confirm Formulation Stability: Before in vivo use, test the stability of your formulation by mixing it with a small amount of saline or plasma and observing for precipitation over time. - Reduce Concentration: If precipitation occurs, try lowering the concentration of this compound in the formulation. - Sonication/Heating: Ensure the compound is fully dissolved during preparation by using gentle heating or sonication as needed.[3] |
| Observed Toxicity or Adverse Effects | - Off-target effects of the inhibitor. - Toxicity of the delivery vehicle. - Dose is too high. | - Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Vehicle Control Group: Always include a control group that receives the vehicle without the inhibitor to assess vehicle-specific toxicity. - Monitor for Common PRMT Inhibitor Side Effects: While specific data for this compound is lacking, other PRMT inhibitors have been associated with hematological toxicities (thrombocytopenia, anemia, neutropenia), fatigue, and gastrointestinal symptoms.[7][8] Monitor animals closely for these and other signs of distress. |
| Lack of In Vivo Efficacy | - Insufficient dose or bioavailability to reach the target tissue at therapeutic concentrations. - Rapid clearance of the inhibitor. - The tumor model is not sensitive to PRMT7 inhibition. | - Pharmacokinetic (PK) Studies: If possible, conduct PK studies to determine the concentration of this compound in plasma and tumor tissue over time. - Increase Dosing Frequency or Dose: Based on PK data or in the absence of toxicity, consider increasing the dose or the frequency of administration. - Confirm Target Engagement: After treatment, analyze tumor tissue to confirm inhibition of PRMT7 activity. This can be done by measuring the methylation status of a known PRMT7 substrate, such as HSP70.[9][10] - Select Appropriate Model: Ensure the chosen cancer cell line or xenograft model has a rationale for being sensitive to PRMT7 inhibition (e.g., high PRMT7 expression).[1] |
Signaling Pathways and Experimental Workflows
PRMT7-Mediated Cellular Stress Response Pathway
PRMT7 plays a role in the cellular stress response through its interaction with HSP70. The following diagram illustrates the proposed mechanism of action for this compound in this pathway.
Caption: this compound inhibits PRMT7, preventing HSP70 methylation and disrupting proteostasis.
General Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Caption: A general workflow for in vivo efficacy studies of this compound in a xenograft model.
Disclaimer: This information is intended for research purposes only. The provided protocols and troubleshooting advice are general guidelines and may require optimization for specific experimental conditions. Always consult relevant literature and safety data sheets before handling any chemical compounds.
References
- 1. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyagen.com [cyagen.com]
- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. PRMT7 Inhibits the Proliferation and Migration of Gastric Cancer Cells by Suppressing the PI3K/AKT Pathway via PTEN [jcancer.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting PRMT1 Reduces Cancer Persistence and Tumor Relapse in EGFR- and KRAS-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Prmt7-IN-1 impact on cell viability and proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Prmt7-IN-1 in cell viability and proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). PRMT7 is a type III arginine methyltransferase, meaning it exclusively catalyzes the monomethylation of arginine residues on histone and non-histone proteins. By inhibiting the catalytic activity of PRMT7, this compound prevents this post-translational modification, thereby affecting various cellular processes.
Q2: What is the relationship between this compound and SGC8158?
This compound and SGC8158 are both inhibitors of PRMT7. SGC8158 is a potent and selective SAM-competitive inhibitor of PRMT7.[1][2] It is often used as a tool compound to study the cellular functions of PRMT7. This compound is another documented inhibitor with demonstrated anti-cancer activity.[3] Researchers should refer to the specific literature for the compound they are using to understand its unique properties.
Q3: What are the expected effects of this compound on cell viability and proliferation?
Inhibition of PRMT7 has been shown to decrease cell proliferation and viability in various cancer cell lines.[4][5] This is often due to the induction of cell cycle arrest and cellular senescence.[4] The extent of the effect is cell-line dependent and is related to the reliance of the cells on PRMT7-mediated pathways for survival and growth.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[3][6] For long-term storage, it is recommended to store the powdered compound at -20°C or -80°C. Once dissolved in DMSO, it is advisable to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[3] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and a related inhibitor, SGC8158, in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) |
| ES-2 | Ovarian Cancer | 2.250 |
| A2780S | Ovarian Cancer | 1.267 |
| Jeko-1 | Mantle Cell Lymphoma | 4.4 |
| HO8910 | Ovarian Cancer | 1 |
| A2780/T | Ovarian Cancer | 3.342 |
Table 2: IC50 Values of SGC8158 in Cancer Cell Lines [4][7][8][9][10]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | ~5 |
| HCT116 | Colorectal Carcinoma | ~4 |
| HeLa | Cervical Cancer | ~3 |
| KB | Oral Epidermoid Carcinoma | 2.0 |
| KBV20C (MDR) | Multidrug-Resistant Oral Epidermoid Carcinoma | 2.2 |
| MCF7 | Breast Adenocarcinoma | ~7 |
| MEF (non-cancer) | Mouse Embryonic Fibroblast | 28.4 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Crystal Violet Assay for Cell Proliferation
This assay measures cell proliferation based on the staining of adherent cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Fixation: After treatment, gently wash the cells with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Staining: Remove the fixative, wash with PBS, and stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
-
Absorbance Reading: Measure the absorbance at a wavelength of 590 nm.
-
Data Analysis: Calculate cell proliferation relative to the vehicle-treated control.
Colony Formation Assay for Clonogenic Survival
This long-term assay assesses the ability of single cells to form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well of a 6-well plate) and allow them to adhere.[12]
-
Compound Treatment: Treat the cells with this compound at various concentrations for the duration of colony formation (typically 7-14 days). The medium and compound should be refreshed every 2-3 days.
-
Colony Fixation and Staining: After the incubation period, wash the colonies with PBS, fix with methanol or 4% paraformaldehyde, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) either manually or using an automated colony counter.[12]
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance in blank wells | Contamination of media or reagents. | Use fresh, sterile reagents and media. Ensure aseptic technique. |
| Low signal or low absorbance readings | Insufficient cell number or short incubation time. | Optimize cell seeding density. Increase incubation time with MTT. |
| Inconsistent results between replicates | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Practice consistent pipetting techniques. |
| Increased absorbance with higher inhibitor concentration | Compound interferes with MTT reduction or induces a metabolic stress response. | Run a control without cells to check for direct MTT reduction by the compound. Consider using an alternative viability assay (e.g., CellTiter-Glo® or crystal violet).[13] |
Crystal Violet Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Cells detaching during washing steps | Washing is too vigorous. Poor cell adherence. | Use a multichannel pipette to gently add and remove solutions from the side of the wells. Ensure the cell line adheres well to the plate type used.[14] |
| Uneven staining | Incomplete fixation or staining. Cells are not evenly distributed. | Ensure the entire well surface is covered with fixative and stain. Check for even cell distribution after seeding.[15] |
| High background staining | Incomplete washing of excess stain. | Increase the number and duration of washing steps after staining. |
Colony Formation Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or very few colonies in the control group | Cell seeding density is too low. Poor cell viability. | Increase the initial cell seeding number. Ensure cells are healthy and have high viability before seeding.[16] |
| Colonies are too dense and merge | Cell seeding density is too high. | Reduce the initial number of cells seeded per well.[17] |
| Inconsistent colony size | Presence of cell clumps in the initial suspension. | Ensure a single-cell suspension is achieved before plating by thorough pipetting or filtering.[12] |
| Difficulty in counting colonies | Colonies are diffuse or have irregular shapes. | Optimize staining and imaging procedures. Use colony counting software for more objective analysis.[17] |
Visualizations
Caption: this compound inhibits PRMT7, leading to reduced cell proliferation.
Caption: General workflow for cell viability/proliferation assays.
Caption: A decision tree for troubleshooting unexpected assay results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT7 Inhibits the Proliferation and Migration of Gastric Cancer Cells by Suppressing the PI3K/AKT Pathway via PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SGC8158 - Nordic Biosite [nordicbiosite.com]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
How to minimize batch-to-batch variability of Prmt7-IN-1
Technical Support Center: Prmt7-IN-1
An Expert Guide to Ensuring Experimental Reproducibility
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of experiments involving this potent and selective PRMT7 inhibitor. Batch-to-batch variability of small molecule inhibitors is a critical factor that can impact experimental outcomes, and this guide provides practical steps to minimize its effects.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a designation for a potent and selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). Commercially, the most well-characterized chemical probe for PRMT7 is SGC3027 , a cell-permeable prodrug. Inside the cell, SGC3027 is converted to its active form, SGC8158 .[1][2] SGC8158 acts as a S-adenosylmethionine (SAM)-competitive inhibitor, directly binding to the enzyme's active site to block its methyltransferase activity.[1][3] PRMT7 is a unique Type III enzyme that solely catalyzes the monomethylation of arginine residues on its substrates.[4] A closely related, but inactive, structural analog, SGC3027N (which converts to SGC8158N), is available and highly recommended for use as a negative control to confirm that the observed biological effects are due to PRMT7 inhibition.[1]
Q2: What are the primary causes of batch-to-batch variability for small molecule inhibitors like this compound?
A2: Batch-to-batch variability can arise from several factors throughout the lifecycle of the compound.[5] Key contributors include:
-
Synthesis and Purification: Differences in synthetic routes, residual solvents, or purification efficacy can lead to varying impurity profiles between batches.
-
Chemical Stability: The compound may degrade over time, especially if stored improperly (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).
-
Purity and Identity: The stated purity on a vial may not fully capture all impurities, and incorrect structural identification can occur.
-
Handling and Solubilization: Inconsistent practices in dissolving the compound, such as using different solvents or incorrect concentrations, can lead to variable results.
Q3: How can I assess the quality and consistency of a new batch of this compound?
A3: Before starting extensive experiments, it is best practice to perform in-house quality control (QC) on each new batch.[6]
-
Analytical Chemistry: Confirm the identity, purity, and integrity of the compound using methods like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Functional Assay: Perform a dose-response experiment in a simple, validated assay to confirm the batch's potency (IC50). This could be an in vitro enzymatic assay or a cellular assay measuring the methylation of a known PRMT7 substrate, such as HSP70.[7] Compare the IC50 value to previously established values for this compound.
Q4: What are the optimal storage and handling conditions for this compound?
A4: Proper storage is critical for maintaining compound integrity.
-
Solid Form: Store the lyophilized powder at -20°C, protected from light and kept desiccated.[8]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a dry, high-quality solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[9] Before use, thaw an aliquot completely and bring it to room temperature.
Part 2: Troubleshooting Guide for Inconsistent Results
This guide provides a logical workflow to diagnose the root cause of variability when a new batch of this compound yields unexpected or inconsistent results.
Problem: "My experimental results with a new batch of this compound are different from the previous one. How do I troubleshoot this?"
Solution: Follow this step-by-step diagnostic workflow.
Part 3: Key Experimental Protocols
Protocol 1: Quality Control of this compound Stock Solutions via HPLC
This protocol verifies the purity and stability of your inhibitor stock solution.
-
Preparation of Standard: Prepare a fresh solution of this compound powder at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., Acetonitrile/Water). This will serve as your reference standard.
-
Sample Preparation: Dilute your DMSO stock solution to a comparable concentration using the same solvent as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength determined by the compound's absorbance maximum.
-
-
Analysis:
-
Inject the standard and the sample from your stock solution.
-
Compare the chromatograms. The retention time of the main peak in your sample should match the standard.
-
Assess purity by integrating the peak area. A high-purity sample should have one major peak with minimal secondary peaks. A significant presence of other peaks may indicate degradation or impurities.
-
Protocol 2: In Vitro PRMT7 Enzymatic Assay (Radiometric)
This assay directly measures the enzymatic activity of PRMT7 and the potency of this compound.[10][11]
-
Reaction Mix Preparation: In a microcentrifuge tube, prepare the reaction buffer. A typical reaction may contain:
-
Recombinant human PRMT7 (e.g., 0.2-0.5 µg).
-
Substrate: Histone H2B or a specific peptide like GST-GAR (e.g., 1-5 µg).[12][13]
-
Methyl Donor: S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM).
-
This compound (SGC8158) at various concentrations for IC50 determination, or DMSO as a vehicle control.
-
Reaction Buffer (e.g., PBS) to the final volume.
-
-
Incubation: Initiate the reaction by adding the enzyme. Incubate at the optimal temperature for PRMT7, which is notably lower than physiological temperature, around 15-25°C , for 1-2 hours.[11]
-
Stopping the Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[10]
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Detect the incorporated radioactivity via autoradiography or scintillation counting.
-
-
Analysis: Quantify the signal to determine the level of methylation. Plot the inhibition at different inhibitor concentrations to calculate the IC50 value.
Protocol 3: Cellular Assay for PRMT7 Activity via Western Blot
This protocol assesses the inhibitor's activity in a cellular context by measuring the methylation of a key PRMT7 substrate, HSP70.[7]
-
Cell Treatment: Plate cells (e.g., C2C12 or HCT116) and allow them to adhere. Treat the cells with a dose range of this compound (SGC3027) and the negative control (SGC3027N) for 48-72 hours.[7]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for monomethylated arginine on HSP70 (e.g., anti-me-R469-HSP70). Also, probe separate blots or strip and re-probe for total HSP70 and a loading control (e.g., GAPDH or β-Actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity of methylated HSP70 and normalize it to total HSP70 and the loading control.[14] A dose-dependent decrease in the normalized methylated HSP70 signal indicates effective PRMT7 inhibition.
Part 4: Data & Pathway Reference
Data Presentation
Table 1: Potency and Binding Affinity of this compound (SGC8158)
| Parameter | Value | Target/Substrate | Notes |
|---|---|---|---|
| Biochemical IC50 | < 2.5 nM | PRMT7 / Peptide | Potency in an in vitro enzymatic assay.[3] |
| Biochemical IC50 | 294 ± 26 nM | PRMT7 / HSPA8 Protein | Potency against the full-length protein substrate HSPA8.[1][2] |
| Binding Affinity (KD) | 6.4 ± 1.2 nM | PRMT7 | Measured by Surface Plasmon Resonance (SPR).[1][3] |
| Cellular IC50 | 2-9 µM | Various Cancer Cell Lines | Growth inhibition measured in cellular viability assays.[8][15] |
Table 2: Recommended Quality Control (QC) Parameters
| QC Test | Purpose | Expected Outcome |
|---|---|---|
| HPLC | Purity Assessment | >98% purity with a single major peak at the correct retention time. |
| LC-MS | Identity Confirmation | Correct mass-to-charge ratio (m/z) for the compound. |
| Functional Assay | Potency Confirmation | IC50 value is consistent with previously validated batches and literature values. |
Signaling Pathway Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zaether.com [zaether.com]
- 6. nuvisan.com [nuvisan.com]
- 7. PRMT7 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. adooq.com [adooq.com]
- 9. SGC8158 | PRMT7 inhibitor | CAS NA for SGC8158 | SGC-8158 | InvivoChem [invivochem.com]
- 10. mdanderson.org [mdanderson.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Human Protein Arginine Methyltransferase 7 (PRMT7) Is a Type III Enzyme Forming ω-NG-Monomethylated Arginine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Prmt7-IN-1 compatibility with other small molecule inhibitors
Frequently Asked Questions (FAQs)
Q1: What is PRMT7-IN-1 and what is its primary mechanism of action?
A1: this compound (also referred to as Compound 14) is a small molecule inhibitor of Protein Arginine Methyltransferase 7 (PRMT7).[1] PRMT7 is a type III methyltransferase, meaning it exclusively catalyzes the formation of monomethylarginine (MMA) on its substrate proteins.[2][3][4][5] PRMT7 plays a role in various cellular processes, including gene expression, DNA damage response, and cellular stress responses.[2][3][6][7] this compound exerts its effect by inhibiting the catalytic activity of PRMT7, thereby preventing the monomethylation of its target proteins.[1]
Q2: I am observing unexpected off-target effects in my experiment. Could this compound be interacting with other methyltransferases or kinases?
A2: While this compound is designed to be selective for PRMT7, the possibility of off-target effects should always be considered, especially at higher concentrations. A similar compound, SGC8158, which is the active form of the prodrug SGC3027, has shown good selectivity over a panel of 35 other methyltransferases.[8] However, another potent PRMT7 inhibitor was found to also inhibit PRMT9.[9][10][11] It is recommended to empirically determine the optimal concentration range for your specific experimental setting by monitoring a known biomarker of PRMT7 activity, such as the monomethylation of HSP70.[8]
Q3: My cells are showing increased sensitivity to other treatments when co-administered with this compound. Is this an expected outcome?
A3: Yes, this is a plausible outcome. Inhibition of PRMT7 has been shown to sensitize cells to other cellular stressors. For instance, the PRMT7 inhibitor SGC8158, in combination with the chemotherapeutic agent doxorubicin, leads to a synergistic increase in DNA damage and cytotoxicity in MCF7 cells.[3] Similarly, inhibition of PRMT7 can lead to a decreased tolerance for perturbations of proteostasis, such as heat shock and treatment with proteasome inhibitors.[8] Therefore, potentiation of the effects of other small molecule inhibitors is an anticipated pharmacological effect of PRMT7 inhibition.
Q4: I'm having trouble dissolving this compound for my in vivo experiments. What is the recommended solvent?
A4: For in vivo applications, it is crucial to use a biocompatible solvent system. A recommended method for preparing a working solution of a similar PRMT7 inhibitor involves first creating a stock solution in DMSO. For a 1 mL working solution, you can add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80 and mix again. Finally, add 450 μL of saline to reach the final volume. It is always recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guides
Issue 1: Inconsistent or weak inhibition of PRMT7 activity.
-
Possible Cause 1: Suboptimal Inhibitor Concentration. The IC50 of this compound is 2.1 μM.[1] Ensure that the concentration used in your assay is sufficient to achieve the desired level of inhibition. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Possible Cause 2: Inhibitor Instability. Small molecule inhibitors can degrade over time, especially if not stored properly. Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Possible Cause 3: Assay Conditions. The enzymatic activity of PRMT7 can be influenced by factors such as temperature and pH. Interestingly, PRMT7 has shown optimal activity at temperatures below 37°C (around 20°C) and at an alkaline pH.[5][12] Verify that your assay buffer and incubation conditions are optimal for PRMT7 activity.
Issue 2: High background signal or non-specific effects.
-
Possible Cause 1: Off-Target Activity. As mentioned in the FAQs, high concentrations of the inhibitor may lead to off-target effects. Consider using a lower concentration or including a negative control compound, if available, to differentiate between PRMT7-specific and non-specific effects.
-
Possible Cause 2: Contamination of Reagents. Ensure all buffers and reagents are free from contamination. Filter-sterilize solutions where appropriate.
-
Possible Cause 3: Crosstalk with other PRMTs. PRMT7-mediated monomethylation can prime substrates for subsequent methylation by other PRMTs, such as PRMT5.[2][5] Inhibition of PRMT7 could therefore indirectly affect the activity of other PRMTs. Consider monitoring the methylation status of substrates for other PRMTs to assess potential pathway crosstalk.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of PRMT7 Inhibitors
| Compound | Target | IC50 (μM) | Notes |
| This compound (Compound 14) | PRMT7 | 2.1 | Also shows antitumor activity against various cancer cell lines.[1] |
| SGC8158 | PRMT7 | <0.0025 | Active component of the prodrug SGC3027.[8] |
| SGC8158 | PRMT7 | 0.294 ± 0.026 | Inhibition of full-length HSPA8 methylation in vitro.[8][13] |
| EML 734 (Compound 1a) | PRMT7 | 0.32 | Shows selectivity over other PRMTs.[10][11] |
Table 2: Cellular Activity of this compound (Compound 14)
| Cell Line | IC50 (μM) | Cancer Type |
| ES-2 | 2.250 | Ovarian Cancer |
| A2780S | 1.267 | Ovarian Cancer |
| Jeko-1 | 4.4 | Mantle Cell Lymphoma |
| HO8910 | 1 | Ovarian Cancer |
| A2780/T | 3.342 | Ovarian Cancer (Taxol-resistant) |
Data from MedChemExpress product page for this compound.[1]
Key Experimental Protocols
Protocol 1: In Vitro PRMT7 Methylation Assay
This protocol is adapted from studies on PRMT7 activity.
Materials:
-
Recombinant human PRMT7
-
Methyl-accepting substrate (e.g., recombinant histone H2B or a specific peptide substrate)[14]
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]AdoMet)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 8.5, 10 mM NaCl, 1 mM DTT)[12]
-
P81 phosphocellulose paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PRMT7, and the methyl-accepting substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for 15-30 minutes at the optimal temperature (e.g., 20°C).
-
Initiate the reaction by adding [³H]AdoMet.
-
Incubate the reaction for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with an appropriate buffer (e.g., 100 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]AdoMet.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that this compound engages with PRMT7 inside the cell.
Materials:
-
Cultured cells of interest
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PBS
-
Equipment for SDS-PAGE and Western blotting
-
Antibody specific for PRMT7
Procedure:
-
Treat cultured cells with either this compound or a vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Divide the cell lysate into several aliquots.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PRMT7 in each sample by SDS-PAGE and Western blotting using a PRMT7-specific antibody.
-
Binding of this compound to PRMT7 is expected to stabilize the protein, resulting in more soluble PRMT7 at higher temperatures compared to the vehicle-treated control.
Visualizations
Caption: PRMT7 signaling pathways and points of inhibition.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical flow from inhibitor to therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT7 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT7 methylates eukaryotic translation initiation factor 2α and regulates its role in stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 12. Human protein arginine methyltransferases (PRMTs) can be optimally active under nonphysiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Mammalian Protein Arginine Methyltransferase 7 (PRMT7) Specifically Targets RXR Sites in Lysine- and Arginine-rich Regions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PRMT7 Inhibitors: Prmt7-IN-1 vs. SGC8158
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the protein arginine methyltransferase 7 (PRMT7) inhibitors, Prmt7-IN-1 and SGC8158. While direct head-to-head studies are limited, this document compiles available experimental data to offer an objective overview of their biochemical potency, cellular activity, and selectivity.
Introduction to PRMT7 Inhibition
Protein arginine methyltransferase 7 (PRMT7) is a unique member of the PRMT family, exclusively catalyzing the monomethylation of arginine residues on both histone and non-histone substrates.[1] Its involvement in critical cellular processes, including DNA damage response, stress response, and cancer progression, has positioned it as a compelling therapeutic target.[2][3] The development of potent and selective inhibitors is crucial for elucidating its biological functions and for potential therapeutic applications. This guide focuses on two such inhibitors: this compound and the well-characterized SGC8158.
At a Glance: this compound vs. SGC8158
| Feature | This compound (Compound 14) | SGC8158 |
| Biochemical Potency (IC50) | 2.1 µM | < 2.5 nM (in vitro) |
| Cellular Activity | Anticancer activity with IC50 values in the low micromolar range across various cancer cell lines.[4] | Induces growth inhibition in cancer cells (IC50: 2-9 µM), affects cell cycle, and is involved in the DNA damage response.[5] |
| Mechanism of Action | Not explicitly stated in available literature. | S-adenosylmethionine (SAM)-competitive inhibitor. |
| Selectivity | Data on selectivity against other PRMTs is not readily available. | Highly selective for PRMT7 over a panel of other methyltransferases. |
| Prodrug Available | Not reported. | Yes, SGC3027 is a cell-permeable prodrug that converts to SGC8158. |
Biochemical Performance
A critical aspect of any inhibitor is its direct potency against the target enzyme. The available data indicates a significant difference in the in vitro biochemical potency between this compound and SGC8158.
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound (Compound 14) | PRMT7 | 2.1 µM | Not Specified | [4] |
| SGC8158 | PRMT7 | < 2.5 nM | Radiometric | [6] |
| EML734 | PRMT7 | 315 nM | Not Specified | [7][8] |
Note: EML734 is another potent PRMT7 inhibitor included for additional context, as "this compound" is not a universally recognized name and may be vendor-specific.
Cellular Activity
The efficacy of an inhibitor in a cellular context is paramount for its utility in research and potential as a therapeutic agent. Both inhibitors have demonstrated activity in cancer cell lines.
This compound (Compound 14):
This inhibitor has demonstrated antitumor activity across a range of cancer cell lines, with IC50 values in the low micromolar range.[4]
| Cell Line | Cancer Type | IC50 |
| ES-2 | Ovarian Cancer | 2.250 µM |
| A2780S | Ovarian Cancer | 1.267 µM |
| Jeko-1 | Mantle Cell Lymphoma | 4.4 µM |
| HO8910 | Ovarian Cancer | 1 µM |
| A2780/T | Ovarian Cancer | 3.342 µM |
SGC8158:
SGC8158 has been shown to induce growth inhibition in various cancer cells, with IC50 values typically ranging from 2-9 µM.[5] Its cellular effects are linked to cell cycle arrest and modulation of the DNA damage response.[5] A key cellular target of PRMT7 is the heat shock protein HSP70, and SGC8158 has been shown to reduce the monomethylation of this substrate in cells.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function, the following diagrams illustrate a key PRMT7 signaling pathway and a typical experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of PRMT7 inhibitors.
In Vitro PRMT7 Radiometric Filter Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a substrate by PRMT7.
-
Reaction Setup: Prepare a reaction mixture containing recombinant PRMT7 enzyme, a suitable substrate (e.g., histone H4 or a peptide substrate), and the inhibitor at various concentrations in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM NaCl, 1 mM DTT).
-
Initiation: Start the reaction by adding [³H]SAM.
-
Incubation: Incubate the reaction at the optimal temperature for PRMT7 (typically below 37°C) for a defined period.
-
Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Detection: Spot the reaction mixture onto a filter paper, wash to remove unincorporated [³H]SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Western Blot for HSP70 Monomethylation
This assay assesses the ability of an inhibitor to block PRMT7 activity within cells by measuring the methylation status of its substrate, HSP70.
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549) and allow them to adhere. Treat the cells with varying concentrations of the PRMT7 inhibitor for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for monomethylated HSP70 (anti-me-HSP70) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe the same membrane with an antibody against total HSP70 or a housekeeping protein like GAPDH or β-actin.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of monomethylated HSP70, normalized to the loading control.
Conclusion
Based on the available data, SGC8158 emerges as a significantly more potent and selective biochemical inhibitor of PRMT7 compared to the reported data for this compound. SGC8158's well-characterized mechanism of action and the availability of a corresponding prodrug make it a valuable tool for studying PRMT7 biology. This compound demonstrates cellular activity in the low micromolar range, suggesting it is cell-permeable and active in a cellular context.
The choice of inhibitor will depend on the specific experimental needs. For biochemical and structural studies requiring high potency and selectivity, SGC8158 is a superior choice. For cellular studies where a different chemical scaffold is desired, this compound could be a viable, albeit less potent, alternative. It is important to note the absence of direct comparative studies, and researchers are encouraged to perform their own head-to-head comparisons to make the most informed decision for their specific research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ebiohippo.com [ebiohippo.com]
A Comparative Guide to Selective and Dual PRMT Inhibitors: Prmt7-IN-1 (SGC8158) vs. Dual PRMT5/PRMT7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the selective Protein Arginine Methyltransferase 7 (PRMT7) inhibitor, SGC8158 (representing a class of selective PRMT7 inhibitors, herein referred to as Prmt7-IN-1 for the purpose of this guide), and dual inhibitors targeting both PRMT5 and PRMT7. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Introduction to PRMT7 and PRMT5
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a critical role in various cellular processes, including signal transduction, gene transcription, and RNA splicing.[1]
-
PRMT7 is a unique member of the PRMT family, classified as a type III enzyme, which solely catalyzes the formation of monomethylarginine.[1][2][3] It is involved in processes such as DNA damage response and the regulation of cellular stress.[4]
-
PRMT5 is a type II enzyme responsible for the symmetric dimethylation of arginine residues. It acts in concert with PRMT7 on some substrates and is implicated in cell proliferation and migration in cancer.[5][6]
The distinct and sometimes overlapping roles of PRMT5 and PRMT7 make the choice between a selective or a dual inhibitor a critical decision in experimental design.
Quantitative Data Comparison
The following table summarizes the in vitro potency (IC50) of the selective PRMT7 inhibitor SGC8158 and two dual PRMT5/PRMT7 inhibitors, DS-437 and AH237.
| Inhibitor | Type | PRMT7 IC50 | PRMT5 IC50 | Other Notable PRMT IC50s |
| SGC8158 | Selective PRMT7 | <2.5 nM[7] | >100 µM | Selective against a panel of 35 other methyltransferases[7] |
| DS-437 | Dual PRMT5/7 | 6 µM[5][6] | 6 µM[5][6] | Inactive against 29 other methyltransferases[5][6] |
| AH237 | Dual PRMT4/5 (with PRMT7 activity) | 831 nM[8][9][10] | 0.42 nM[8][9][10] | PRMT4: 2.8 nM, PRMT1: 5.9 µM[8][9][10] |
Signaling Pathway and Experimental Workflow
PRMT7 Signaling Pathway Overview
The following diagram illustrates a simplified signaling pathway involving PRMT7, highlighting its role in methylating substrate proteins, which can influence downstream cellular processes.
Caption: A simplified diagram of the PRMT7 signaling pathway.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for characterizing PRMT inhibitors, from initial biochemical screening to cellular activity assessment.
Caption: A general workflow for PRMT inhibitor testing.
Experimental Protocols
In Vitro Radiometric Methyltransferase Assay
This assay is a standard method for determining the IC50 values of PRMT inhibitors by measuring the transfer of a radiolabeled methyl group.
Materials:
-
Recombinant PRMT enzyme (e.g., PRMT7, PRMT5/MEP50 complex)
-
Methyl-accepting substrate (e.g., histone H4 peptide)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
PRMT inhibitor (e.g., SGC8158, DS-437)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the PRMT enzyme, substrate, and assay buffer.
-
Add serial dilutions of the inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cellular Western Blot Assay for Target Engagement
This assay assesses the ability of an inhibitor to engage its target in a cellular context by measuring the methylation status of a known substrate.
Materials:
-
Cell line expressing the target PRMT and substrate (e.g., MCF7 cells)
-
PRMT inhibitor
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-mono-methyl-arginine, anti-Hsp70, anti-total H4)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot reagents and equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of the inhibitor or DMSO for a specified duration (e.g., 48 hours).[11]
-
Harvest and lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Block the membrane and incubate with the primary antibody specific for the methylated substrate.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent (e.g., ECL).
-
Normalize the methylation signal to the total level of the substrate protein or a loading control (e.g., GAPDH, total histone H4).[11]
-
Quantify the reduction in substrate methylation to determine the cellular potency of the inhibitor.
Conclusion
The choice between a selective PRMT7 inhibitor like SGC8158 and a dual PRMT5/PRMT7 inhibitor such as DS-437 or AH237 depends on the specific research question.
-
SGC8158 (this compound) offers high potency and selectivity for PRMT7, making it an ideal tool to dissect the specific functions of this enzyme without confounding effects from inhibiting PRMT5.
-
DS-437 provides a balanced inhibition of both PRMT5 and PRMT7, which is valuable for studying the synergistic or combined roles of these two enzymes in cellular processes.
-
AH237 , while a potent dual PRMT4/PRMT5 inhibitor, also displays activity against PRMT7, albeit at a higher concentration. This compound could be useful in contexts where the inhibition of PRMT4 and PRMT5 is the primary goal, with the effect on PRMT7 being a secondary consideration.
Researchers should carefully consider the potency and selectivity profiles presented in this guide to select the most appropriate inhibitor for their experimental needs. The provided protocols offer a starting point for the in-house characterization and validation of these compounds.
References
- 1. PRMT7 - Wikipedia [en.wikipedia.org]
- 2. PRMT7 is a member of the protein arginine methyltransferase family with a distinct substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Dual PRMT5–PRMT7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Dual PRMT5-PRMT7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AH237 | PRMT4/5 inhibitor | Probechem Biochemicals [probechem.com]
- 9. AH237|CAS |DC Chemicals [dcchemicals.com]
- 10. AH237 Datasheet DC Chemicals [dcchemicals.com]
- 11. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Prmt7-IN-1: A Comparative Guide to its Selectivity Against Other Protein Arginine Methyltransferases
In the landscape of epigenetic research and drug discovery, the selective inhibition of protein arginine methyltransferases (PRMTs) presents a significant therapeutic opportunity. This guide provides a detailed comparison of the selectivity profile of Prmt7-IN-1, a potent inhibitor of PRMT7, against other members of the PRMT family. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their investigative endeavors. For the purpose of this guide, the well-characterized and highly selective PRMT7 inhibitor, SGC8158 , will be considered as the representative molecule for "this compound". A secondary potent PRMT7 inhibitor, EML 734 , is also discussed to provide a broader perspective on inhibitor selectivity.
Selectivity Profile of PRMT7 Inhibitors
The inhibitory activity of SGC8158 and EML 734 against a panel of PRMTs was determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the tables below.
SGC8158 Selectivity Data
SGC8158 demonstrates exceptional potency and selectivity for PRMT7, with an IC50 value of less than 2.5 nM.[1][2] Its selectivity has been rigorously evaluated against a panel of 35 protein, DNA, and RNA methyltransferases, where it showed minimal off-target activity.[1][2][3]
| Target | IC50 (µM) |
| PRMT7 | <0.0025 |
| PRMT1 | >100 |
| PRMT2 | >100 |
| PRMT3 | >100 |
| CARM1/PRMT4 | >100 |
| PRMT5 | >100 |
| PRMT6 | >100 |
| PRMT8 | >100 |
| PRMT9 | >100 |
Note: The IC50 values for other PRMTs are greater than 100 µM, indicating a very high degree of selectivity for PRMT7.
EML 734 Selectivity Data
EML 734 is another potent inhibitor of PRMT7, also exhibiting activity against PRMT9.[4]
| Target | IC50 (µM) | Selectivity Index (SI) vs PRMT7 |
| PRMT7 | 0.32 | 1 |
| PRMT1 | >50 | >156 |
| PRMT3 | >50 | >156 |
| CARM1/PRMT4 | >50 | >156 |
| PRMT5 | >50 | >156 |
| PRMT6 | 13.5 | 42 |
| PRMT8 | >50 | >156 |
| PRMT9 | 0.89 | 0.36 |
The selectivity index (SI) is calculated as IC50 (Other PRMT) / IC50 (PRMT7). A higher SI value indicates greater selectivity for PRMT7.
Experimental Methodologies
The determination of the IC50 values for these inhibitors involved robust and well-established biochemical assays. The general principles of these assays are outlined below.
Radiometric Filter Binding Assay (for EML 734)
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a substrate by a PRMT enzyme.
Protocol Outline:
-
Reaction Setup: Recombinant PRMT enzyme is incubated with the inhibitor (EML 734) at various concentrations in a reaction buffer.
-
Substrate Addition: A specific protein or peptide substrate is added to the reaction mixture. The substrates used for the different PRMTs were as follows:
-
PRMT1, PRMT3, PRMT8: Histone H4
-
CARM1/PRMT4: Histone H3
-
PRMT5: Histone H2A
-
PRMT6, PRMT7: GST-GAR (Glutathione S-transferase-glycine- and arginine-rich)
-
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Termination and Filtration: The reaction is stopped, and the mixture is transferred to a filter membrane (e.g., P81 phosphocellulose paper) which binds the radiolabeled protein substrate.
-
Washing: The filter is washed to remove unincorporated [³H]-SAM.
-
Scintillation Counting: The radioactivity retained on the filter is quantified using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
AlphaLISA Assay (for EML 734 against PRMT9)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that does not require a separation step.
Protocol Outline:
-
Reaction Setup: Recombinant human PRMT9 is incubated with EML 734 at various concentrations.
-
Substrate and Cofactor Addition: A biotinylated peptide substrate (e.g., from SF3B2) and the methyl donor SAM are added to the reaction.
-
Enzymatic Reaction: The methylation reaction is allowed to proceed.
-
Detection: Streptavidin-coated Donor beads and antibody-coated Acceptor beads are added. The antibody is specific for the methylated form of the substrate.
-
Signal Generation: If the substrate is methylated, the Donor and Acceptor beads are brought into close proximity. Upon laser excitation of the Donor beads, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.
-
Signal Reading: The light emission is measured, and the intensity is proportional to the level of enzymatic activity.
-
Data Analysis: IC50 values are determined by analyzing the dose-response curve of the inhibitor.
Scintillation Proximity Assay (SPA) (for SGC8158)
The Scintillation Proximity Assay is a homogeneous and efficient method for measuring enzyme activity.
Protocol Outline:
-
Reaction Setup: The PRMT7 enzyme is incubated with varying concentrations of the inhibitor SGC8158.
-
Substrate and Cofactor: A biotinylated peptide substrate (e.g., histone H2B peptide) and [³H]-SAM are added to the reaction mixture.
-
Enzymatic Reaction: The reaction is incubated to allow for the transfer of the tritiated methyl group to the substrate.
-
Bead Addition: Streptavidin-coated SPA beads are added to the mixture. These beads contain a scintillant that emits light when in close proximity to a radioactive source.
-
Signal Detection: The biotinylated and radiolabeled peptide binds to the SPA beads, bringing the tritium in close enough proximity to excite the scintillant within the bead, leading to light emission.
-
Measurement: The light signal is measured using a scintillation counter.
-
Data Analysis: The level of light emission is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the resulting dose-response curves.
Visualizing Selectivity and Assay Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Selectivity profile of SGC8158 against various PRMTs.
Caption: Workflow of the radiometric filter binding assay.
Caption: Inhibition of PRMT7 signaling pathway by SGC8158.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response (Journal Article) | OSTI.GOV [osti.gov]
- 4. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Prmt7-IN-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prmt7-IN-1's performance in cellular target engagement assays against other alternatives, supported by experimental data and detailed protocols.
Protein arginine methyltransferase 7 (PRMT7) is a unique member of the PRMT family, functioning as a type III enzyme that exclusively catalyzes the monomethylation of arginine residues. Its role in cellular processes such as stress response, DNA damage repair, and cancer progression has made it an attractive therapeutic target. Validating the engagement of inhibitors with PRMT7 in a cellular context is crucial for their development as chemical probes and potential drugs. This guide focuses on this compound and its active form, SGC8158, as a tool for studying PRMT7 biology.
This compound and its Mechanism of Action
This compound, also known as SGC3027, is a cell-permeable prodrug that, once inside the cell, is converted to its active form, SGC8158.[1][2][3][4] SGC8158 is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of PRMT7.[1][3][4] The primary biomarker for assessing PRMT7 activity in cells is the monomethylation of Heat Shock Protein 70 (HSP70) at arginine 469 (R469).[1][5] Inhibition of PRMT7 by SGC8158 leads to a dose-dependent decrease in HSP70 monomethylation.[1][2]
Comparative Performance of PRMT7 Inhibitors
The following tables summarize the biochemical potency and cellular target engagement of this compound (and its active form/negative control) and other PRMT inhibitors.
Table 1: Biochemical Potency of PRMT7 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 | Reference |
| SGC8158 | PRMT7 | Scintillation Proximity Assay | Histone H2B peptide | < 2.5 nM | [4][6][7] |
| SGC8158N (Negative Control) | PRMT7 | Scintillation Proximity Assay | Histone H2B peptide | 14 ± 2 µM | [4][6][7] |
| SGC8158 | PRMT7 | In vitro methylation assay | HSPA8 (HSP70) | 294 ± 26 nM | [1][2] |
| SGC8158N (Negative Control) | PRMT7 | In vitro methylation assay | HSPA8 (HSP70) | > 100 µM | [1][2] |
| EML734 (1a) | PRMT7 | Radioisotope-based filter assay | GST-GAR | 0.32 µM | [8] |
Table 2: Cellular Target Engagement of PRMT Inhibitors
| Compound | Target | Cell Line | Assay | Cellular Readout | EC50 / IC50 | Reference |
| SGC3027 (this compound) | PRMT7 | C2C12 | Western Blot | HSP70 monomethylation | 2.4 ± 0.1 µM | [1][2] |
| SGC3027N (Negative Control) | PRMT7 | C2C12 | Western Blot | HSP70 monomethylation | > 40 µM | [1][2] |
| MS023 | Type I PRMTs | MCF7 | Western Blot | H4R3me2a | 9 ± 0.2 nM | [9] |
| SGC8158 | PRMT7 | Various Cancer Cells | Growth Inhibition | Cell Viability | 2-9 µM | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PRMT7 signaling pathway and the general workflow for validating target engagement.
Caption: PRMT7-mediated methylation of HSP70 in the cellular stress response.
Caption: Experimental workflow for validating PRMT7 target engagement in cells.
Experimental Protocols
Cellular Target Engagement using Western Blot
This protocol describes the measurement of HSP70 monomethylation in cells treated with PRMT7 inhibitors.
a. Cell Culture and Treatment:
-
Seed C2C12 cells in 24-well plates at a suitable density to reach 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (SGC3027), the negative control (SGC3027N), and a vehicle control (e.g., DMSO) for 48 hours.
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against monomethyl-arginine (Rme1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
Strip the membrane and re-probe with a primary antibody against total HSP70 as a loading control.
d. Data Analysis:
-
Quantify the band intensities for the Rme1 signal and the total HSP70 signal using densitometry software.
-
Normalize the Rme1 signal to the total HSP70 signal for each sample.
-
Plot the normalized Rme1 signal against the inhibitor concentration and fit a dose-response curve to determine the EC50 value.
Cellular Target Engagement using LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of PRMT7 substrate methylation by mass spectrometry.
a. Sample Preparation:
-
Culture and treat cells with inhibitors as described in the Western blot protocol.
-
Lyse the cells and extract proteins.
-
Perform in-solution or in-gel digestion of proteins using trypsin.
-
For targeted analysis, immunoprecipitate the protein of interest (e.g., HSP70) before digestion.
-
Desalt the resulting peptides using a C18 column.
b. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Use a suitable LC gradient to separate the peptides.
-
Acquire MS/MS data using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
c. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a protein database to identify peptides and proteins.
-
Identify and quantify the methylated peptides. The monomethylation of arginine results in a mass shift of +14.01565 Da.
-
Normalize the intensity of the methylated peptide to the intensity of the corresponding unmodified peptide.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
Validating the cellular target engagement of PRMT7 inhibitors is essential for their progression in the drug discovery pipeline. This compound (SGC3027) and its active form SGC8158 serve as valuable chemical tools for this purpose. The Western blot-based assay monitoring HSP70 monomethylation is a robust and accessible method for assessing PRMT7 activity in cells. For a more comprehensive and unbiased analysis, LC-MS/MS-based proteomics can provide quantitative data on the methylation status of PRMT7 substrates. By employing the protocols and comparative data presented in this guide, researchers can effectively evaluate the performance of this compound and other inhibitors in a cellular context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Pharmacological Inhibition vs. Genetic Knockout of PRMT7
An Essential Guide for Researchers in Epigenetics and Drug Discovery
Protein Arginine Methyltransferase 7 (PRMT7) stands out in the PRMT family as the sole type III enzyme, exclusively catalyzing the monomethylation of arginine residues.[1] This modification is crucial for a host of cellular processes, including gene expression, DNA damage response, stem cell biology, and the cellular stress response.[2][3][4] Consequently, PRMT7 has emerged as a significant target in various disease contexts, particularly in cancer.[1][5] Researchers aiming to dissect its function primarily rely on two powerful techniques: pharmacological inhibition and genetic knockout.
This guide provides an objective comparison of these two approaches, focusing on the well-characterized chemical probe SGC8158 (and its cell-permeable prodrug, SGC3027) as the representative pharmacological inhibitor versus genetic knockout of the PRMT7 gene.[6][7] We present supporting experimental data, detailed protocols for key assays, and visual diagrams to clarify complex pathways and workflows.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between pharmacological inhibition and genetic knockout lies in how they abrogate PRMT7 function.
-
Prmt7-IN-1 (SGC8158): This small molecule inhibitor acts as a potent, S-adenosylmethionine (SAM)-competitive inhibitor.[6] It binds to the SAM-binding pocket of PRMT7, preventing the transfer of a methyl group from SAM to a substrate protein.[7] This inhibition is rapid, reversible, and dose-dependent, offering temporal control over the enzyme's activity.
-
PRMT7 Genetic Knockout (KO): This method involves the permanent deletion of the PRMT7 gene from the genome, typically using CRISPR-Cas9 technology. The result is a complete and constitutive absence of the PRMT7 protein, leading to a total loss of its enzymatic function. This approach is ideal for studying the long-term consequences of PRMT7 absence throughout development or in chronic disease models.
Data Presentation: Quantitative Comparison of Effects
The following tables summarize the quantitative effects observed when using a PRMT7 inhibitor versus a genetic knockout. The data highlights remarkable concordance between the two methods, validating the specificity of the chemical probe.
Table 1: Comparison of Cellular Phenotypes
| Parameter | This compound (SGC8158/SGC3027) | PRMT7 Genetic Knockout (KO) | Key Findings & Citations |
| Cell Growth Inhibition | IC₅₀ values of 2-9 µM in various cancer cell lines.[4][8] | Reduced cell viability and colony formation potential.[5] | Both methods effectively suppress the proliferation of cancer cells.[4][5] |
| Cell Cycle Progression | G1 phase arrest; 14 percentage point increase in G1 population.[4] | Induces premature cellular senescence with increased expression of p16 and p21.[1] | Loss of PRMT7 function halts cell cycle progression, leading to senescence.[1][4] |
| Cellular Stress Response | Decreased cell survival and increased apoptosis after heat shock or proteasome inhibition.[6] | Increased sensitivity to heat shock and proteasome inhibitors.[7][9] | The chemical probe phenocopies the genetic knockout, confirming PRMT7's role in proteostasis.[9] |
| DNA Damage Repair | Significant reduction in both Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) repair processes.[4] | Upregulation of DNA repair gene transcripts upon knockdown.[7] | PRMT7 activity is required for efficient double-strand break repair.[4] |
Table 2: Effects on Substrates and Signaling Pathways
| Target / Pathway | This compound (SGC8158/SGC3027) | PRMT7 Genetic Knockout (KO) | Key Findings & Citations |
| HSP70 Methylation | Dose-dependent decrease in monomethylarginine levels on HSP70 (R469).[6][10] | Drastically reduced levels of monomethylated HSP70.[6][10] | HSP70 is a robust and direct biomarker for PRMT7 cellular activity.[10] |
| p21 Protein Levels | Stabilization and accumulation of p21 protein, without affecting p21 mRNA levels.[4] | Increased expression of p21.[1] | PRMT7 appears to regulate p21 at a post-transcriptional level.[4] |
| BRCA2 Protein Levels | Reduced expression of BRCA2.[4] | Not explicitly reported, but consistent with reduced HR repair. | The effect on DNA repair may be mediated through key repair proteins like BRCA2.[4] |
| β-catenin / c-Myc Pathway | Not explicitly reported. | PRMT7 methylates and stabilizes β-catenin, preventing its degradation and leading to increased c-Myc expression.[1] | In renal cell carcinoma, PRMT7 acts as an oncogene via the β-catenin/c-Myc axis.[1] |
| Sonic Hedgehog (SHH) Pathway | Not explicitly reported. | PRMT7 methylates GLI2, enhancing SHH signaling activity.[1] | PRMT7 function is linked to the prevention of cellular senescence via the SHH pathway.[1] |
Mandatory Visualizations
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Key signaling pathways modulated by PRMT7-mediated arginine monomethylation.
References
- 1. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
Unveiling the Selectivity of PRMT7 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule inhibitors is paramount for accurate interpretation of experimental results and successful therapeutic development. This guide provides a detailed comparison of the selectivity profiles of two prominent PRMT7 inhibitors, SGC8158 and EML734, against a panel of other methyltransferases, supported by experimental data and detailed methodologies.
Executive Summary
Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, solely responsible for monomethylation of arginine residues. Its involvement in various cellular processes, including DNA damage response and cancer progression, has made it an attractive therapeutic target. This guide focuses on the cross-reactivity of two well-characterized PRMT7 inhibitors:
-
SGC8158: A potent and highly selective, S-adenosylmethionine (SAM)-competitive inhibitor of PRMT7.
-
EML734 (Compound 1a): A potent dual inhibitor of PRMT7 and PRMT9.
This comparison reveals that while both compounds are potent inhibitors of PRMT7, they exhibit distinct selectivity profiles. SGC8158 demonstrates exceptional selectivity for PRMT7, making it a valuable tool for specifically probing PRMT7 function. In contrast, EML734 displays a dual inhibitory activity against PRMT7 and PRMT9, offering a different pharmacological profile for studying the combined roles of these enzymes.
Comparative Selectivity Data
The following table summarizes the inhibitory potency (IC50) of SGC8158 and EML734 against a range of protein arginine methyltransferases. This quantitative data allows for a direct comparison of their selectivity.
| Methyltransferase | SGC8158 IC50 (nM)[1] | EML734 (Compound 1a) IC50 (µM) |
| PRMT7 | < 2.5 | 0.32 |
| PRMT1 | > 10,000 | > 10 |
| PRMT3 | > 10,000 | > 10 |
| PRMT4 (CARM1) | > 10,000 | > 10 |
| PRMT5 | > 10,000 | > 10 |
| PRMT6 | > 10,000 | > 10 |
| PRMT8 | > 10,000 | > 10 |
| PRMT9 | > 10,000 | 0.89 [2] |
| Other MTs (Panel of 35) | Generally > 10,000 | Not Reported |
Data for SGC8158 indicates high selectivity, with IC50 values for other methyltransferases being significantly higher than for PRMT7. EML734 data is derived from selectivity indices provided in the source publication.
Experimental Methodologies
The determination of inhibitor selectivity relies on robust and well-defined biochemical assays. The data presented in this guide were generated using the following key experimental protocols:
Radiometric Methyltransferase Assay (Scintillation Proximity Assay - SPA)
This assay was utilized to determine the in vitro potency and selectivity of SGC8158.
Principle: The assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosylmethionine ([³H]-SAM) to a biotinylated peptide substrate. The biotinylated and radiolabeled product is captured by streptavidin-coated SPA beads, bringing the radioisotope in close proximity to the scintillant embedded in the bead, resulting in a detectable light signal.
Detailed Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the specific methyltransferase (e.g., PRMT7 or other tested enzymes), a biotinylated peptide substrate (e.g., histone H2B peptide for PRMT7), and the test inhibitor (SGC8158) at various concentrations in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 23°C).
-
Quenching and Detection: The reaction is stopped by the addition of a high concentration of guanidine hydrochloride. The reaction mixture is then transferred to a microplate containing streptavidin-coated SPA beads.
-
Signal Measurement: After an incubation period to allow for the capture of the biotinylated product, the plate is read using a scintillation counter (e.g., Topcount plate reader) to measure the counts per minute (CPM), which is proportional to the enzyme activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
AlphaLISA Assay
The inhibitory activity of EML734 against PRMT9 was determined using a custom-developed AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
Principle: This is a bead-based immunoassay that measures the methylation of a biotinylated substrate. An antibody specific to the methylated form of the substrate is used. When the substrate is methylated, it brings a donor and an acceptor bead into close proximity, leading to a chemiluminescent signal.
Detailed Protocol:
-
Reaction Setup: The enzymatic reaction is performed in a microplate containing the PRMT enzyme (e.g., PRMT9), a biotinylated peptide substrate (e.g., a 20-amino acid peptide of SF3B2), the SAM cofactor, and the test inhibitor (EML734) at various concentrations.
-
Incubation: The reaction mixture is incubated to allow for enzymatic methylation.
-
Detection: A suspension of acceptor beads conjugated with an antibody specific for the methylated substrate and streptavidin-coated donor beads are added to the reaction mixture.
-
Signal Generation and Reading: After another incubation period in the dark, the plate is read on an AlphaLISA-compatible plate reader. The intensity of the light emission is proportional to the extent of substrate methylation.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration and performing a nonlinear regression analysis.
Experimental Workflow and Signaling Pathway Visualization
To visually represent the process of assessing inhibitor cross-reactivity, the following diagrams have been generated using Graphviz.
References
A Researcher's Guide to PRMT7 Probes: Prmt7-IN-1 vs. SGC3027
In the expanding field of epigenetics, the targeted inhibition of protein arginine methyltransferases (PRMTs) has become a critical area of research for understanding their roles in health and disease. Among these, PRMT7, a type III enzyme that catalyzes the monomethylation of arginine residues, is implicated in cellular processes ranging from stress response to cancer progression. For researchers investigating PRMT7, the choice of a chemical probe is paramount to the success of their experiments. This guide provides a detailed comparison of two available PRMT7 probes: Prmt7-IN-1 and the more extensively characterized SGC3027.
Executive Summary
SGC3027 stands out as a well-characterized, potent, and selective chemical probe for PRMT7, making it a superior choice for rigorous in vitro and cellular studies. It is a prodrug that converts to the active inhibitor, SGC8158, within cells, and is accompanied by a well-defined negative control, SGC3027N. In contrast, this compound shows moderate potency but currently lacks comprehensive public data on its selectivity, mechanism of action, and a corresponding negative control, limiting its utility as a high-quality chemical probe.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and SGC3027, highlighting the key differences in their biochemical and cellular activities.
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound (Compound 14) | SGC3027 (active form SGC8158) |
| Target | PRMT7 | PRMT7 |
| In Vitro IC50 | 2.1 µM[1] | < 2.5 nM[2] |
| Selectivity Profile | Not publicly available | High selectivity over a panel of 35 other methyltransferases[2] |
| Mechanism of Action | Not publicly available | SAM-competitive[1][2] |
| Negative Control | Not publicly available | SGC8158N (IC50 = 15 ± 2 µM)[1][2] |
Table 2: Cellular Activity
| Parameter | This compound (Compound 14) | SGC3027 |
| Cellular Target | General cytotoxicity | HSP70 methylation |
| Cellular IC50 | 1.267 - 4.4 µM (various cancer cell lines)[1] | Not reported for cytotoxicity; inhibits HSP70 methylation |
| Cellular Target Engagement Assay | Not publicly available | Western blot for methylated HSP70[3] |
| Negative Control in Cells | Not publicly available | SGC3027N (inactive in cellular assays)[3] |
Experimental Protocols
Detailed experimental methodologies are crucial for replicating and building upon existing research. The protocols for characterizing SGC3027 are well-documented.
Biochemical Assay for PRMT7 Inhibition (SGC8158)
Scintillation Proximity Assay (SPA):
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human PRMT7 enzyme, a biotinylated histone H4 peptide substrate (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin)), and S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) in assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM DTT).
-
Inhibitor Addition: Add varying concentrations of the test compound (SGC8158) or DMSO (vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Detection: Add streptavidin-coated SPA beads. The biotinylated and [³H]-methylated peptide will bind to the beads, bringing the radioisotope into close proximity to the scintillant within the bead, generating a light signal.
-
Measurement: Measure the signal using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for PRMT7 Activity (SGC3027)
Western Blot for HSP70 Methylation:
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 or HCT116) and allow them to adhere. Treat the cells with varying concentrations of SGC3027, SGC3027N (negative control), or DMSO for a specified duration (e.g., 48 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for monomethylated arginine on HSP70 (e.g., anti-me-HSP70) and a loading control antibody (e.g., anti-GAPDH or anti-total HSP70). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the methylated HSP70 signal to the loading control.
Visualizing the Concepts
Diagrams created using the DOT language provide a clear visual representation of the key concepts discussed.
Caption: Mechanism of SGC3027 as a cell-active PRMT7 probe.
Caption: General workflow for assessing PRMT7 inhibition in cells.
Conclusion
For researchers seeking a reliable and well-validated tool to study PRMT7, SGC3027 is the clear choice . Its high potency, demonstrated selectivity, and the availability of a matched negative control (SGC3027N) provide the necessary components for conducting rigorous and reproducible experiments to dissect the biological functions of PRMT7.
While This compound is commercially available and shows inhibitory activity against PRMT7, the current lack of comprehensive characterization data presents a significant limitation. Without a clear understanding of its selectivity profile and mechanism of action, data generated using this compound may be difficult to interpret. Researchers considering this compound should be aware of these limitations and may need to perform extensive in-house validation before its use in target validation studies. Future studies providing a more detailed characterization of this compound would be beneficial to the research community.
References
Prmt7-IN-1: A Sharpshooter in a Field of Cannons - A Comparative Guide to PRMT Inhibition
For researchers, scientists, and drug development professionals navigating the intricate landscape of epigenetic modulators, the choice between a selective inhibitor and a pan-inhibitor is a critical juncture. This guide provides a comprehensive comparison of Prmt7-IN-1, a selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7), with established pan-PRMT inhibitors, offering a clear perspective on their respective biochemical potencies, cellular activities, and mechanistic underpinnings.
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play pivotal roles in a multitude of cellular processes, including gene transcription, DNA damage repair, and signal transduction. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. While pan-PRMT inhibitors offer the advantage of broad-spectrum activity against multiple family members, selective inhibitors like this compound provide a more targeted approach, minimizing off-target effects and enabling the precise dissection of individual PRMT functions.
Biochemical Potency: A Tale of Selectivity
The in vitro inhibitory activities of this compound and two representative pan-PRMT inhibitors, MS023 and GSK3368715, are summarized below. The data clearly illustrates the distinct selectivity profiles of these compounds.
| Inhibitor | PRMT1 (IC50, nM) | PRMT3 (IC50, nM) | PRMT4 (IC50, nM) | PRMT5 (IC50, nM) | PRMT6 (IC50, nM) | PRMT7 (IC50, nM) | PRMT8 (IC50, nM) | PRMT9 (IC50, nM) |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 2100 | >10,000 | >10,000 |
| MS023 | 30 | 119 | 83 | >10,000 | 4 | Inactive | 5 | Inactive |
| GSK3368715 | 3.1 | 48 | 1148 | >20,408 | 5.7 | >40,000 | 1.7 | >15,000 |
Table 1: Comparative biochemical IC50 values of this compound and pan-PRMT inhibitors against a panel of PRMT enzymes.[1][2][3][4]
As the data indicates, this compound exhibits a high degree of selectivity for PRMT7, with an IC50 value of 2.1 µM. In stark contrast, the pan-PRMT inhibitors MS023 and GSK3368715 demonstrate potent inhibition across multiple Type I PRMTs (PRMT1, 3, 4, 6, and 8) with nanomolar efficacy.[1][2][3][4] Notably, both MS023 and GSK3368715 are largely inactive against the Type II PRMT, PRMT5, and the Type III PRMT, PRMT7.
Cellular Activity: From Benchtop to Biological Context
The efficacy of these inhibitors extends to cellular models, where they demonstrate on-target engagement and downstream functional consequences. This compound has been shown to exert anti-proliferative effects in various cancer cell lines, including ovarian (ES-2, A2780S, HO8910, A2780/T) and mantle cell lymphoma (Jeko-1) cancer cells, with IC50 values in the low micromolar range.
Pan-PRMT inhibitors like MS023 have been shown to decrease global levels of asymmetric dimethylarginine (ADMA) in cells, a hallmark of Type I PRMT activity.[5] Similarly, GSK3368715 produces a shift in arginine methylation states and alters exon usage in cancer cells, leading to potent anti-tumor activity.[6][7]
Mechanism of Action: Different Strategies for Inhibition
The molecular mechanisms by which these inhibitors exert their effects are key to understanding their utility.
This compound: While the precise mechanism of this compound has not been definitively elucidated in publicly available literature, its structural features suggest it may act as a competitive inhibitor at the S-adenosylmethionine (SAM) cofactor binding site, a common mechanism for many methyltransferase inhibitors.
Pan-PRMT Inhibitors:
-
MS023 is a substrate-competitive inhibitor, binding to the peptide substrate binding site of Type I PRMTs.[5]
-
GSK3368715 is a SAM-uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[6][7]
Signaling Pathways and Experimental Workflows
The targeted inhibition of PRMT7 by this compound allows for the specific investigation of its role in cellular signaling. PRMT7 has been implicated in several cancer-related pathways.
Caption: PRMT7 influences key cancer-related signaling pathways.
The experimental workflow for evaluating and comparing PRMT inhibitors typically involves a tiered approach, from initial biochemical screening to cellular and in vivo validation.
Caption: A typical pipeline for the characterization of PRMT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical and cellular assays used to characterize PRMT inhibitors.
Biochemical Inhibitor Potency (IC50) Determination (Radiometric Assay)
This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific PRMT enzyme.
Materials:
-
Recombinant human PRMT enzyme (e.g., PRMT7, PRMT1, etc.)
-
Histone peptide substrate (e.g., Histone H4 peptide for PRMT1, Hsp70 peptide for PRMT7)
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 4 mM DTT)
-
Test inhibitor (this compound or pan-PRMT inhibitor) dissolved in DMSO
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PRMT enzyme, and the histone peptide substrate.
-
Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5) to remove unincorporated [³H]-SAM.
-
Place the washed filter paper into a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Target Engagement (Western Blot)
This protocol assesses the ability of an inhibitor to modulate the methylation of a specific substrate within a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for PRMT1, a cell line overexpressing a known PRMT7 substrate)
-
Cell culture medium and supplements
-
Test inhibitor (this compound or pan-PRMT inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies specific for the methylated substrate (e.g., anti-ADMA for pan-Type I PRMTs, anti-monomethylarginine for a specific PRMT7 substrate) and for the total protein as a loading control.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test inhibitor (or DMSO as a vehicle control) for a specified duration (e.g., 48-72 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities to determine the dose-dependent effect of the inhibitor on substrate methylation.
Conclusion
The choice between a selective PRMT7 inhibitor like this compound and a pan-PRMT inhibitor is highly dependent on the research question. For elucidating the specific biological roles of PRMT7 and for therapeutic strategies where a targeted approach is paramount, this compound offers a valuable tool. Conversely, pan-PRMT inhibitors are advantageous for studies aiming to broadly inhibit Type I PRMT activity and for therapeutic indications where targeting multiple PRMTs may be more effective. This guide provides the foundational data and experimental context to aid researchers in making an informed decision for their specific needs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. labs.icahn.mssm.edu [labs.icahn.mssm.edu]
- 3. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Thermal Shift Assay (CETSA) for Prmt7-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) as a method for validating the target engagement of Prmt7-IN-1, a known inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). While direct CETSA data for this compound is not yet publicly available, this document outlines the principles of the assay, provides a detailed experimental protocol for its application, and compares its performance with alternative target engagement methodologies.
This compound: A Selective PRMT7 Inhibitor
This compound, also known as SGC8158, is a potent and selective inhibitor of PRMT7.[1] PRMT7 is a type III protein arginine methyltransferase that catalyzes the formation of monomethylarginine on substrate proteins and has been implicated in various cellular processes, including cell cycle progression and DNA damage response.[2][3] The prodrug of SGC8158, SGC3027, is cell-permeable and is converted to the active inhibitor SGC8158 intracellularly.[1] The target engagement of SGC8158 has been validated in cellular assays by observing the downstream effect of PRMT7 inhibition, specifically the reduction of monomethylarginine levels on the substrate protein Hsp70.[4]
Cellular Thermal Shift Assay (CETSA): Principles and Workflow
CETSA is a powerful biophysical technique used to directly measure the engagement of a ligand (e.g., a small molecule inhibitor) with its target protein in a cellular environment.[5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[6] When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, the protein-ligand complex is often more resistant to heat-induced denaturation. This thermal stabilization can be quantified to assess target engagement.
The general workflow for a CETSA experiment is as follows:
-
Treatment: Cells are treated with the compound of interest or a vehicle control.
-
Heating: The cell suspension or lysate is heated to a range of temperatures.
-
Lysis and Separation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.
-
Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting, ELISA, AlphaScreen, or mass spectrometry.[6][7]
A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates target engagement.
Experimental Protocols
While a specific CETSA protocol for this compound has not been published, a general protocol applicable for this inhibitor is provided below. This is followed by a brief description of an alternative target engagement assay.
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol is a representative Western blot-based CETSA.
1. Cell Culture and Treatment:
- Culture a suitable cell line (e.g., A549, which has been used in SGC8158 studies) to 70-80% confluency.[3]
- Treat cells with varying concentrations of this compound (SGC8158) or its prodrug SGC3027. A vehicle control (e.g., DMSO) must be included. Incubate for a sufficient time to allow for cellular uptake and target binding (e.g., 2 hours).
2. Cell Harvesting and Lysis:
- Harvest the cells and wash with PBS.
- Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors).
3. Heat Treatment:
- Aliquot the cell lysate into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
- Cool the samples to room temperature for 3 minutes.
4. Separation of Soluble and Aggregated Proteins:
- Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Protein Quantification:
- Carefully collect the supernatant (soluble fraction).
- Determine the protein concentration of each sample.
6. Western Blot Analysis:
- Normalize the protein concentrations of all samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody specific for PRMT7.
- Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.
- Quantify the band intensities to generate melting curves.
Alternative Method: Real-Time Cellular Thermal Shift Assay (RT-CETSA)
RT-CETSA is a higher-throughput alternative to the traditional Western blot-based CETSA.[8][9] It often utilizes a reporter system, such as a luciferase-tagged target protein, to monitor protein denaturation in real-time as the temperature is increased.[9] This method allows for the rapid determination of melting curves from a single sample, making it suitable for screening larger compound libraries.[9][10]
Comparison of Target Engagement Assays
The following table provides a comparison of CETSA with other common target engagement assays.
| Assay | Principle | Advantages | Disadvantages | Typical Throughput |
| CETSA (Western Blot) | Ligand-induced thermal stabilization of the target protein, detected by Western blot. | Label-free, measures engagement in a native cellular context.[6] | Low throughput, requires a specific antibody. | Low |
| CETSA (AlphaScreen) | Ligand-induced thermal stabilization, detected by a bead-based immunoassay. | Higher throughput than Western blot-based CETSA.[7] | Requires specific antibodies and specialized equipment. | Medium to High |
| CETSA-MS (TPP) | Proteome-wide thermal stability profiling upon ligand binding, detected by mass spectrometry. | Unbiased, proteome-wide target and off-target identification. | Requires sophisticated instrumentation and data analysis. | Low to Medium |
| Real-Time CETSA (RT-CETSA) | Real-time monitoring of protein unfolding using a reporter system as temperature increases. | High throughput, provides full melting curve from a single sample.[9][10] | Requires genetic modification of the target protein (tagging).[9] | High |
| Biochemical Assays (e.g., IC50) | Measures the inhibition of the target protein's enzymatic activity in a purified system. | Direct measure of functional inhibition, high throughput. | Does not account for cellular permeability or off-target effects in a cellular context.[8] | High |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics of a ligand to a purified, immobilized target protein. | Provides detailed kinetic information (on- and off-rates).[1] | In vitro assay, does not reflect the cellular environment. | Low to Medium |
Visualizing the Workflow and a Relevant Pathway
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
CETSA Experimental Workflow
Caption: A flowchart of the Cellular Thermal Shift Assay (CETSA) experimental workflow.
Hypothetical PRMT7 Signaling Pathway
Caption: A diagram illustrating a hypothetical signaling pathway involving PRMT7.
Conclusion
The Cellular Thermal Shift Assay is a robust and physiologically relevant method for confirming the target engagement of small molecule inhibitors like this compound. While specific CETSA data for this compound is not yet available in the public domain, the provided experimental protocol offers a clear path for researchers to perform this validation. The comparison with alternative assays highlights the unique advantages of CETSA in providing direct evidence of target binding within the complex environment of a living cell. The continued development of higher-throughput CETSA methodologies will further enhance its utility in early-stage drug discovery.
References
- 1. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Prmt7-IN-1's Mechanism of Action: A Comparative Guide to Rescue Experiments
This guide provides a comparative analysis of methodologies to validate the mechanism of action of Prmt7-IN-1 and other PRMT7 inhibitors. It is intended for researchers, scientists, and drug development professionals. Below, we detail experimental protocols, present comparative data for known PRMT7 inhibitors, and propose a rescue experiment workflow to unequivocally demonstrate on-target activity.
Comparison of PRMT7 Inhibitors
Several small molecule inhibitors targeting PRMT7 have been developed. Their efficacy and specificity are key considerations for their use as chemical probes.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| SGC8158 | PRMT7 | < 2.5 | Radiometric | [1] |
| 2 - 9 µM (cellular) | MTT Assay | [2] | ||
| JS1310 | PRMT7 | 5,000 | In vitro | [3][4] |
| PRMT5 | 50,000 | In vitro | [3] | |
| Type I PRMTs | > 100,000 | In vitro | [3] | |
| EML734 | PRMT7 | 315 | In vitro | [5][6] |
| PRMT9 | 890 | In vitro | [5][6] | |
| SGC3027 | PRMT7 (prodrug of SGC8158) | 2,400 (cellular) | Western Blot | [7] |
PRMT7 Signaling Pathway
PRMT7 is a type III protein arginine methyltransferase, meaning it only catalyzes the monomethylation of arginine residues on its substrates.[8] It plays a role in various cellular processes, including the stress response, gene expression, and cell cycle regulation.
Caption: PRMT7 signaling overview.
Experimental Protocols
In Vitro PRMT7 Methyltransferase Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a substrate by PRMT7.
Materials:
-
Recombinant human PRMT7
-
Substrate (e.g., Histone H2B peptide, GST-GAR)[9]
-
³H-SAM
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
P81 phosphocellulose paper
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, substrate, and PRMT7 enzyme.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate at 30°C for 1 hour.[10]
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated ³H-SAM.
-
Dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme activity.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding ³H-SAM.
Cellular PRMT7 Target Engagement Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the methylation of a known PRMT7 substrate in a cellular context.
Materials:
-
Cell line expressing the target of interest (e.g., A549 cells for HSP70)[1]
-
PRMT7 inhibitor (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-mono-methyl-arginine (MMA), anti-HSP70, anti-PRMT7
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of the PRMT7 inhibitor or vehicle control for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform immunoprecipitation for the substrate of interest (e.g., HSP70) if the methylation signal is low in whole-cell lysates.[1]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-MMA antibody to detect methylated HSP70.
-
Strip and re-probe the membrane with anti-HSP70 and anti-PRMT7 antibodies to confirm equal loading and target expression.
-
Develop the blot using a chemiluminescent substrate and image. A decrease in the MMA signal with increasing inhibitor concentration indicates target engagement.
Cell Viability Assay (MTT/MTS)
This assay determines the effect of PRMT7 inhibition on cell proliferation and viability.
Materials:
-
Cells of interest
-
PRMT7 inhibitor
-
96-well plates
-
MTT or MTS reagent[11]
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PRMT7 inhibitor.
-
Incubate for a desired period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[11]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Proposed Rescue Experiment to Validate On-Target Activity
A critical experiment to confirm that the observed cellular phenotype of an inhibitor is due to its on-target activity is a rescue experiment. This involves introducing a version of the target protein that is resistant to the inhibitor.
Caption: Proposed rescue experiment workflow.
Detailed Protocol for a PRMT7 Inhibitor Rescue Experiment
-
Generation of an Inhibitor-Resistant PRMT7 Mutant:
-
Based on the binding mode of this compound (likely competitive with the SAM co-factor), identify key residues in the active site of PRMT7 that interact with the inhibitor.[12]
-
Introduce a point mutation in the PRMT7 cDNA that is predicted to disrupt inhibitor binding without abolishing catalytic activity. This is often a "gatekeeper" residue.
-
Synthesize or use site-directed mutagenesis to create expression constructs for both wild-type (WT) PRMT7 and the inhibitor-resistant mutant.
-
-
Generation of Stable Cell Lines:
-
Transfect the parental cell line with vectors containing WT PRMT7, the mutant PRMT7, or an empty vector control.
-
Select for stable expression using an appropriate selection marker (e.g., puromycin, neomycin).
-
Verify the expression of WT and mutant PRMT7 by Western blot.
-
-
Phenotypic Analysis:
-
Treat all three cell lines (empty vector, WT PRMT7, and mutant PRMT7) with a dose-response of this compound.
-
Perform a cell viability assay (e.g., MTT) after 72 hours.
-
Expected Result: The empty vector and WT PRMT7 expressing cells should show a dose-dependent decrease in viability. The cells expressing the inhibitor-resistant PRMT7 mutant should be significantly less sensitive to the inhibitor, thus "rescuing" the phenotype.
-
-
Target Engagement Confirmation:
-
Treat the three cell lines with a concentration of this compound that causes a significant effect in the control cells.
-
Perform a Western blot for a known PRMT7 substrate's methylation (e.g., mono-methyl HSP70).
-
Expected Result: this compound should decrease substrate methylation in the empty vector and WT PRMT7 expressing cells. In the mutant PRMT7 expressing cells, substrate methylation should be maintained at or near baseline levels, confirming that the mutant is indeed resistant to the inhibitor's enzymatic blockade.
-
By following these comparative and validation experiments, researchers can confidently establish the on-target mechanism of action for this compound and other novel PRMT7 inhibitors.
References
- 1. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JS1310 | PRMT7 inhibitor | Probechem Biochemicals [probechem.com]
- 4. JS1310 Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. mdanderson.org [mdanderson.org]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Cellular Impact of PRMT7 Inhibition: A Comparative Analysis Across Cell Lines
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the phenotypic effects of Protein Arginine Methyltransferase 7 (PRMT7) inhibition across various cell lines. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular pathways, this document aims to provide a comprehensive resource for understanding the therapeutic potential of targeting PRMT7.
Protein Arginine Methyltransferase 7 (PRMT7) is a unique type III enzyme that catalyzes the monomethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating a multitude of cellular processes, including gene expression, DNA damage response, stress response, and cell cycle progression.[1][2] Dysregulation of PRMT7 has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[3][4] This guide focuses on the effects of a potent and selective PRMT7 inhibitor, often referred to in literature as SGC8158, a derivative of the chemical probe SGC3027.[2][5]
Comparative Analysis of Phenotypic Effects
The inhibition of PRMT7 elicits distinct phenotypic responses that can vary depending on the cellular context. The following table summarizes the key quantitative data from studies utilizing the PRMT7 inhibitor SGC8158 in different cancer cell lines.
| Cell Line | Cancer Type | Assay | Phenotypic Effect of Prmt7-IN-1 (SGC8158) | Reference |
| A549 | Lung Carcinoma | Cell Cycle Analysis (FACS) | Increase in G1 phase cell population by 14 percentage points. | [1][6] |
| A549 | Lung Carcinoma | Western Blot | Increased expression of p21, p16, and p27; Decreased phospho-Rb levels. | [1] |
| PC3 | Prostate Cancer | Proliferation Assay | Significant reduction in cell proliferation (siRNA knockdown). | [3] |
| DU145 | Prostate Cancer | Proliferation Assay | Significant reduction in cell proliferation (siRNA knockdown). | [3] |
| PC3 | Prostate Cancer | Invasion Assay | Significant inhibition of invasion and metastasis (siRNA knockdown). | [3] |
| DU145 | Prostate Cancer | Invasion Assay | Significant inhibition of invasion and metastasis (siRNA knockdown). | [3] |
| Jurkat | T-Cell Acute Lymphoblastic Leukemia | Colony Formation Assay | Reduced colony formation (CRISPR-Cas9 knockout). | [2] |
| Molt-4 | T-Cell Acute Lymphoblastic Leukemia | Colony Formation Assay | Reduced colony formation (CRISPR-Cas9 knockout). | [2] |
| HCT116 | Colorectal Carcinoma | Western Blot | Decreased monomethylation of HSP70. | [5] |
| C2C12 | Mouse Myoblast | Western Blot | Decreased monomethylation of HSP70. | [5][7] |
| HEK293T | Human Embryonic Kidney | Western Blot | Decreased monomethylation of HSP70 (siRNA knockdown). | [7] |
| MCF7 | Breast Cancer | Western Blot | Decreased monomethylation of HSP70 (siRNA knockdown). | [7] |
Key Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: PRMT7 inhibition leads to G1 cell cycle arrest.
Caption: PRMT7 signaling in prostate cancer.
Caption: Western Blot experimental workflow.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for the key assays are provided below.
Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (or the relevant inhibitor) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add a viability reagent such as MTT or resazurin to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Sample Preparation: Culture and treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., PRMT7, p21, β-actin) overnight at 4°C.[8][9][10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Culture and treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Preparation: Culture and treat cells with this compound. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12][13][14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.[13]
References
- 1. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine Methyltransferase PRMT7 Deregulates Expression of RUNX1 Target Genes in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 7 regulates the cell cycle and promotes the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. PRMT7 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. PRMT7 (D1K6R) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
In Vivo Validation of PRMT7 Inhibitors: A Comparative Guide to Anti-Tumor Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor activity of emerging Protein Arginine Methyltransferase 7 (PRMT7) inhibitors. We present available experimental data, detailed protocols, and visualizations of the underlying signaling pathways to inform preclinical research and development decisions.
Protein Arginine Methyltransferase 7 (PRMT7) has emerged as a promising therapeutic target in oncology due to its role in promoting cancer cell proliferation, metastasis, and immune evasion.[1] This guide focuses on the in vivo validation of small molecule inhibitors targeting PRMT7, offering a comparative analysis of their anti-tumor efficacy. While direct head-to-head in vivo studies are limited, this document synthesizes available data for prominent PRMT7 inhibitors to facilitate a comprehensive understanding of their preclinical potential.
Comparative In Vivo Anti-Tumor Efficacy of PRMT7 Inhibitors
The following table summarizes the available in vivo anti-tumor activity of selected PRMT7 inhibitors from discrete studies. It is important to note that the experimental conditions, including cancer models, drug formulation, and administration routes, vary between studies, precluding a direct, definitive comparison of potency.
| Inhibitor | Cancer Model | Dosing & Administration | Key In Vivo Findings | Reference |
| SGC3027 | B16.F10 Melanoma (syngeneic) | Intratumoral injection (4 doses over 4 days) | - Significantly decreased tumor growth compared to DMSO control.- Markedly improved treatment outcome and survival when combined with immune checkpoint inhibitors (ICI). | [2] |
| A33 | DU-145 Prostate Cancer (xenograft) | Not specified in abstract | - Effectively suppressed PCa tumor growth.- Exhibited low toxicity in the xenograft model. | [3] |
| PRMT7 Knockdown (shRNA) | MDA-MB-231 Breast Cancer (xenograft) | Not applicable | - Significantly reduced the metastatic potential of cancer cells to the lungs. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for the key in vivo studies cited in this guide.
In Vivo Xenograft Model for Prostate Cancer with A33
-
Cell Line: DU-145 human prostate cancer cells.
-
Animal Model: Male BALB/c nude mice.
-
Tumor Implantation: Subcutaneous injection of DU-145 cells into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with the PRMT7 inhibitor A33. The specific dosage, formulation, and route of administration were not detailed in the available abstract.[3]
-
Monitoring: Tumor growth was monitored regularly.
-
Endpoint: The study concluded by assessing the suppression of tumor growth and the toxicity of the compound.[3]
In Vivo Syngeneic Model for Melanoma with SGC3027
-
Cell Line: B16.F10 murine melanoma cells.
-
Animal Model: C57BL/6J mice.
-
Tumor Implantation: Subcutaneous injection of B16.F10 cells.
-
Treatment: On day 7 post-implantation, mice were treated with SGC3027 via intratumoral injection for four consecutive days. For combination therapy, immune checkpoint inhibitors were also administered.[2]
-
Monitoring: Tumor growth and survival of the mice were monitored.
-
Endpoint: The primary endpoints were the reduction in tumor growth and increased survival.[2]
Signaling Pathways and Mechanisms of Action
Inhibition of PRMT7 has been shown to impact multiple signaling pathways involved in cancer progression and immune response.
Experimental Workflow for In Vivo Validation
The following diagram outlines a general workflow for the in vivo validation of a novel PRMT7 inhibitor.
Conclusion
The available preclinical data indicates that inhibiting PRMT7 is a promising strategy for cancer therapy. Inhibitors like SGC3027 and A33 have demonstrated significant anti-tumor activity in in vivo models of melanoma and prostate cancer, respectively. The mechanism of action appears to be multi-faceted, involving the direct suppression of tumor growth and metastasis, as well as the enhancement of anti-tumor immunity.
For drug development professionals, the key takeaway is the potential of PRMT7 inhibitors both as monotherapies and in combination with existing treatments like immune checkpoint inhibitors. Further research, including head-to-head comparative studies and investigation in a broader range of cancer models, is warranted to fully elucidate the therapeutic potential of this class of inhibitors. The detailed protocols and pathway diagrams provided in this guide are intended to support the design and execution of these future preclinical studies.
References
Prmt7-IN-1: A Comparative Analysis Against Standard-of-Care Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Prmt7-IN-1, a selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7), against established standard-of-care drugs in relevant cancer models. This document summarizes key experimental findings, presents quantitative data in a clear, tabular format, and details the methodologies of the cited experiments to support informed decisions in cancer research and drug development.
Introduction to PRMT7 and this compound
Protein Arginine Methyltransferase 7 (PRMT7) is a type III arginine methyltransferase that exclusively catalyzes the formation of monomethylarginine on its substrates.[1] Elevated expression of PRMT7 has been implicated in the progression and metastasis of several cancers, including breast, non-small cell lung, and prostate cancer, making it a compelling target for therapeutic intervention. This compound, exemplified in preclinical studies by the potent and selective inhibitor SGC8158 (the active form of the prodrug SGC3027), represents a promising therapeutic strategy to counteract the oncogenic functions of PRMT7.
Comparative Efficacy of this compound
While direct head-to-head monotherapy comparisons with all standard-of-care drugs are not yet extensively available in published literature, existing preclinical studies provide valuable insights into the potential of PRMT7 inhibition. The following sections present available comparative data.
This compound in Melanoma: A Comparison with Immune Checkpoint Inhibitors
A study utilizing the PRMT7 inhibitor SGC3027 in a B16.F10 melanoma mouse model demonstrated that intratumoral administration of the inhibitor significantly reduced tumor growth compared to a vehicle control.[2][3] More importantly, the study revealed that combining SGC3027 with immune checkpoint inhibitor (ICI) therapy (a combination of anti-CTLA-4 and anti-PD-1 antibodies) resulted in a markedly improved therapeutic outcome, significantly reducing tumor growth and increasing survival compared to either treatment alone.[2][3]
Table 1: In Vivo Efficacy of PRMT7 Inhibition vs. Immune Checkpoint Inhibitors in a Melanoma Mouse Model
| Treatment Group | Mean Tumor Volume (Day 18 post-injection) | Percent Tumor Growth Inhibition vs. Control | Survival Benefit |
| Vehicle Control | Approx. 1500 mm³ | - | - |
| SGC3027 (PRMT7 Inhibitor) | Approx. 800 mm³ | ~47% | Significant |
| ICI (anti-CTLA-4 + anti-PD-1) | Approx. 700 mm³ | ~53% | Significant |
| SGC3027 + ICI | Approx. 200 mm³ | ~87% | Markedly Improved |
Data are approximated from graphical representations in the cited study and are intended for comparative purposes.[2][3]
This compound in Prostate Cancer: Monotherapy Efficacy
A novel PRMT7 inhibitor, A33, was evaluated in a DU-145 prostate cancer xenograft model.[4] While a direct comparison to a standard-of-care drug was not performed in the same study, the data demonstrates the significant anti-tumor activity of a PRMT7 inhibitor as a monotherapy.
Table 2: In Vivo Efficacy of PRMT7 Inhibitor A33 in a Prostate Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (Day 21 post-treatment) | Percent Tumor Growth Inhibition vs. Vehicle |
| Vehicle Control | Approx. 1000 mm³ | - |
| A33 (50 mg/kg) | Approx. 400 mm³ | ~60% |
| A33 (100 mg/kg) | Approx. 200 mm³ | ~80% |
Data are approximated from graphical representations in the cited study and are intended for comparative purposes.[4]
This compound in Combination Therapy for Breast and Non-Small Cell Lung Cancer
Current research highlights the potential of this compound in combination with existing therapies. In breast cancer, the PRMT7 inhibitor SGC8158 has been shown to act synergistically with the chemotherapeutic agent doxorubicin, enhancing its DNA-damaging and cytotoxic effects in MCF7 breast cancer cells.[1] For non-small cell lung cancer (NSCLC), the PRMT7 inhibitor SGC3027 was found to enhance the efficacy of radiotherapy by activating the ATM kinase pathway.[5]
Experimental Protocols
In Vivo Melanoma Study with SGC3027 and Immune Checkpoint Inhibitors[2][3]
-
Animal Model: 7 to 12-week-old C57BL/6 mice.
-
Tumor Cell Line: B16.F10 melanoma cells (1x10^6 cells in 100µl) were injected subcutaneously into the right flank of the mice.
-
Treatment Groups:
-
Vehicle control (DMSO)
-
SGC3027 (10µM, intratumoral injection)
-
Immune Checkpoint Inhibitors (ICI): anti-CTLA-4 and anti-PD-1 antibodies
-
SGC3027 + ICI
-
-
Drug Administration:
-
SGC3027 was administered via intratumoral injection on days 7, 8, 9, and 10 post-tumor cell injection.
-
-
Endpoint Analysis: Tumor size was measured 96 hours after the last drug injection and calculated. Survival was monitored over time.
In Vivo Prostate Cancer Xenograft Study with A33[4]
-
Animal Model: BALB/c nude mice.
-
Tumor Cell Line: DU-145 human prostate cancer cells were subcutaneously injected.
-
Treatment Groups:
-
Vehicle control
-
A33 (50 mg/kg, oral gavage)
-
A33 (100 mg/kg, oral gavage)
-
-
Drug Administration: Daily oral gavage for the duration of the study.
-
Endpoint Analysis: Tumor volumes were measured at regular intervals. At the end of the study, tumors were excised and weighed.
Signaling Pathways and Experimental Workflows
Caption: PRMT7's role in promoting cancer cell proliferation and metastasis through substrate monomethylation, and its inhibition by this compound.
Caption: A generalized workflow for assessing the in vivo efficacy of this compound compared to standard-of-care treatments.
Conclusion
The available preclinical data suggests that this compound is a promising anti-cancer agent with demonstrated efficacy in various cancer models. While it shows significant activity as a monotherapy, its potential may be fully realized in combination with other treatments, such as immune checkpoint inhibitors and conventional chemotherapy. Further head-to-head comparative studies are warranted to definitively establish the efficacy of this compound relative to current standard-of-care drugs across a broader range of cancers. The detailed experimental protocols provided herein offer a foundation for designing such future investigations.
References
- 1. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel PRMT7 Inhibitors for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRMT7 Inhibitor SGC3027 Enhances Radiotherapy Efficacy via Activating ATM Kinase in Non-Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Prmt7-IN-1
For researchers, scientists, and drug development professionals, the safe and effective handling of potent chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Prmt7-IN-1, a novel inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). By adhering to these guidelines, you can ensure a secure laboratory environment and maintain the integrity of your research.
This compound is a valuable tool for investigating the biological roles of PRMT7, an enzyme implicated in various cellular processes, including signal transduction, RNA processing, and the regulation of gene expression.[1][2] Due to its potent nature, stringent safety measures are necessary to minimize exposure and prevent adverse health effects. This document serves as a comprehensive resource for the safe handling of this compound, from initial receipt to final disposal.
Immediate Safety and Handling Protocols
The following table summarizes the essential personal protective equipment (PPE) and immediate actions required when working with this compound. As a novel research compound, a specific Safety Data Sheet (SDS) is not yet widely available. Therefore, these recommendations are based on best practices for handling potent, small molecule inhibitors in a laboratory setting.[3][4][5][6]
| Equipment/Action | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. Change gloves every 30 minutes or immediately upon contamination.[7][8] |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects eyes and face from splashes and aerosols.[8][9] |
| Lab Coat | Disposable, solid-front, long-sleeved gown with tight-fitting cuffs. | Provides a barrier against contamination of personal clothing.[7][10] |
| Respiratory Protection | An N95 respirator or higher, especially when handling the powder form. | Prevents inhalation of airborne particles.[7] |
| Work Environment | A certified chemical fume hood. | Ensures proper ventilation and containment of the compound.[3][5] |
| Emergency Procedures | Accessible eyewash station, safety shower, and chemical spill kit. | For immediate response in case of accidental exposure or spill.[3] |
Quantitative Data and Physicochemical Properties
While specific data for this compound is limited, the following table presents representative physicochemical properties for small molecule kinase inhibitors, which share similarities with this compound. These values are provided as a general guide.[1][11][12]
| Property | Representative Value Range | Significance in Drug Development |
| Molecular Weight (MW) | 300 - 600 g/mol | Influences absorption and distribution. |
| LogP (Octanol-Water Partition Coefficient) | 2.0 - 5.0 | A measure of lipophilicity, affecting cell membrane permeability. |
| Hydrogen Bond Donors | 1 - 5 | Impacts solubility and binding to the target protein. |
| Hydrogen Bond Acceptors | 5 - 10 | Influences solubility and target binding affinity. |
| IC₅₀ (for PRMT7) | 2.1 µM | Indicates the concentration of the inhibitor required to reduce the activity of PRMT7 by 50%. |
Step-by-Step Experimental Protocol: Handling and Using this compound in a Cell-Based Assay
This protocol outlines the essential steps for safely preparing and using this compound in a typical cell-based experiment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and dark place, away from incompatible materials.[3]
-
The recommended storage temperature is typically -20°C or -80°C for long-term stability.
2. Preparation of Stock Solution:
-
All handling of the solid compound must be performed in a chemical fume hood.[5]
-
Wear all required PPE as detailed in the table above.
-
Carefully weigh the desired amount of this compound powder using an analytical balance inside the fume hood.
-
Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Cap the vial tightly and vortex gently until the compound is fully dissolved.
-
Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.
3. Preparation of Working Solutions:
-
Dilute the stock solution to the desired final concentration for your experiment using the appropriate cell culture medium or buffer.
-
Perform serial dilutions within the fume hood to minimize exposure.
4. Treating Cells with this compound:
-
Add the final working solution of this compound to your cell cultures in a sterile biosafety cabinet.
-
Ensure even distribution of the compound in the culture medium.
-
Incubate the cells for the desired period as per your experimental design.
5. Post-Treatment Handling and Decontamination:
-
After the experiment, all liquid waste containing this compound must be collected in a designated hazardous waste container.[2][13][14]
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate disinfectant, such as 70% ethanol, followed by a thorough cleaning.
-
Dispose of all contaminated consumables (e.g., pipette tips, culture plates) in a designated hazardous waste bag.
6. Disposal:
-
All waste containing this compound, including stock solutions, working solutions, and contaminated materials, must be disposed of as hazardous chemical waste.[13][15]
-
Follow your institution's and local regulations for hazardous waste disposal.[3][14] Never pour chemical waste down the drain.[2][14]
Visualizing Key Processes
To further clarify the operational and biological context of using this compound, the following diagrams illustrate a general workflow for handling potent compounds and a simplified signaling pathway involving PRMT7.
Caption: A flowchart illustrating the key stages of handling a potent chemical compound from receipt to disposal.
Caption: A diagram showing how this compound inhibits the enzymatic activity of PRMT7, thereby affecting downstream cellular processes.
References
- 1. brimr.org [brimr.org]
- 2. globalchemsdepot.com [globalchemsdepot.com]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. quora.com [quora.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. pppmag.com [pppmag.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. pogo.ca [pogo.ca]
- 11. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Properties of FDA-approved small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 14. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
